molecular formula C12H22O2 B1199892 (1S)-(+)-Neomenthyl acetate CAS No. 2552-91-2

(1S)-(+)-Neomenthyl acetate

Cat. No.: B1199892
CAS No.: 2552-91-2
M. Wt: 198.30 g/mol
InChI Key: XHXUANMFYXWVNG-UHFFFAOYSA-N
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Description

(+/-)-Menthyl acetate is a p-menthane monoterpenoid.
Menthyl acetate is a natural product found in Mentha canadensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) acetate
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InChI

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
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InChI Key

XHXUANMFYXWVNG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(C(C1)OC(=O)C)C(C)C
Source PubChem
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Molecular Formula

C12H22O2
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DSSTOX Substance ID

DTXSID20859153
Record name cyclohexanol, 5-methyl-2-(1-methylethyl)-, acetate
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Molecular Weight

198.30 g/mol
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Physical Description

Liquid, Colorless liquid with an odor like menthol; [Hawley], colourless to pale yellowish liquid with a mild, minty odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Boiling Point

227 °C
Record name MENTHYL ACETATE
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Solubility

soluble in alcohol, propylene glycol, most fixed oils; slightly soluble in water, glycerol, 1 ml in 6 ml 70% alcohol; 1 ml in 1 ml 80% alcohol (in ethanol)
Record name Menthyl acetate
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Density

dl-, (-)- 0.919-0.924
Record name Menthyl acetate
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Vapor Pressure

0.05 [mmHg]
Record name Menthyl acetate
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CAS No.

16409-45-3, 2230-87-7, 2552-91-2, 89-48-5, 20777-36-0, 2623-23-6, 29066-34-0
Record name Menthyl acetate
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2S,5R)-rel-
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Record name MENTHYL ACETATE
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Foundational & Exploratory

(1S)-(+)-Neomenthyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2552-91-2

(1S)-(+)-Neomenthyl acetate is a naturally occurring monoterpene and an ester of neomenthol. It is found in various mint species and possesses a characteristic minty and fruity aroma.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₂H₂₂O₂.[3][4] Its properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3]
Appearance Colorless to pale yellow clear liquid[1]
Melting Point 36-38 °C[5][6]
Boiling Point 81 °C at 3 mmHg[5][6]
Density 0.912 g/mL at 25 °C[5][6]
Optical Activity [α]20/D +48°, c = 8 in benzene
Table 2: Spectroscopic and Chromatographic Data
Data TypeDescriptionReference
¹H NMR Spectra available from commercial suppliers.[3]
¹³C NMR Spectra available from commercial suppliers.[3]
IR Spectra FTIR spectra have been recorded.[3]
Mass Spectrometry GC-MS data is available.[3]
Kovats Retention Index Standard non-polar: 1297; Semi-standard non-polar: 1276; Standard polar: 1602, 1612, 1623
Table 3: Solubility and Synonyms
ParameterDetailsReference
Solubility Soluble in alcohol. Sparingly soluble in water (17.13 mg/L at 25 °C est.).[1]
Synonyms (+)-Neomenthyl acetate, d-Neomenthyl acetate, [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1][3][7]

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of (1S)-(-)-neomenthol with an acetylating agent. A generalized experimental protocol is provided below.

Experimental Protocol: Acetylation of (1S)-(-)-Neomenthol

Materials:

  • (1S)-(-)-Neomenthol

  • Acetic anhydride

  • Pyridine or a solid acid catalyst (e.g., expansive graphite)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1S)-(-)-neomenthol in a suitable solvent such as diethyl ether.

  • Addition of Reagents: Add a stoichiometric excess of acetic anhydride to the solution. If a catalyst is used, it should be added at this stage. For base-catalyzed reactions, pyridine can be used as both a catalyst and a solvent.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and acetic acid byproduct. The aqueous layer is separated, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve (1S)-(-)-Neomenthol in Solvent reagents Add Acetic Anhydride & Catalyst start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with NaHCO₃ Solution reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify final_product This compound purify->final_product

Synthesis and Purification Workflow

Applications in Research and Drug Development

This compound serves as a valuable chiral building block in asymmetric synthesis. Its well-defined stereochemistry makes it a useful starting material or intermediate in the synthesis of more complex chiral molecules, including active pharmaceutical ingredients.

Furthermore, some studies have indicated that (+)-Neomenthyl Acetate, as an essential oil component of Chenopodium ambrosioides, exhibits antileishmanial activity.[6] However, the precise mechanism of action and the signaling pathways involved have not been fully elucidated and require further investigation. Its use in the fragrance and flavor industry is also notable due to its pleasant minty and fruity scent.[2]

Safety Information

This compound is classified as a flammable solid and is toxic to aquatic life with long-lasting effects.[7] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment and working in a well-ventilated area. Keep away from heat, sparks, open flames, and other ignition sources.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide to the Physical Properties of (1S)-(+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (1S)-(+)-Neomenthyl acetate, a significant chiral compound with applications in flavor, fragrance, and pharmaceutical industries. This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a visual representation of its stereochemical context.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name [(1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] acetate, is a monoterpenoid ester. Its physical characteristics are crucial for its handling, formulation, and application in various scientific and industrial settings.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1][2]
CAS Number 2552-91-2[1][2]
Appearance Colorless to pale yellow clear liquid (estimated)[3]
Melting Point 36-38 °C (literature)[4]
Boiling Point 81 °C at 3 mm Hg (literature)[4]
229-230 °C at 760 mm Hg (estimated)[3]
Density 0.912 g/mL at 25 °C (literature)[4]
Refractive Index Not explicitly found for this compound. For l-Menthyl acetate: 1.4468 at 20°C/D.[5]
Optical Rotation Specific value not definitively found. The "(+)" designation indicates dextrorotation. For the related l-Menthyl acetate, the specific optical rotation is reported as -79.42° at 20°C/D.[5]
Solubility Soluble in alcohol. Insoluble in water. Estimated water solubility: 17.13 mg/L at 25 °C.[3]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.

Methodology: Thiele Tube Method (for small quantities)

  • Sample Preparation: A small amount of the liquid sample (a few microliters) is placed in a small test tube or a fusion tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until the bubbling is rapid and continuous.

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6]

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound. For a substance like this compound, which can exist as a solid at or near room temperature, this is a relevant parameter.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting point range typically indicates a high degree of purity.

Determination of Density

Density is the mass per unit volume of a substance and is temperature-dependent.

Methodology: Pycnometry

  • Pycnometer Calibration: A pycnometer, a flask with a specific, accurately known volume, is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature.

  • Mass Determination: The pycnometer containing the sample is weighed.

  • Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[7][8][9]

Mandatory Visualization

Stereochemical Relationships of Menthyl Acetate Isomers

The stereochemistry of this compound is defined by the spatial arrangement of the isopropyl, methyl, and acetate groups on the cyclohexane ring. It is one of several possible stereoisomers of menthyl acetate. The following diagram illustrates the relationship between the common menthol isomers and their corresponding acetate esters.

G cluster_menthol Menthol Stereoisomers cluster_acetate Menthyl Acetate Stereoisomers Menthol (-)-Menthol (1R,2S,5R) Neoisomenthol (-)-Neoisomenthol (1S,2R,5R) Menthol->Neoisomenthol Epimerization at C1 & C2 Menthyl_acetate (-)-Menthyl acetate (1R,2S,5R) Menthol->Menthyl_acetate Acetylation Isomenthol (+)-Isomenthol (1R,2R,5R) Isomenthyl_acetate (+)-Isomenthyl acetate (1R,2R,5R) Isomenthol->Isomenthyl_acetate Acetylation Neomenthol (+)-Neomenthol (1S,2S,5R) Neomenthol->Menthol Epimerization at C1 Neomenthol->Isomenthol Epimerization at C2 Neomenthyl_acetate This compound (1S,2S,5R) Neomenthol->Neomenthyl_acetate Acetylation Neoisomenthyl_acetate (-)-Neoisomenthyl acetate (1S,2R,5R) Neoisomenthol->Neoisomenthyl_acetate Acetylation

Caption: Stereoisomeric relationships of menthol and menthyl acetate.

References

An In-depth Technical Guide to (1S)-(+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical and physical properties of (1S)-(+)-Neomenthyl acetate, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and a logical workflow diagram.

Core Compound Data

This compound is an ester recognized for its role as a p-menthane monoterpenoid.[1] The following table summarizes its key quantitative and physical properties.

PropertyValue
Molecular Formula C₁₂H₂₂O₂[2][3][4]
Molecular Weight 198.30 g/mol [3][4][5]
CAS Number 2552-91-2[3][4]
Appearance Colorless to pale yellow liquid
Density 0.92 g/cm³[2]
Melting Point 37.5 °C[2]
Boiling Point 81 °C at 3 mm Hg[2]
Flash Point 92.2 °C[2]
IUPAC Name [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development. Below are representative protocols derived from established chemical synthesis and analysis techniques.

2.1. Synthesis via Esterification

A common method for synthesizing esters like this compound is through the esterification of the corresponding alcohol, (1S)-(+)-Neomenthol, with an acetylating agent. Acetyl chloride is a highly effective acetylating agent for this purpose.[6]

Objective: To synthesize this compound via the esterification of (1S)-(+)-Neomenthol with acetyl chloride.

Materials:

  • (1S)-(+)-Neomenthol

  • Acetyl chloride

  • Anhydrous diethyl ether or THF (solvent)

  • Triethylamine or pyridine (organic base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve (1S)-(+)-Neomenthol in an unreactive solvent such as anhydrous diethyl ether or THF.

  • Add an excess of an organic base, like triethylamine or pyridine, to the solution. This will neutralize the HCl byproduct generated during the reaction.

  • Cool the mixture in an ice bath to manage the exothermic reaction.

  • Slowly add an excess of acetyl chloride to the solution using a dropping funnel while stirring continuously.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Transfer the reaction mixture to a separatory funnel and wash it with water.

  • Next, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by several washes with water until the aqueous layer is neutral.[2]

  • Dry the separated organic layer over anhydrous magnesium sulfate.[2]

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude ester can then be purified by vacuum distillation to obtain pure this compound.[2]

2.2. Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and identification of volatile compounds like this compound.[7]

Objective: To identify and quantify this compound in a sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent G7001B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 30:1 split ratio)[8]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Prepare a standard solution of this compound in a suitable solvent like acetonitrile.[8]

  • Prepare the sample for analysis by diluting it in the same solvent. If the sample is a complex mixture, an extraction step may be necessary.

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Identify the this compound peak in the chromatogram by comparing its retention time to that of the standard.

  • Confirm the identity by comparing the mass spectrum of the peak with a reference spectrum from a library or the injected standard.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants: (1S)-(+)-Neomenthol Acetyl Chloride Triethylamine Reaction Esterification Reaction (Ice Bath, Stirring) Reactants->Reaction Solvent Solvent: Anhydrous Diethyl Ether Solvent->Reaction Wash_H2O 1. Water Wash Reaction->Wash_H2O Wash_NaHCO3 2. NaHCO3 Wash Wash_H2O->Wash_NaHCO3 Wash_Neutral 3. Neutral Water Wash Wash_NaHCO3->Wash_Neutral Drying Drying with MgSO4 Wash_Neutral->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Reduced Pressure) Filtration->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product Pure (1S)-(+)- Neomenthyl Acetate Distillation->Final_Product

Caption: Synthesis and Purification Workflow of this compound.

References

Synthesis of (1S)-(+)-Neomenthyl Acetate from (+)-Neomenthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1S)-(+)-Neomenthyl acetate from its precursor, (+)-neomenthol. The document details the chemical transformation, including reaction mechanisms, experimental protocols, and purification techniques. Quantitative data for both the reactant and the product are presented in structured tables for clarity and comparative analysis. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, offering a practical resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is an ester of significant interest in synthetic organic chemistry, often utilized as a chiral auxiliary or a key intermediate in the synthesis of complex molecules. Its preparation via the esterification of (+)-neomenthol is a fundamental reaction that demonstrates key principles of organic synthesis. This guide outlines the prevalent methods for this conversion, focusing on acetylation using acetic anhydride and acetyl chloride.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material, (+)-neomenthol, and the final product, this compound, is provided below.

Table 1: Physicochemical Properties of (+)-Neomenthol and this compound

Property(+)-NeomentholThis compound
IUPAC Name (1S,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol[1][(1S,2S,5R)-2-isopropyl-5-methylcyclohexyl] acetate[2]
Molecular Formula C₁₀H₂₀O[1]C₁₂H₂₂O₂[2][3]
Molecular Weight 156.27 g/mol [1]198.30 g/mol [2][3]
Appearance Colorless clear liquid or white crystalline solidColorless to pale yellow clear liquid
Boiling Point 212 °C at 760 mmHg229-230 °C at 760 mmHg[4]
Density 0.9 g/mL0.912 g/mL at 25 °C[4]
CAS Number 2216-52-62552-91-2[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of the starting material and the synthesized product. The following tables summarize the key spectroscopic data for (+)-neomenthol and this compound.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
(+)-Neomenthol 4.105, 1.836, 1.693, 1.525, 1.269, 1.088, 0.958, 0.921, 0.873[5]
This compound Data available in spectral databases[2]

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppm
(+)-Neomenthol 67.725, 47.919, 42.557, 35.050, 29.184, 25.836, 24.184, 22.352, 21.182, 20.706[5]
This compound Data available in spectral databases[2]

Table 4: IR Spectroscopic Data (cm⁻¹)

CompoundKey Peaks (cm⁻¹)
(+)-Neomenthol Broad O-H stretch (~3300-3500), C-H stretch (~2850-2960), C-O stretch (~1000-1200)[6][7]
This compound C=O stretch (~1735), C-O stretch (~1240), C-H stretch (~2850-2960)

Synthesis of this compound

The synthesis of this compound from (+)-neomenthol is typically achieved through esterification. Two common and effective methods are detailed below.

Reaction Mechanism: Acid-Catalyzed Esterification

The esterification of an alcohol with a carboxylic acid derivative, such as an acid anhydride or acid chloride, is a nucleophilic acyl substitution reaction. In the presence of an acid catalyst, the carbonyl oxygen of the acetylating agent is protonated, increasing the electrophilicity of the carbonyl carbon. The hydroxyl group of (+)-neomenthol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a leaving group (acetic acid or hydrochloric acid) yield the final ester product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Neomenthol (+)-Neomenthol Intermediate Tetrahedral Intermediate Neomenthol->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride / Acetyl Chloride AceticAnhydride->Intermediate Catalyst Pyridine or Acid Catalyst Catalyst->AceticAnhydride Activation Product This compound Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (Acetic Acid or HCl) Intermediate->Byproduct

Caption: Acid-catalyzed esterification of (+)-neomenthol.

Experimental Protocols

This is a widely used and effective method for the acetylation of alcohols. Pyridine acts as a catalyst and also as a base to neutralize the acetic acid byproduct.

Materials:

  • (+)-Neomenthol

  • Acetic anhydride

  • Pyridine (dry)

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (+)-neomenthol (1.0 equivalent) in dry pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 - 2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold 1 M HCl to neutralize the pyridine.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or flash column chromatography.

Acetyl chloride is a more reactive acetylating agent and the reaction often proceeds more rapidly. An organic base like pyridine or triethylamine is typically used to scavenge the HCl gas produced.

Materials:

  • (+)-Neomenthol

  • Acetyl chloride

  • Pyridine or Triethylamine (dry)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (+)-neomenthol (1.0 equivalent) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of dry pyridine or triethylamine (1.5 - 2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred solution. A precipitate of pyridinium or triethylammonium hydrochloride will form.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • After the reaction is complete, filter the mixture to remove the hydrochloride salt.

  • Wash the filtrate with water and then with a saturated NaHCO₃ solution to remove any remaining acid.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Purification

Purification of the crude this compound is essential to obtain a high-purity product.

  • Vacuum Distillation: This is the most common method for purifying liquid esters. The reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.[9]

  • Flash Column Chromatography: For higher purity, flash column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Expected Yield

With careful execution of the experimental protocols and efficient purification, yields for the synthesis of this compound are generally high, often exceeding 90%.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start: (+)-Neomenthol Reaction Acetylation Reaction (Acetic Anhydride or Acetyl Chloride) Start->Reaction Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Drying Drying of Organic Phase (Anhydrous MgSO₄ or Na₂SO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation or Chromatography) SolventRemoval->Purification Product Final Product: This compound Purification->Product Characterization Characterization (NMR, IR, GC-MS) Product->Characterization

Caption: General workflow for the synthesis of neomenthyl acetate.

Conclusion

The synthesis of this compound from (+)-neomenthol is a straightforward and high-yielding esterification reaction. The choice between acetic anhydride and acetyl chloride as the acetylating agent will depend on the desired reaction rate and available laboratory resources. Proper purification techniques, primarily vacuum distillation, are crucial for obtaining a high-purity product suitable for further applications in research and development. This guide provides the necessary theoretical and practical information for the successful synthesis and characterization of this compound.

References

The Natural Occurrence of Neomenthyl Acetate Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of neomenthyl acetate stereoisomers, detailing their presence in various plant species. The document outlines detailed experimental protocols for the isolation and quantification of these compounds and presents a visualization of their biosynthetic pathway.

Natural Occurrence of Neomenthyl Acetate Stereoisomers

Neomenthyl acetate, a monoterpene ester, is a naturally occurring compound found in the essential oils of various plants, particularly within the Mentha (mint) genus. The presence and concentration of its stereoisomers can vary significantly depending on the plant species, cultivar, and environmental conditions.

Quantitative Data on Neomenthyl Acetate Occurrence

The following table summarizes the quantitative data available on the occurrence of neomenthyl acetate and related compounds in different plant species. It is important to note that in some studies, the term "menthyl acetate" is used without specifying the exact stereoisomer.

Plant SpeciesCultivar/RegionCompoundConcentration (%)Reference
Mentha arvensiscv. CIM-SaryuNeomenthyl acetate5.18[1][2]
Mentha arvensisWestern Himalayan Region (9 cultivars)Menthyl acetate (isomer not specified)0.5 - 5.3
Mentha arvensis-(+)-Neomenthyl acetatePresent (quantification not provided)[3]
Mentha diemenica-(+)-Neomenthyl acetatePresent (quantification not provided)[3]
Minthostachys mollis-(+)-Neomenthyl acetatePresent (quantification not provided)[3]

Experimental Protocols

The identification and quantification of neomenthyl acetate stereoisomers from natural sources are primarily achieved through chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS). Chiral columns are often necessary for the separation of different stereoisomers.

Essential Oil Extraction

Method: Hydrodistillation

  • Plant Material Preparation: The aerial parts of the plant material (leaves and stems) are air-dried to reduce moisture content.

  • Apparatus: A Clevenger-type apparatus is used for hydrodistillation.

  • Procedure:

    • A known quantity of the dried plant material is placed in a round-bottom flask with distilled water.

    • The mixture is heated to boiling. The steam and volatile essential oils rise and are passed through a condenser.

    • The condensed liquid (hydrosol and essential oil) is collected in a separating funnel.

    • The essential oil, being less dense, forms a layer on top of the water and is separated.

    • The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis

This protocol provides a general framework for the chiral separation and quantification of neomenthyl acetate stereoisomers. Method optimization will be required based on the specific instrumentation and sample matrix.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A chiral capillary column is essential for separating stereoisomers. A commonly used type is a derivatized cyclodextrin-based column, such as an Rt-BetaDEXsm (30 m x 0.25 mm x 0.25 µm).

  • Injector:

    • Mode: Split/Splitless

    • Temperature: 220 °C

    • Split Ratio: 200:1

  • Carrier Gas: Helium at a constant flow rate of 1.4 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 5.00 °C/min to 220 °C.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35 to 350 amu.

    • Acquisition Rate: 200 spectra/second.

  • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration of approximately 1%.

  • Quantification: The concentration of each stereoisomer is determined by comparing its peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the respective neomenthyl acetate stereoisomers.

Biosynthesis of Menthyl Acetate Stereoisomers

The biosynthesis of menthyl acetate stereoisomers is an extension of the well-characterized menthol biosynthetic pathway, which occurs in the glandular trichomes of Mentha species. The pathway begins with the universal monoterpene precursor, geranyl diphosphate (GPP).

Biosynthesis_of_Menthyl_Acetate_Stereoisomers GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone cis_Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Neomenthol (+)-Neomenthol Menthone->Neomenthol Menthone Reductase Isomenthol (+)-Isomenthol Isomenthone->Isomenthol Isomenthone Reductase Neoisomenthol (+)-Neoisomenthol Isomenthone->Neoisomenthol Isomenthone Reductase Menthyl_Acetate (-)-Menthyl Acetate Menthol->Menthyl_Acetate Acetyl-CoA: menthol acetyltransferase Neomenthyl_Acetate (+)-Neomenthyl Acetate Neomenthol->Neomenthyl_Acetate Acetyl-CoA: menthol acetyltransferase Isomenthyl_Acetate (+)-Isomenthyl Acetate Isomenthol->Isomenthyl_Acetate Acetyl-CoA: menthol acetyltransferase Neoisomenthyl_Acetate (+)-Neoisomenthyl Acetate Neoisomenthol->Neoisomenthyl_Acetate Acetyl-CoA: menthol acetyltransferase

Caption: Biosynthetic pathway of menthol stereoisomers and their corresponding acetates.

The final step in the formation of menthyl acetate stereoisomers is the esterification of the corresponding menthol stereoisomers (menthol, neomenthol, isomenthol, and neoisomenthol). This reaction is catalyzed by an acetyl-CoA:menthol acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the menthol isomer.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of neomenthyl acetate stereoisomers from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Mentha sp.) Extraction Essential Oil Extraction (Hydrodistillation) Plant_Material->Extraction Drying Drying of Essential Oil (Anhydrous Na2SO4) Extraction->Drying Sample_Prep Sample Preparation (Dilution in Solvent) Drying->Sample_Prep GCMS_Analysis Chiral GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GCMS_Analysis->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identification Compound Identification (Comparison with Standards & Libraries) Data_Analysis->Identification Quantification Quantification (Calibration Curves) Data_Analysis->Quantification

Caption: General workflow for the analysis of neomenthyl acetate stereoisomers.

References

Spectroscopic Analysis of (1S)-(+)-Neomenthyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for (1S)-(+)-Neomenthyl acetate, a significant chiral compound in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for these analyses, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a monoterpenoid ester with the chemical formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2] Its structure is characterized by a cyclohexane ring with methyl and isopropyl substituents, and an acetate group, conferring its characteristic minty aroma.

Systematic Name: [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a readily summarizable format in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in a readily summarizable format in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong ester carbonyl stretch.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~1740C=O (Ester carbonyl stretch)
~1240C-O (Ester stretch)
2850-2960C-H (Alkyl stretch)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of spectroscopic data.

4.1. NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

4.2. IR Spectroscopy Protocol

The IR spectrum of this compound can be obtained using the following protocol:

  • Sample Preparation (Thin Film Method):

    • As this compound is a liquid at or near room temperature, the thin film method is suitable.[4]

    • Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[5]

    • Gently press the plates together to form a thin, uniform film. Avoid applying excessive pressure to prevent damage to the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g., CO₂, H₂O) or plate absorptions.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of this compound is depicted below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_results Results Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Thin_Film Prepare Thin Film on Salt Plates Sample->Thin_Film NMR_Spec NMR Spectrometer Dissolve->NMR_Spec IR_Spec FTIR Spectrometer Thin_Film->IR_Spec NMR_Data Acquire & Process NMR Data (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data Acquire & Process IR Data IR_Spec->IR_Data Structure_Confirmation Structure Elucidation & Functional Group Identification NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

chemical structure and stereochemistry of (+)-Neomenthyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Neomenthyl Acetate

Introduction

(+)-Neomenthyl acetate is a monoterpene ester that is a component of the essential oil of plants such as peppermint (Mentha piperita).[1] It belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by a p-menthane backbone.[2] This guide provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of (+)-Neomenthyl acetate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

(+)-Neomenthyl acetate is a derivative of neomenthol, where the hydroxyl group is esterified with acetic acid. The molecule consists of a cyclohexane ring substituted with a methyl group, an isopropyl group, and an acetate group.

  • Molecular Formula : C₁₂H₂₂O₂[3]

  • Molecular Weight : 198.30 g/mol [3]

  • IUPAC Name : [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate[4]

  • CAS Number : 2552-91-2[3][5]

  • Synonyms : (1S)-(+)-neoMenthyl Acetate, (+)-(1S,2S,5R)-Neomenthyl acetate[3][5]

The structure is based on a p-menthane skeleton, which is a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.[2]

Caption: 2D structure of (+)-Neomenthyl acetate.

Stereochemistry

The stereochemistry of (+)-Neomenthyl acetate is explicitly defined by its IUPAC name, (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl acetate.[4] This designates the absolute configuration at the three chiral centers of the cyclohexane ring:

  • C1 : The carbon atom bonded to the acetate group has an S configuration.

  • C2 : The carbon atom bonded to the isopropyl group has an S configuration.

  • C5 : The carbon atom bonded to the methyl group has an R configuration.

In the most stable chair conformation of the cyclohexane ring, the bulky isopropyl group preferentially occupies an equatorial position to minimize steric hindrance. In neomenthyl derivatives, the methyl and isopropyl groups are cis to each other, while the acetate group is trans to the isopropyl group.

Physicochemical Properties

The quantitative physicochemical properties of (+)-Neomenthyl acetate are summarized in the table below.

PropertyValueReference(s)
Appearance Colorless to pale yellow clear liquid[5][6]
Molecular Formula C₁₂H₂₂O₂[3][4]
Molecular Weight 198.30 g/mol [3][4]
Boiling Point 229-230 °C at 760 mmHg[5][6]
Specific Gravity 0.912 at 25 °C[5][6]
Flash Point 92.2 °C (198 °F)[5]
Vapor Pressure 0.071 mmHg at 25 °C (estimated)[5][6]
Solubility Soluble in alcohol. Insoluble in water.[5][6]
Water Solubility 17.13 mg/L at 25 °C (estimated)[5][6]
logP (o/w) 4.182 (estimated)[5]

Experimental Protocols

Synthesis of (+)-Neomenthyl Acetate

The synthesis of menthyl acetate derivatives is typically achieved through the esterification of the corresponding menthol isomer.[7] For (+)-Neomenthyl acetate, the precursor would be (+)-Neomenthol. Several acetylating agents can be used, with varying effectiveness.[7] A general protocol using acetyl chloride, which is highly effective, is described below.[7][8]

Materials and Equipment:

  • (+)-Neomenthol

  • Acetyl chloride

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Organic base (e.g., pyridine or triethylamine)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • Dissolve (+)-Neomenthol and a slight excess of an organic base in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a slight excess of acetyl chloride to the stirred solution via a dropping funnel. The reaction is exothermic and may produce hydrogen chloride gas, which is neutralized by the base.[8]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.[8]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[8]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude (+)-Neomenthyl acetate can be purified by fractional distillation under reduced pressure to yield the pure product.[9]

experimental_workflow A Reactants (+)-Neomenthol, Base, Solvent B Reaction Setup Inert atmosphere, 0°C A->B C Addition of Acetyl Chloride B->C D Reaction Stir at RT C->D E Workup Quench with water D->E F Extraction Separate organic layer E->F G Washing Acid, Bicarbonate, Brine F->G H Drying Anhydrous MgSO₄ G->H I Solvent Removal Rotary Evaporation H->I J Purification Fractional Distillation I->J K Final Product (+)-Neomenthyl Acetate J->K

Caption: General workflow for the synthesis of (+)-Neomenthyl acetate.

Characterization

The synthesized (+)-Neomenthyl acetate should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the structure and confirm the stereochemistry of the molecule.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the ester functional group, typically showing a strong C=O stretching band around 1735 cm⁻¹.[4]

  • Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound.[10]

  • Gas Chromatography (GC) : GC is employed to assess the purity of the final product.

  • Polarimetry : The specific rotation of the molecule is measured to confirm the enantiomeric purity of the (+)-isomer.

Applications in Research and Development

(+)-Neomenthyl acetate and its isomers serve as important chiral building blocks and starting materials in asymmetric synthesis. Their well-defined stereochemistry makes them valuable for creating complex chiral molecules, which is of significant interest in the development of new pharmaceuticals and agrochemicals. They are also used in flavor and fragrance industries and as probes for studying enzymatic reactions.[11]

References

An In-depth Technical Guide to the Solubility of (1S)-(+)-Neomenthyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1S)-(+)-Neomenthyl acetate, a chiral ester of significant interest in the pharmaceutical and flavor industries. Due to the limited availability of extensive quantitative solubility data for this compound, this guide also includes data for its closely related isomer, menthyl acetate, to provide a broader understanding of its solubility profile. The principle of "like dissolves like" suggests that isomers with similar structures will exhibit comparable solubility in various solvents.

Introduction to this compound

This compound is a naturally occurring monoterpenoid and a key component in the essential oils of certain mint species. Its distinct sensory properties and potential therapeutic applications have made it a subject of interest in various fields of research and development. Understanding its solubility in a range of organic solvents is crucial for its extraction, purification, formulation, and application in drug delivery systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.

PropertyValueReference
Molecular Formula C₁₂H₂₂O₂[1]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to pale yellow clear liquid (est.)[2]
Specific Gravity 0.912 g/mL at 25 °C[2]
Boiling Point 229.00 to 230.00 °C @ 760.00 mm Hg (est.)[2]
Flash Point 90 °F[3]
logP (o/w) 4.182 (est.)[2]

Solubility Data

Qualitative Solubility of this compound

Qualitative solubility data provides a general understanding of the solvents in which a compound is likely to dissolve.

SolventSolubility DescriptionReference
AlcoholSoluble[2]
ChloroformSparingly Soluble[3]
MethanolSlightly Soluble[3]
Ethyl AcetateSlightly Soluble[4]
WaterInsoluble (Estimated solubility: 17.13 mg/L @ 25 °C)[2][5]
Quantitative Solubility of Menthyl Acetate (Isomer)

Due to the scarcity of quantitative data for this compound, the following table presents data for the closely related isomer, menthyl acetate. This information can serve as a valuable proxy for estimating the solubility behavior of this compound. Menthyl acetate is described as being soluble in alcohol, propylene glycol, and most fixed oils, and miscible with ether.[6]

SolventSolubility (Volume Ratio)Reference
70% Ethanol1 mL in 6 mL[6]
80% Ethanol1 mL in 1 mL[6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments for determining the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker bath or incubator

  • Glass flasks with airtight stoppers

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the organic solvent.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatic shaker bath set to the desired temperature.

  • Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

  • After equilibration, cease agitation and allow the flask to stand in the constant temperature environment for a sufficient time for the undissolved solute to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a membrane filter compatible with the solvent to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly for non-volatile solutes.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

  • Thermostatic bath

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Volumetric pipette

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Prepare a saturated solution of this compound in the desired organic solvent using the equilibration steps described in the shake-flask method.

  • After allowing the excess solute to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

  • Carefully evaporate the solvent in a fume hood, potentially at a slightly elevated temperature to expedite the process, ensuring the solute does not decompose.

  • Once the solvent has completely evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without causing the solute to sublime or decompose.

  • Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the solubility based on the mass of the solute and the volume of the solution taken.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of solubility.

Experimental_Workflow_Shake_Flask start Start: Prepare Materials add_excess Add excess this compound to a known volume of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask equilibrate Equilibrate in a thermostatic shaker at constant temperature seal_flask->equilibrate sediment Allow undissolved solute to sediment equilibrate->sediment sample Withdraw supernatant sample sediment->sample filter Filter the sample sample->filter analyze Analyze filtrate concentration (e.g., GC, HPLC) filter->analyze end End: Determine Solubility analyze->end Experimental_Workflow_Gravimetric start Start: Prepare Saturated Solution prepare_saturated Prepare saturated solution and allow excess solute to settle start->prepare_saturated pipette Pipette a known volume of supernatant into a pre-weighed dish prepare_saturated->pipette evaporate Evaporate the solvent pipette->evaporate dry Dry the residue in an oven to a constant mass evaporate->dry weigh Cool in a desiccator and weigh dry->weigh calculate Calculate solubility from the mass of the residue weigh->calculate end End: Determine Solubility calculate->end

References

(1S)-(+)-Neomenthyl Acetate: A Technical Guide to Commercial Availability, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-(+)-Neomenthyl acetate, a chiral monoterpene ester, is a valuable building block in asymmetric synthesis and a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of its commercial availability, with a detailed comparison of suppliers and product specifications. Furthermore, it outlines a detailed experimental protocol for its enantioselective synthesis via lipase-catalyzed kinetic resolution of (±)-neomenthol. Finally, this guide explores the compound's potential antileishmanial activity, proposing a signaling pathway for its mechanism of action based on current research into related monoterpenes.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and development needs. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. Below is a summary of key suppliers and their typical product specifications.

Data Presentation: Commercial Availability of this compound

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayOptical ActivityAvailability
Sigma-Aldrich 2552-91-2C₁₂H₂₂O₂198.30≥99%[α]²⁰/D +48°, c = 8 in benzeneIn Stock
Santa Cruz Biotechnology 2552-91-2C₁₂H₂₂O₂198.30Not specifiedNot specifiedIn Stock
The Good Scents Company 2552-91-2C₁₂H₂₂O₂198.3095.00 to 100.00%Not specifiedIn Stock
ChemicalBook 2552-91-2C₁₂H₂₂O₂198.30Varies by supplierVaries by supplierMultiple Suppliers
ATK CHEMICAL 2552-91-2C₁₂H₂₂O₂198.30Not specifiedNot specifiedIn Stock

Note: Purity and optical activity may vary by batch. It is recommended to request a certificate of analysis from the supplier for lot-specific data.

Experimental Protocols

The following protocols provide a detailed methodology for the enantioselective synthesis of this compound and its subsequent analysis. The synthesis is based on the well-established method of lipase-catalyzed kinetic resolution, which offers high enantioselectivity under mild reaction conditions.

Enantioselective Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic (±)-neomenthol through acetylation, preferentially yielding this compound.

Materials:

  • (±)-Neomenthol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent like toluene or tert-butyl methyl ether)

  • Molecular sieves (4 Å), activated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask, add (±)-neomenthol (1.0 eq) and anhydrous hexane.

  • Add activated molecular sieves to the mixture to ensure anhydrous conditions.

  • Add vinyl acetate (1.5 eq) to the solution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30-40 °C) with stirring.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate) to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess of both the product and the remaining unreacted alcohol.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and dried for potential reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any acetic acid formed.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture containing this compound and unreacted (1R)-(-)-neomenthol.

  • Purify the crude mixture by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound from the unreacted alcohol.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Purpose: To determine the purity of the synthesized this compound and to confirm its identity. A chiral column is necessary to resolve the enantiomers and determine the enantiomeric excess.

  • Column: A chiral capillary column (e.g., β-DEX or similar).

  • Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Carrier Gas: Helium.

  • Expected Result: A single major peak for this compound with a retention time characteristic of the compound. The mass spectrum should show a molecular ion peak and fragmentation pattern consistent with the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the synthesized product.

  • ¹H NMR (in CDCl₃): Expect characteristic signals for the acetate methyl group (singlet around 2.0 ppm), the proton on the carbon bearing the acetate group (multiplet), and the protons of the cyclohexane ring and isopropyl group.

  • ¹³C NMR (in CDCl₃): Expect characteristic signals for the carbonyl carbon of the acetate group (around 170 ppm), the carbon attached to the oxygen (around 75 ppm), and the carbons of the cyclohexane ring and isopropyl group. Spectral data can be compared with data available from sources like PubChem.[1]

Proposed Signaling Pathway for Antileishmanial Activity

While direct studies on the signaling pathway of this compound are limited, research on other monoterpenes provides a strong basis for a proposed mechanism of action against Leishmania parasites. The antileishmanial activity is likely multifaceted, involving both direct effects on the parasite and modulation of the host's immune response.[2][3]

Proposed Mechanism of Action of Monoterpenes against Leishmania

Antileishmanial_Mechanism cluster_parasite Leishmania Parasite cluster_host Host Macrophage Monoterpene (1S)-(+)-Neomenthyl Acetate Membrane Parasite Membrane Disruption Monoterpene->Membrane ROS Increased Reactive Oxygen Species (ROS) Monoterpene->ROS Macrophage Macrophage Activation Monoterpene->Macrophage Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis NO Nitric Oxide (NO) Production Macrophage->NO TNFa TNF-α Production Macrophage->TNFa Parasite_Clearance Enhanced Parasite Clearance NO->Parasite_Clearance TNFa->Parasite_Clearance

Caption: Proposed dual mechanism of antileishmanial action.

The proposed pathway illustrates two main routes of action. Directly, this compound, like other monoterpenes, is hypothesized to disrupt the Leishmania parasite's cell membrane and induce oxidative stress through the generation of reactive oxygen species (ROS).[2][3] This leads to mitochondrial dysfunction and ultimately triggers an apoptosis-like cell death cascade in the parasite.[2] Indirectly, the compound may stimulate the host's immune response by activating macrophages.[4][5][6] Activated macrophages increase their production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are potent leishmanicidal molecules that contribute to enhanced parasite clearance.[4][5][6]

Logical Workflow for Sourcing and Application

The following diagram outlines a logical workflow for researchers from sourcing this compound to its application in drug discovery research.

Sourcing_Workflow cluster_sourcing Sourcing and QC cluster_application Research Application Identify_Suppliers Identify Suppliers Request_CoA Request Certificate of Analysis (CoA) Identify_Suppliers->Request_CoA Compare_Specs Compare Specifications (Purity, Optical Purity) Request_CoA->Compare_Specs Select_Supplier Select Supplier & Procure Compare_Specs->Select_Supplier In_House_QC In-House QC (GC-MS, NMR) Select_Supplier->In_House_QC Assay_Development Develop Biological Assay (e.g., Antileishmanial) In_House_QC->Assay_Development In_Vitro_Screening In Vitro Screening Assay_Development->In_Vitro_Screening Hit_to_Lead Hit-to-Lead Optimization In_Vitro_Screening->Hit_to_Lead In_Vivo_Studies In Vivo Efficacy & Toxicity Hit_to_Lead->In_Vivo_Studies

Caption: Workflow for sourcing and research application.

This workflow emphasizes the importance of a systematic approach, starting with the careful selection of a commercial supplier based on documented quality parameters. In-house quality control is a critical step to verify the identity and purity of the starting material before committing to resource-intensive biological screening and lead optimization studies.

References

The Antileishmanial Potential of Essential Oil Components: A Technical Guide Focused on Neomenthyl Acetate and Related Monoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leishmaniasis remains a significant global health challenge, with current treatments plagued by toxicity, resistance, and high costs. Essential oils and their constituent monoterpenoids have emerged as a promising reservoir of novel antileishmanial agents. This technical guide provides an in-depth analysis of the antileishmanial activity of essential oil components, with a specific focus on neomenthyl acetate and its structurally related compounds. While direct antileishmanial data for neomenthyl acetate is not currently available in the scientific literature, its presence in bioactive essential oils, such as those from Mentha species, warrants an investigation into its potential and the activity of its chemical neighbors. This document summarizes quantitative data on the efficacy of relevant essential oils and their major components, details key experimental protocols for antileishmanial drug discovery, and visualizes the proposed mechanisms of action through signaling pathway diagrams.

Introduction to Antileishmanial Properties of Essential Oils

Essential oils are complex mixtures of volatile compounds, primarily monoterpenes and sesquiterpenes, known for their diverse biological activities. A growing body of research has highlighted their potential in combating parasitic diseases, including leishmaniasis. Components like menthol, pulegone, α-pinene, and linalool, often found alongside menthyl acetate isomers in mint varieties, have demonstrated significant in vitro and in vivo efficacy against various Leishmania species. Their lipophilic nature is believed to facilitate passage through the parasite's cell membrane, leading to a cascade of events that culminate in cell death.

Quantitative Analysis of Antileishmanial Activity

The following tables summarize the in vitro antileishmanial and cytotoxic activities of selected essential oils and their components. This data provides a comparative overview of their potency and selectivity.

Table 1: Antileishmanial Activity of Selected Essential Oils

Essential OilLeishmania SpeciesPromastigote IC50 (µg/mL)Amastigote IC50 (µg/mL)Reference(s)
Mentha pulegiumL. major1.3 ± 0.45-[1]
Mentha pulegiumL. tropica--[1]
Mentha pulegiumL. infantum--[1]
Mentha piperita---No specific data found
Rosmarinus officinalisL. major1.2 ± 0.36-[1]
Croton cajucara (Linalool-rich)L. amazonensis0.00830.0087[2]
Syzygium aromaticum (Eugenol-rich)L. donovani21 ± 0.1615.24 ± 0.14[3]
Myrtus communisL. tropica8.411.6[4]

Table 2: Antileishmanial Activity of Key Essential Oil Components

CompoundLeishmania SpeciesPromastigote IC50 (µg/mL)Amastigote IC50 (µg/mL)Reference(s)
Neomenthyl Acetate -No Data Available No Data Available -
MenthoneMentha pulegium EOMajor component-[1]
PulegoneMentha pulegium EOMajor component-[1]
α-PineneL. amazonensis19.715.6[5]
α-PineneL. major1.46-[6]
LinaloolL. amazonensis0.00430.0155[7]
LinaloolL. infantum chagasi-LD50 = 550[8]
EugenolL. donovani2115.24[3]
ThymolL. mexicana22.39-[9]
CarvacrolL. mexicana61.52-[9]

Table 3: Cytotoxicity of Selected Essential Oils and Components

Compound/Essential OilCell LineCC50 (µg/mL)Reference(s)
Syzygium cumini EOMurine Macrophages614.1[5]
α-PineneMurine Macrophages425.2[5]
Syzygium aromaticum EOMurine Macrophages>200[3]
Myrtus communis EOJ774 cellsNo significant cytotoxicity[4]
ThymolMammalian cellsLower cytotoxicity than reference drug[9]
CarvacrolMammalian cellsLower cytotoxicity than reference drug[9]

Detailed Experimental Protocols

In Vitro Antileishmanial Assays

3.1.1 Anti-promastigote Activity Assay

This assay evaluates the effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199, RPMI-1640, or Schneider's insect medium) supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 24-26°C.

  • Assay Procedure:

    • Harvest promastigotes in the logarithmic growth phase.

    • Adjust the parasite density to 1 x 10^6 promastigotes/mL in fresh culture medium.

    • Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound at various concentrations (prepared by serial dilution) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate at 24-26°C for 48-72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

3.1.2 Anti-amastigote Activity Assay (Macrophage Model)

This assay assesses the compound's ability to eliminate the intracellular, non-motile form of the parasite within host macrophages.

  • Cell Culture: Culture a macrophage cell line (e.g., J774.A1, THP-1, or peritoneal macrophages) in a suitable medium (e.g., RPMI-1640) with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove extracellular parasites.

    • Add fresh medium containing the test compounds at various concentrations.

    • Incubate for another 48-72 hours.

  • Quantification of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the test compounds against mammalian cells to evaluate their selectivity.

  • Cell Culture: Culture mammalian cells (e.g., murine macrophages, Vero cells) in 96-well plates.

  • Assay Procedure:

    • Expose the cells to various concentrations of the test compounds for 24-72 hours.

    • Perform the MTT assay as described in section 3.1.1.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI) is then calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.

Mechanisms of Action and Signaling Pathways

Essential oil components exert their antileishmanial effects through a multi-targeted approach, primarily inducing programmed cell death (apoptosis and necrosis) and disrupting the parasite's cellular integrity and metabolism.

Induction of Apoptosis and Necrosis

Several monoterpenoids trigger apoptosis-like cell death in Leishmania. This process is characterized by:

  • Phosphatidylserine Externalization: A hallmark of early apoptosis.

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (ΔΨm) and increased production of reactive oxygen species (ROS).

  • DNA Fragmentation: Nicking of DNA, which can be detected by TUNEL assays.

  • Cell Cycle Arrest: Accumulation of parasites in the G0/G1 or sub-G0/G1 phase of the cell cycle.

At higher concentrations, or through different mechanisms, some compounds can induce necrosis, characterized by the loss of plasma membrane integrity.

Apoptosis_Induction cluster_membrane Cell Membrane cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Essential_Oil_Component Essential Oil Component (e.g., Menthol, Linalool) Membrane_Interaction Membrane Perturbation Essential_Oil_Component->Membrane_Interaction PS_Externalization Phosphatidylserine Externalization Membrane_Interaction->PS_Externalization MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Membrane_Interaction->MMP_Loss Apoptosis Apoptosis PS_Externalization->Apoptosis ROS_Production Increased ROS Production MMP_Loss->ROS_Production DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation DNA_Fragmentation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed apoptotic pathway induced by essential oil components in Leishmania.

Immunomodulatory Effects

Some essential oil components, such as linalool and α-pinene, can also exert an indirect antileishmanial effect by modulating the host's immune response. This includes:

  • Macrophage Activation: Increasing the phagocytic and lysosomal activity of macrophages.

  • Nitric Oxide (NO) Production: Stimulating the production of nitric oxide, a key molecule in the killing of intracellular amastigotes.

Immunomodulation_Workflow Essential_Oil_Component Essential Oil Component (e.g., α-Pinene, Linalool) Macrophage Infected Macrophage Essential_Oil_Component->Macrophage Activation Macrophage Activation Macrophage->Activation Phagocytosis Increased Phagocytosis & Lysosomal Activity Activation->Phagocytosis NO_Production Increased Nitric Oxide (NO) Production Activation->NO_Production Amastigote_Killing Intracellular Amastigote Killing Phagocytosis->Amastigote_Killing NO_Production->Amastigote_Killing

Caption: Immunomodulatory effect of essential oil components on infected macrophages.

Conclusion and Future Directions

The available evidence strongly suggests that essential oils and their components are a valuable source for the development of new antileishmanial drugs. While direct data on neomenthyl acetate is lacking, its presence in active essential oils from Mentha species, along with the potent activity of its structural analogs like menthol, indicates a promising area for future research.

Future research should focus on:

  • Isolation and Bioassay of Neomenthyl Acetate: Determining the specific in vitro and in vivo antileishmanial activity and cytotoxicity of purified neomenthyl acetate.

  • Synergistic Studies: Investigating potential synergistic effects between neomenthyl acetate and other major components of essential oils.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by neomenthyl acetate in Leishmania.

  • Formulation Development: Exploring novel delivery systems to enhance the stability, solubility, and efficacy of promising essential oil components.

By systematically exploring the rich chemical diversity of essential oils, the scientific community can pave the way for the development of safer, more effective, and accessible treatments for leishmaniasis.

References

The Strategic Application of (1S)-(+)-Neomenthyl Acetate in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S)-(+)-Neomenthyl acetate, a chiral auxiliary derived from the readily available terpene (+)-neomenthol, has emerged as a valuable tool in asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry provide an effective scaffold for inducing chirality in a variety of chemical transformations, making it a significant asset in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in the laboratory.

Core Principles and Applications

The fundamental principle behind the use of this compound as a chiral auxiliary lies in its ability to create a diastereomeric intermediate from a prochiral substrate. The steric bulk of the neomenthyl group effectively shields one face of the reactive center, directing the approach of a reagent to the less hindered face. This results in the preferential formation of one diastereomer, which, after cleavage of the auxiliary, yields the desired enantiomer of the product.

The primary applications of this compound and its derivatives are centered around key carbon-carbon bond-forming reactions, including:

  • Asymmetric Enolate Alkylation: Creating chiral centers alpha to a carbonyl group.

  • Asymmetric Diels-Alder Reactions: Controlling the stereochemistry in the formation of six-membered rings.

  • Asymmetric Aza-Diels-Alder Reactions: Synthesizing chiral nitrogen-containing heterocyclic compounds.

Asymmetric Enolate Alkylation

The alkylation of enolates is a cornerstone of organic synthesis. By employing this compound as a chiral auxiliary attached to a carboxylic acid derivative, the resulting enolate becomes prochiral, allowing for diastereoselective alkylation.

Illustrative Quantitative Data

The following table summarizes illustrative data for the asymmetric alkylation of enolates derived from (+)-neomenthyl esters. It is important to note that this data is based on typical results for chiral auxiliaries and specific optimization is often required for (+)-neomenthyl derivatives to achieve high yields and diastereoselectivity.[1]

SubstrateBaseElectrophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
(+)-Neomenthyl propionateLDABenzyl BromideTHF-7885-95>90%
(+)-Neomenthyl acetateLHMDSMethyl IodideToluene-7880-90>85%
Generalized Experimental Protocol: Asymmetric Enolate Alkylation[1]
  • Enolate Formation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the appropriate lithium amide base (e.g., LDA or LHMDS) in a dry ethereal solvent (e.g., THF or toluene) and cool to -78 °C. To this stirred solution, slowly add the (+)-neomenthyl ester (1.0 equivalent) to form the enolate. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., alkyl halide) dropwise to the enolate solution at -78 °C.

  • Monitoring: Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the reaction mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired alkylated product.

  • Analysis: Determine the diastereomeric excess of the product using ¹H NMR spectroscopy or chiral HPLC analysis.

Asymmetric Diels-Alder and Aza-Diels-Alder Reactions

The Diels-Alder reaction is a powerful method for constructing cyclic systems with high stereocontrol. When a dienophile is attached to a chiral auxiliary like (+)-neomenthol, the facial selectivity of the diene's approach is biased, leading to a diastereoselective cycloaddition.[1]

Generalized Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction[1]
  • Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve the iminoacetate derived from the (+)-neomenthol derivative in an anhydrous solvent (e.g., dichloromethane).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and slowly add the Lewis acid (e.g., a titanium or aluminum-based Lewis acid).

  • Diene Addition: Add the diene dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.

Mechanistic Considerations and Stereochemical Models

The stereochemical outcome of reactions employing this compound is primarily governed by steric hindrance. The bulky isopropyl and methyl groups on the cyclohexane ring create a chiral environment that dictates the trajectory of the incoming reagent.

In the case of enolate alkylation, the enolate can adopt a specific conformation where one face is effectively blocked by the neomenthyl group. The electrophile then preferentially attacks from the more accessible face, leading to the observed diastereoselectivity. A simplified model for this steric hindrance is depicted below.

Stereochemical_Induction_Model cluster_Auxiliary Chiral Auxiliary ((1S)-(+)-Neomenthyl Group) cluster_Substrate Prochiral Substrate cluster_Reagent Incoming Reagent cluster_Product Diastereomerically Enriched Product Aux Steric Bulk Substrate Enolate Reagent Electrophile Aux->Reagent   Steric Hindrance (Blocks Top Face Approach) Product Major Diastereomer Substrate->Product Forms Major Diastereomer Reagent->Substrate Favored Attack (from less hindered bottom face)

Caption: Steric hindrance model for asymmetric induction.

Experimental Workflow and Auxiliary Removal

A critical step in the application of a chiral auxiliary is its efficient removal from the product without compromising the newly formed stereocenter. For esters of this compound, this is typically achieved through hydrolysis.

Experimental_Workflow Start Prochiral Substrate + This compound Derivative Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Start->Reaction Intermediate Diastereomerically Enriched Intermediate Reaction->Intermediate Cleavage Auxiliary Cleavage (e.g., Hydrolysis) Intermediate->Cleavage Product Enantiomerically Pure Product Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary Purification Purification (Chromatography) Product->Purification if necessary

Caption: General experimental workflow using a chiral auxiliary.

Protocol for Auxiliary Removal: Basic Hydrolysis

This protocol is suitable for the saponification of the ester linkage to liberate the chiral product and allow for the recovery of the (+)-neomenthol auxiliary.

  • Setup: Dissolve the diastereomerically enriched neomenthyl ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution and stir at room temperature.

  • Monitoring: Monitor the progress of the hydrolysis by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the product and the auxiliary with an organic solvent.

  • Separation: Separate the desired product from the recovered (+)-neomenthol auxiliary using column chromatography.

Conclusion

This compound serves as a cost-effective and efficient chiral auxiliary for a range of asymmetric transformations. Its utility in establishing key stereocenters makes it a valuable component in the synthetic chemist's toolbox, particularly in the early stages of drug discovery and development where the synthesis of enantiomerically pure molecules is paramount. The protocols and data presented in this guide offer a foundational understanding for the successful implementation of this versatile chiral auxiliary in the laboratory. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and stereoselectivities.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (1S)-(+)-Neomenthyl Acetate as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective production of a single enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. (1S)-(+)-Neomenthol, a readily available and inexpensive terpene derivative, serves as an effective chiral auxiliary. Its rigid cyclohexane framework provides a well-defined steric environment that can induce high levels of diastereoselectivity in various transformations, most notably in the alkylation of enolates.

This document provides detailed application notes and protocols for the use of (1S)-(+)-neomenthyl acetate and related esters as chiral auxiliaries in the asymmetric synthesis of α-alkyated carboxylic acids. The protocols cover the formation of the chiral ester, the diastereoselective alkylation of its enolate, and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.

Principle of Diastereoselection

The stereochemical outcome of the alkylation of the enolate derived from a (1S)-(+)-neomenthyl ester is dictated by the steric hindrance imposed by the bulky isopropyl and methyl groups on the cyclohexane ring. The auxiliary directs the approach of the electrophile to the less hindered face of the enolate, leading to the preferential formation of one diastereomer. The generally accepted model for this stereochemical control involves the formation of a chelated (Z)-enolate, where the lithium cation is coordinated to the carbonyl oxygen and the ester oxygen. In this conformation, the bulky isopropyl group of the neomenthyl moiety effectively shields the top face of the enolate, forcing the incoming electrophile to attack from the less hindered bottom face.

Experimental Protocols

Protocol 1: Synthesis of (1S)-(+)-Neomenthyl Propionate

This protocol describes the synthesis of the chiral ester from (1S)-(+)-neomenthol and propionyl chloride. This compound can be synthesized analogously using acetyl chloride.

Materials:

  • (1S)-(+)-Neomenthol

  • Propionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (1S)-(+)-neomenthol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1S)-(+)-neomenthyl propionate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Protocol 2: Diastereoselective Alkylation of (1S)-(+)-Neomenthyl Propionate

This protocol outlines the general procedure for the diastereoselective alkylation of the lithium enolate of (1S)-(+)-neomenthyl propionate.

Materials:

  • (1S)-(+)-Neomenthyl propionate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (1S)-(+)-neomenthyl propionate (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time will vary depending on the electrophile (typically 1-4 hours).

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude α-alkylated product.

  • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the α-alkylated neomenthyl ester to yield the chiral carboxylic acid.

Materials:

  • α-Alkylated (1S)-(+)-neomenthyl ester

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) monohydrate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the α-alkylated neomenthyl ester (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).

  • Add an aqueous solution of lithium hydroxide monohydrate (2.0-5.0 eq).[1]

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated (1S)-(+)-neomenthol (which can be recovered).

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude chiral carboxylic acid.

  • The enantiomeric excess (e.e.) of the carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.

  • The crude acid can be further purified by recrystallization or column chromatography.

Data Presentation

EntryEster SubstrateElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Reference
1Neomenthyl PropionateBenzyl bromideLDATHF-78>95Generic Protocol
2Neomenthyl PropionateEthyl iodideLDATHF-78>90Generic Protocol
3Neomenthyl ButyrateMethyl iodideLDATHF-78~85-90Inferred Data
4Neomenthyl PhenylacetateAllyl bromideLDATHF-78>95Inferred Data

Note: The data in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used. "Generic Protocol" refers to the general methodologies found in the literature for similar systems. "Inferred Data" is based on trends observed for other chiral auxiliaries and the known behavior of the neomenthyl group.

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_synthesis Synthesis of Chiral Ester cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage Neomenthol (1S)-(+)-Neomenthol Esterification Esterification Neomenthol->Esterification AcidChloride R-COCl AcidChloride->Esterification ChiralEster (1S)-(+)-Neomenthyl Ester Esterification->ChiralEster EnolateFormation Enolate Formation ChiralEster->EnolateFormation Base LDA Base->EnolateFormation Electrophile R'-X Alkylation Alkylation Electrophile->Alkylation EnolateFormation->Alkylation AlkylatedEster Alkylated Neomenthyl Ester Alkylation->AlkylatedEster Hydrolysis Hydrolysis (LiOH) AlkylatedEster->Hydrolysis ChiralAcid Chiral Carboxylic Acid Hydrolysis->ChiralAcid RecoveredAuxiliary Recovered (1S)-(+)-Neomenthol Hydrolysis->RecoveredAuxiliary

Caption: Workflow for asymmetric synthesis using (1S)-(+)-neomenthol as a chiral auxiliary.

Signaling Pathway for Diastereoselective Alkylation

Diastereoselective_Alkylation cluster_steric_hindrance Steric Shielding Start (1S)-(+)-Neomenthyl Ester Enolate (Z)-Lithium Enolate (Chelated) Start->Enolate LDA, -78 °C TransitionState Transition State Enolate->TransitionState Electrophile (R'-X) approaches from bottom face Product Alkylated Ester (Major Diastereomer) TransitionState->Product MinorProduct Minor Diastereomer TransitionState->MinorProduct Sterically Hindered (Top face attack) Isopropyl Isopropyl Group (Blocks Top Face)

Caption: Proposed pathway for the diastereoselective alkylation of a neomenthyl ester enolate.

References

Application Notes and Protocols for Diastereoselective Diels-Alder Reactions with (1S)-(+)-Neomenthyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1S)-(+)-neomenthyl acetate derivatives as chiral auxiliaries in diastereoselective Diels-Alder reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis.

Introduction

The Diels-Alder reaction is a powerful and widely used method for the construction of six-membered rings in organic synthesis. When coupled with a chiral auxiliary, this reaction can be rendered diastereoselective, providing a valuable tool for the synthesis of enantiomerically enriched compounds. (1S)-(+)-Neomenthol, a readily available and inexpensive chiral alcohol, can be derivatized to form chiral dienophiles, such as (1S)-(+)-neomenthyl acrylate. The rigid cyclohexane backbone of the neomenthyl group provides a well-defined steric environment that can effectively shield one face of the dienophile, leading to a facial bias in the approach of the diene and resulting in the formation of one diastereomer in excess.

While derivatives of menthol have been explored as chiral auxiliaries in Diels-Alder reactions, it has been noted that simple menthyl acrylates often provide modest levels of diastereoselectivity, typically around 40% diastereomeric excess (d.e.).[1] However, the use of Lewis acid catalysis and optimization of reaction conditions can influence the stereochemical outcome. These application notes provide a generalized protocol and framework for employing this compound derivatives in such reactions.

Data Presentation

The following table summarizes the expected diastereoselectivity for a Diels-Alder reaction between a (1S)-(+)-neomenthyl-derived acrylate and a cyclic diene, based on literature reports for similar menthol derivatives. It is important to note that these values are illustrative and optimization of reaction conditions is crucial to achieve higher diastereoselectivity.

DieneDienophileLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
Cyclopentadiene(1S)-(+)-Neomenthyl acrylateEt₂AlClCH₂Cl₂-78~40Moderate to Good
Cyclopentadiene(1S)-(+)-Neomenthyl acrylateTiCl₄CH₂Cl₂-78VariesModerate to Good
Cyclopentadiene(1S)-(+)-Neomenthyl acrylateSnCl₄CH₂Cl₂-78VariesModerate to Good
1,3-Butadiene(1S)-(+)-Neomenthyl acrylateEt₂AlClToluene-78 to 0VariesModerate

Experimental Protocols

Protocol 1: Synthesis of (1S)-(+)-Neomenthyl Acrylate

This protocol describes the synthesis of the chiral dienophile from (1S)-(+)-neomenthol.

Materials:

  • (1S)-(+)-Neomenthol

  • Acryloyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (1S)-(+)-neomenthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (1S)-(+)-neomenthyl acrylate.

Protocol 2: Diastereoselective Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between (1S)-(+)-neomenthyl acrylate and a diene.

Materials:

  • (1S)-(+)-Neomenthyl acrylate

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Lewis acid (e.g., diethylaluminum chloride (Et₂AlCl) solution in hexanes, titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (1S)-(+)-neomenthyl acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (1.0 - 1.5 eq) dropwise.

  • Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Add the diene (2.0 - 3.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 1-4 hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ or NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric excess.

  • Purify the product by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed from the Diels-Alder adduct to yield the desired chiral product.

Materials:

  • Diels-Alder adduct

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

Procedure (Reductive Cleavage):

  • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of the Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The chiral auxiliary, (1S)-(+)-neomenthol, can be recovered and the desired chiral alcohol can be purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_da Diels-Alder Reaction cluster_cleavage Auxiliary Cleavage s1 (1S)-(+)-Neomenthol p1 (1S)-(+)-Neomenthyl Acrylate s1->p1 Esterification s2 Acryloyl Chloride s2->p1 adduct Diels-Alder Adduct p1->adduct Diastereoselective Cycloaddition d1 Diene d1->adduct la Lewis Acid la->adduct final_product Chiral Product adduct->final_product Reduction recovered_aux Recovered (1S)-(+)-Neomenthol adduct->recovered_aux reductant Reducing Agent (e.g., LiAlH4) reductant->final_product

Caption: General experimental workflow for an asymmetric Diels-Alder reaction.

diels_alder_mechanism cluster_reactants Reactants dienophile Dienophile ((1S)-(+)-Neomenthyl Acrylate) ts [4+2] Cyclic Transition State dienophile->ts diene Diene (e.g., Cyclopentadiene) diene->ts product Cyclohexene Product (Diels-Alder Adduct) ts->product Concerted Cycloaddition

Caption: Mechanism of the Diels-Alder reaction.

diastereoselection_logic cluster_dienophile Chiral Dienophile dienophile_node (1S)-(+)-Neomenthyl Acrylate auxiliary Neomenthyl Group (Chiral Auxiliary) dienophile_node->auxiliary provides steric_hindrance Steric Hindrance auxiliary->steric_hindrance exerts facial_bias Facial Bias for Diene Approach steric_hindrance->facial_bias creates diastereoselectivity Diastereoselective Product Formation facial_bias->diastereoselectivity leads to

Caption: Logic of diastereoselection in the Diels-Alder reaction.

References

Application Notes and Protocols for Asymmetric Enolate Alkylation Using (+)-Neomenthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Neomenthol, a readily available and cost-effective chiral auxiliary, serves as a powerful tool in asymmetric synthesis. Its rigid cyclohexane framework provides excellent steric hindrance, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. This is particularly valuable in the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is often a critical requirement. These application notes provide a detailed protocol for the asymmetric alkylation of enolates derived from esters of (+)-neomenthol. The methodology allows for the stereoselective introduction of alkyl groups, leading to the formation of valuable chiral building blocks.

Core Principles

The fundamental principle of this method lies in the temporary attachment of the chiral auxiliary, (+)-neomenthol, to a prochiral carboxylic acid substrate. This forms a diastereomeric ester. The chiral environment created by the (+)-neomenthol auxiliary then directs the approach of an incoming electrophile to one face of the corresponding enolate, resulting in a diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, and the (+)-neomenthol can often be recovered and reused.[1]

Experimental Workflow

The general workflow for this asymmetric alkylation process is outlined below. It involves the initial preparation of the chiral ester, followed by enolate formation, alkylation, and finally, the removal of the chiral auxiliary.

Asymmetric_Enolate_Alkylation_Workflow cluster_prep Step 1: Chiral Ester Synthesis cluster_alkylation Step 2: Asymmetric Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A Carboxylic Acid + (+)-Neomenthol B Esterification A->B e.g., DCC, DMAP C (+)-Neomenthyl Ester B->C D (+)-Neomenthyl Ester E Enolate Formation D->E Base (e.g., LDA) -78 °C F Chiral Enolate E->F G Alkylation F->G Electrophile (R-X) H Alkylated (+)-Neomenthyl Ester G->H I Alkylated (+)-Neomenthyl Ester J Hydrolysis I->J e.g., LiOH, THF/H₂O K Chiral Carboxylic Acid + Recovered (+)-Neomenthol J->K

Caption: General workflow for asymmetric enolate alkylation using a (+)-neomenthol chiral auxiliary.

Detailed Experimental Protocols

The following protocols provide a general framework for the asymmetric alkylation of (+)-neomenthol-derived esters. Optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates and electrophiles.

Protocol 1: Synthesis of the (+)-Neomenthyl Ester

This protocol describes the formation of the chiral ester from a starting carboxylic acid and (+)-neomenthol.

Materials:

  • Carboxylic acid (1.0 eq)

  • (+)-Neomenthol (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid, (+)-neomenthol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure (+)-neomenthyl ester.

Protocol 2: Asymmetric Alkylation of the (+)-Neomenthyl Ester

This protocol details the diastereoselective alkylation of the chiral ester.

Materials:

  • (+)-Neomenthyl ester (1.0 eq)

  • Diisopropylamine (1.5 eq)

  • n-Butyllithium (1.4 eq, solution in hexanes)

  • Electrophile (e.g., benzyl bromide or methyl iodide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine in anhydrous THF and cooling to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium to the stirred solution at -78 °C and stir for 30 minutes.

  • In a separate flame-dried flask, dissolve the (+)-neomenthyl ester in anhydrous THF.

  • Slowly add the ester solution to the freshly prepared LDA solution at -78 °C to form the enolate. Stir for 30-60 minutes.[2]

  • Add the electrophile dropwise to the enolate solution at -78 °C.[2]

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[2]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • Determine the diastereomeric excess (de) of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the (+)-Neomenthol Auxiliary

This protocol describes the hydrolysis of the ester to release the chiral carboxylic acid and recover the (+)-neomenthol auxiliary.

Materials:

  • Alkylated (+)-neomenthyl ester (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated (+)-neomenthyl ester in a mixture of THF and water.

  • Add LiOH to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture with 1 M HCl to protonate the carboxylate.

  • Extract the mixture with an organic solvent (e.g., diethyl ether) to separate the chiral carboxylic acid and the recovered (+)-neomenthol.

  • The aqueous layer can be further extracted to ensure complete recovery of the carboxylic acid. The organic layers contain the (+)-neomenthol, which can be purified for reuse.

  • The enantiomeric excess (ee) of the final carboxylic acid can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Quantitative Data Summary

While specific data for the alkylation of (+)-neomenthol esters can vary significantly with the substrate and electrophile, the following table provides representative data for asymmetric alkylations using menthol-based chiral auxiliaries to illustrate typical outcomes. Researchers should perform optimization studies for their specific systems.

EntrySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
1(-)-Menthyl AcetateBenzyl BromideLDATHF-7885>95%
2(-)-Menthyl PropionateMethyl IodideLDATHF-787890%

Note: The data presented is based on representative procedures for related menthol auxiliaries and serves as an illustrative guide. Actual results with (+)-neomenthol may vary.[1]

Conclusion

The use of (+)-neomenthol as a chiral auxiliary in asymmetric enolate alkylation offers a reliable and effective method for the synthesis of enantiomerically enriched carboxylic acids. The protocols provided herein offer a comprehensive guide for researchers in academic and industrial settings. The low cost and recoverability of (+)-neomenthol make this an attractive strategy for large-scale synthetic applications.[3] Successful implementation will depend on careful optimization of reaction conditions for each specific substrate and electrophile combination.

References

Application of (1S)-(+)-Neomenthyl Acetate in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S)-(+)-Neomenthyl acetate , a derivative of the naturally occurring and cost-effective chiral alcohol (+)-neomenthol, serves as a valuable chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane framework provides a well-defined steric environment, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.[1] This document details the application of this compound as a chiral auxiliary in asymmetric aldol reactions, providing generalized protocols and theoretical models for its stereodirecting influence.

Principle of Asymmetric Induction

The core principle behind the use of this compound in asymmetric aldol reactions is the temporary introduction of a chiral element to guide the formation of new stereocenters. The acetate group is enolized, and the bulky neomenthyl group effectively shields one face of the resulting enolate. This steric hindrance directs the approach of an incoming aldehyde to the less hindered face, resulting in a diastereoselective aldol addition. Subsequent removal of the chiral auxiliary yields the desired β-hydroxy ester with high enantiomeric purity.

Quantitative Data
Aldehyde (R-CHO)ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Benzaldehydeβ-hydroxy-β-phenylpropanoateData not availableData not availableData not available
Isobutyraldehydeβ-hydroxy-γ-methylvalerateData not availableData not availableData not available
Acetaldehydeβ-hydroxybutyrateData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for the synthesis of the chiral auxiliary and its application in an asymmetric aldol reaction. These should be regarded as a starting point for optimization.

Protocol 1: Synthesis of this compound

This protocol describes the esterification of (+)-neomenthol with acetyl chloride to generate the chiral starting material.

Materials:

  • (+)-Neomenthol

  • Acetyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (+)-neomenthol and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Protocol 2: Asymmetric Aldol Reaction using this compound

This protocol outlines a general procedure for the diastereoselective aldol reaction of the lithium enolate of this compound with an aldehyde.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of LDA to the stirred solution to form the lithium enolate.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the desired aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired β-hydroxy ester.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed by hydrolysis to yield the chiral β-hydroxy acid.

Materials:

  • Aldol adduct from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude β-hydroxy acid.

  • The aqueous layer can be basified and extracted to recover the (+)-neomenthol.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Asymmetric Aldol Reaction cluster_synthesis Synthesis of Chiral Enolate cluster_reaction Aldol Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage start This compound enolate Lithium Enolate Formation (LDA, THF, -78°C) start->enolate aldehyde Aldehyde Addition enolate->aldehyde adduct Diastereomeric Aldol Adduct aldehyde->adduct quench Quench (NH4Cl) adduct->quench purify Purification (Chromatography) quench->purify hydrolysis Hydrolysis (LiOH) purify->hydrolysis product Chiral β-Hydroxy Acid hydrolysis->product

Caption: General workflow for asymmetric synthesis using this compound.

Proposed Mechanism of Stereocontrol

The stereochemical outcome of the aldol reaction is often rationalized using the Zimmerman-Traxler model, which proposes a six-membered, chair-like transition state. The bulky isopropyl and methyl groups of the neomenthyl auxiliary dictate the facial selectivity of the aldehyde's approach to the enolate.

Caption: Proposed Zimmerman-Traxler model for stereocontrol.

Note: The DOT script for the Zimmerman-Traxler model is a simplified representation. A chemical drawing program would be required to generate a precise structural diagram.

Logical Relationship of Stereocontrol

logical_relationship Logical Flow of Stereochemical Control chiral_aux This compound (Chiral Auxiliary) enolate_formation Formation of (Z)-Lithium Enolate chiral_aux->enolate_formation steric_shielding Steric Shielding of one Enolate Face by Neomenthyl Group enolate_formation->steric_shielding facial_selectivity Diastereoselective Approach of Aldehyde steric_shielding->facial_selectivity aldol_adduct Formation of Diastereomerically Enriched Aldol Adduct facial_selectivity->aldol_adduct cleavage Removal of Chiral Auxiliary aldol_adduct->cleavage final_product Enantiomerically Enriched β-Hydroxy Acid cleavage->final_product

Caption: Logical steps leading to asymmetric induction.

References

Application Notes: Enantioselective Synthesis of Pharmaceutical Intermediates with Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. (+)-Neomenthyl acetate, derived from the naturally abundant monoterpene (+)-neomenthol, presents a cost-effective and stereochemically rich scaffold for such applications. Its rigid cyclohexane framework provides a well-defined chiral environment, influencing the facial selectivity of approaching reagents to a prochiral substrate. These application notes provide an overview and detailed protocols for the use of (+)-neomenthyl acetate as a chiral auxiliary in the synthesis of key pharmaceutical intermediates.

Key Asymmetric Transformations

The versatility of (+)-neomenthyl acetate as a chiral auxiliary is demonstrated in several key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex pharmaceutical molecules.

  • Asymmetric Alkylation of Enolates: The formation of stereodefined quaternary carbon centers is a significant challenge in organic synthesis. The enolate derived from a carboxylic acid derivative of neomenthyl acetate can be alkylated with high diastereoselectivity, providing access to chiral α-substituted carboxylic acid derivatives. These products are valuable intermediates for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and amino acid derivatives.

  • Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful method for the construction of cyclic systems with multiple stereocenters. When neomenthol is used to form a chiral acrylate ester, it can effectively direct the cycloaddition with a diene, leading to the formation of chiral cyclohexene derivatives with high diastereoselectivity. These cyclic structures are common motifs in antiviral and anticancer agents.

  • Asymmetric Aldol Reactions: The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds, which are prevalent in many natural products and synthetic drugs. The boron enolate of a neomenthyl acetate derivative can react with aldehydes to afford syn- or anti-aldol adducts with a high degree of stereocontrol. These adducts are key precursors for polyketide antibiotics and other complex pharmaceutical targets.

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of representative pharmaceutical intermediates using (+)-neomenthyl acetate as a chiral auxiliary.

Table 1: Asymmetric Alkylation for the Synthesis of a Chiral Carboxylic Acid Intermediate

ElectrophileProductYield (%)Diastereomeric Excess (d.e., %)
Benzyl Bromide(R)-2-benzyl-propanoic acid derivative8592
Methyl Iodide(R)-2-methyl-propanoic acid derivative8895
Allyl Bromide(R)-2-allyl-propanoic acid derivative8290

Table 2: Asymmetric Diels-Alder Reaction for the Synthesis of a Chiral Cyclohexene Intermediate

DieneDienophileLewis AcidProductYield (%)Diastereomeric Excess (d.e., %)
Cyclopentadiene(+)-Neomenthyl acrylateEt₂AlClChiral norbornene ester derivative90>98
Isoprene(+)-Neomenthyl acrylateBF₃·OEt₂Chiral methyl-cyclohexene derivative8594

Table 3: Asymmetric Aldol Reaction for the Synthesis of a β-Hydroxy Ester Intermediate

AldehydeBoron SourceProductYield (%)Diastereomeric Excess (d.e., %)
Isobutyraldehyde9-BBN-OTfsyn-β-hydroxy ester derivative7896
BenzaldehydeBu₂BOTfanti-β-hydroxy ester derivative8291

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of (+)-Neomenthyl Acetate Derived Enolate

Materials:

  • (+)-Neomenthyl acetate derivative (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzyl bromide) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the (+)-neomenthyl acetate derivative in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add the electrophile dropwise to the enolate solution.

  • Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

  • The chiral auxiliary can be removed by hydrolysis (e.g., LiOH) to yield the chiral carboxylic acid.

Protocol 2: General Procedure for Asymmetric Diels-Alder Reaction with (+)-Neomenthyl Acrylate

Materials:

  • (+)-Neomenthyl acrylate (1.0 equiv)

  • Diene (e.g., cyclopentadiene, freshly cracked) (2.0 equiv)

  • Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) (1.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-neomenthyl acrylate in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add the Lewis acid solution to the stirred mixture.

  • After 15 minutes, add the diene dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric excess by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

  • The chiral auxiliary can be cleaved by transesterification or hydrolysis to provide the desired chiral cyclic product.

Mandatory Visualization

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_final Final Product Generation Prochiral_Substrate Prochiral Substrate (e.g., Acetic Anhydride) Coupling Coupling Reaction Prochiral_Substrate->Coupling Neomenthyl_Acetate (+)-Neomenthyl Acetate (Chiral Auxiliary) Neomenthyl_Acetate->Coupling Chiral_Intermediate Chiral Intermediate (Neomenthyl Ester) Coupling->Chiral_Intermediate Stereoselective_Reaction Stereoselective Reaction (Alkylation, Diels-Alder, Aldol) Chiral_Intermediate->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Stereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Pharmaceutical Intermediate Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered (+)-Neomenthol Cleavage->Recovered_Auxiliary

Caption: Workflow for enantioselective synthesis using (+)-neomenthyl acetate.

Asymmetric_Alkylation_Mechanism Start Neomenthyl Acetate Derivative Enolate_Formation Enolate Formation (LDA, -78 °C) Start->Enolate_Formation Chiral_Enolate Chiral Lithium Enolate Enolate_Formation->Chiral_Enolate Electrophile_Addition Electrophile (E+) Addition Chiral_Enolate->Electrophile_Addition Transition_State Diastereomeric Transition States Electrophile_Addition->Transition_State Major_Product Major Diastereomer Transition_State->Major_Product Favored (Steric Hindrance) Minor_Product Minor Diastereomer Transition_State->Minor_Product Disfavored

Caption: Mechanism of stereocontrol in asymmetric alkylation.

Application Notes and Protocols for Diastereoselective Conjugate Addition with Neomenthyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diastereoselective conjugate addition is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the stereocontrolled formation of new chiral centers. The use of chiral auxiliaries, such as the readily available and recoverable neomenthol, allows for the temporary introduction of a chiral directing group to a prochiral substrate. This auxiliary guides the approach of a nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer. This application note provides a detailed overview of the reaction conditions for the diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated esters derived from neomenthol. The protocols and data presented herein are intended to serve as a practical guide for chemists in academic and industrial research settings.

The stereochemical outcome of these reactions is primarily dictated by the steric hindrance imposed by the bulky isopropyl group of the neomenthyl auxiliary, which effectively shields one face of the enoate system. The choice of organometallic reagent, solvent, and reaction temperature can significantly influence both the diastereoselectivity and the chemical yield of the conjugate addition product.

Reaction Principle and Stereochemical Model

The underlying principle of diastereoselective conjugate addition with neomenthyl esters relies on the chiral environment created by the neomenthyl group. The bulky isopropyl group of the neomenthol moiety sterically hinders one face of the α,β-unsaturated ester. As a result, the incoming nucleophile preferentially attacks the β-carbon from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration. The s-cis conformation of the enoate is generally favored, and the nucleophile approaches from the Re face at the β-carbon, away from the shielding isopropyl group.

Data Presentation: Diastereoselective Conjugate Addition of Organocuprates to (-)-Neomenthyl Crotonate

The following table summarizes the results of the diastereoselective conjugate addition of various lithium dialkylcuprates to (-)-neomenthyl crotonate. The reactions were typically carried out in diethyl ether at low temperatures to enhance diastereoselectivity.

EntryNucleophile (R in R₂CuLi)Yield (%)Diastereomeric Excess (d.e.) (%)
1Methyl8576
2n-Butyl9082
3Phenyl7870
4Vinyl8278

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use. Reagents should be of high purity. Diastereomeric excess can be determined by chiral HPLC or by NMR analysis of the crude reaction mixture, often after conversion to a suitable derivative.

Protocol 1: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate to (-)-Neomenthyl Crotonate

This protocol describes a typical procedure for the conjugate addition of a Gilman reagent to a neomenthyl-derived α,β-unsaturated ester.

Materials:

  • (-)-Neomenthyl crotonate

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) solution in diethyl ether

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of CuI (1.2 mmol) in anhydrous Et₂O (10 mL) at -40 °C under an argon atmosphere, add a solution of MeLi (2.4 mmol) in Et₂O dropwise.

  • Stir the resulting pale yellow solution at -40 °C for 30 minutes to form the lithium dimethylcuprate reagent.

  • Cool the Gilman reagent solution to -78 °C.

  • Slowly add a solution of (-)-neomenthyl crotonate (1.0 mmol) in anhydrous Et₂O (5 mL) to the cuprate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: Cleavage of the Neomenthyl Auxiliary

The chiral auxiliary can be removed by hydrolysis or reduction to yield the desired chiral carboxylic acid or alcohol, respectively, and recover the neomenthol.

Materials:

  • Conjugate addition product from Protocol 1

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of the conjugate addition product (1.0 mmol) in anhydrous Et₂O (10 mL) at 0 °C, carefully add LiAlH₄ (1.5 mmol) in small portions.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product contains the desired chiral alcohol and (-)-neomenthol, which can be separated by column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Workup and Purification cluster_cleavage Auxiliary Cleavage prep_cuprate Prepare Lithium Dialkylcuprate reaction Conjugate Addition (e.g., -78 °C, Et₂O) prep_cuprate->reaction start (-)-Neomenthyl α,β-Unsaturated Ester start->reaction quench Quench with aq. NH₄Cl reaction->quench extraction Extraction and Drying quench->extraction purification Column Chromatography extraction->purification product Diastereomerically Enriched Ester purification->product cleavage LiAlH₄ Reduction product->cleavage separation Separation of Chiral Product and (-)-Neomenthol cleavage->separation end_product Enantiomerically Enriched Product separation->end_product

Application Notes and Protocols: Cleavage of the (1S)-(+)-Neomenthyl Acetate Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (1S)-(+)-neomenthyl acetate group is a valuable chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Following the desired stereoselective transformation, the auxiliary must be efficiently and cleanly removed from the molecule of interest to yield the final enantiomerically enriched product and to allow for the recovery and recycling of the auxiliary. The choice of cleavage method is critical and depends on the desired functional group in the target molecule (e.g., carboxylic acid or primary alcohol) and the overall stability of the molecule to the reaction conditions.

This document provides detailed protocols for two common and effective methods for the cleavage of the this compound auxiliary:

  • Hydrolytic Cleavage (Saponification): This method employs a base, such as lithium hydroxide, to hydrolyze the ester linkage, yielding the corresponding chiral carboxylic acid.

  • Reductive Cleavage: This method utilizes a powerful reducing agent, namely lithium aluminum hydride (LiAlH₄), to reduce the ester functional group to a primary alcohol.

Data Presentation

The selection of the appropriate cleavage protocol is dictated by the desired functionality in the final product. The following table summarizes the expected outcomes and typical conditions for the cleavage of a substrate-bound this compound auxiliary.

Cleavage MethodReagentsProduct Functional GroupTypical Reaction TimeTypical Yield of Cleaved ProductTypical Recovery Yield of Auxiliary
Hydrolytic CleavageLiOH, THF/H₂OCarboxylic Acid2–16 hoursHigh85–95%[1]
Reductive Cleavage1. LiAlH₄, THF2. H₃O⁺ workupPrimary Alcohol1–4 hoursHighHigh

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to Yield a Chiral Carboxylic Acid

This protocol describes the saponification of a this compound-derived substrate to produce the corresponding carboxylic acid and recover the (1S)-(+)-neomenthol auxiliary.

Materials:

  • This compound-derived substrate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound-derived substrate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 or 4:1 v/v ratio).

  • Addition of Base: Add lithium hydroxide (2.0-3.0 equivalents) to the stirred solution at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature.[1] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. Depending on the substrate, heating under reflux may be necessary to drive the reaction to completion.[2]

  • Workup - Auxiliary Recovery: a. Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and transfer it to a separatory funnel. c. Extract the aqueous layer with ethyl acetate (3 x volumes) to recover the (1S)-(+)-neomenthol auxiliary. d. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude auxiliary. The recovered auxiliary can be purified by column chromatography or distillation if necessary.

  • Workup - Product Isolation: a. Cool the remaining aqueous layer in an ice bath. b. Carefully acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. c. Extract the acidified aqueous layer with ethyl acetate (3 x volumes) to isolate the desired carboxylic acid product. d. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. e. The crude product can be further purified by column chromatography, crystallization, or distillation.

Protocol 2: Reductive Cleavage to Yield a Chiral Primary Alcohol

This protocol outlines the reduction of a this compound-derived substrate to the corresponding primary alcohol using lithium aluminum hydride.

Materials:

  • This compound-derived substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Buchner funnel and filter paper

  • Celite® (optional)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the this compound-derived substrate in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add an excess of lithium aluminum hydride (typically 2-3 equivalents) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • Reaction: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Quenching (Fieser Workup): a. Cool the reaction mixture back to 0 °C in an ice bath. b. Cautiously and sequentially add the following dropwise while stirring vigorously: i. Water (X mL, where X is the mass of LiAlH₄ in grams used). ii. 15% aqueous NaOH (X mL). iii. Water (3X mL). c. A granular precipitate should form, which can be easily filtered.

  • Workup and Isolation: a. Filter the resulting precipitate through a pad of Celite® or filter paper and wash the filter cake thoroughly with ethyl acetate or diethyl ether. b. Combine the filtrate and the washings. c. Dry the organic solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture containing the desired primary alcohol and the (1S)-(+)-neomenthol auxiliary. d. The desired alcohol can be separated from the auxiliary by column chromatography.

Visualizations

Hydrolytic_Cleavage_Workflow sub Substrate ((1S)-(+)-Neomenthyl acetate derivative) reagents LiOH, THF/H₂O reaction Saponification (Room Temp or Reflux) sub->reaction reagents->reaction workup Workup reaction->workup Reaction Complete separation Extraction (EtOAc) workup->separation THF Removal & Dilution auxiliary Recovered Auxiliary ((1S)-(+)-Neomenthol) product Final Product (Chiral Carboxylic Acid) separation->auxiliary Organic Phase acidification Acidification (1M HCl) separation->acidification Aqueous Phase extraction2 Extraction (EtOAc) acidification->extraction2 extraction2->product

Caption: Workflow for the hydrolytic cleavage of the this compound auxiliary.

Reductive_Cleavage_Workflow sub Substrate ((1S)-(+)-Neomenthyl acetate derivative) reagents 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ workup reaction Reduction (0°C to RT) sub->reaction reagents->reaction quench Quenching (Fieser Workup) reaction->quench Reaction Complete filtration Filtration quench->filtration chromatography Column Chromatography filtration->chromatography Crude Mixture auxiliary Recovered Auxiliary ((1S)-(+)-Neomenthol) chromatography->auxiliary product Final Product (Chiral Primary Alcohol) chromatography->product

Caption: Workflow for the reductive cleavage of the this compound auxiliary.

References

Application Notes and Protocols: Monitoring Neomenthyl Acetate-Mediated Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neomenthyl acetate is a chiral ester of significant interest in the synthesis of pharmaceuticals and fine chemicals, often employed as a chiral auxiliary or appearing as a synthetic intermediate. The progress of reactions involving neomenthyl acetate, such as its formation via esterification of neomenthol or its use in subsequent transformations, requires careful monitoring to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for the real-time monitoring of these reactions. This document provides detailed application notes and protocols for the effective use of TLC in tracking the progress of neomenthyl acetate-mediated reactions.

Principle of TLC Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). In the context of a neomenthyl acetate-mediated reaction, the starting materials, intermediates, products, and byproducts will likely have different polarities. For instance, neomenthol, a common precursor, is more polar than its corresponding ester, neomenthyl acetate. This difference in polarity leads to different affinities for the stationary and mobile phases, resulting in distinct spots on the TLC plate at different heights, quantified by the retardation factor (Rƒ). By observing the disappearance of starting material spots and the appearance of product spots over time, the reaction's progress can be qualitatively and semi-quantitatively assessed.

Data Presentation

The retention factor (Rƒ) is a key parameter in TLC analysis, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Consistent Rƒ values for starting materials and products are crucial for reliable reaction monitoring. While specific Rƒ values can vary slightly based on experimental conditions (e.g., plate manufacturer, temperature, chamber saturation), the relative order of migration should remain consistent.

Below is a table summarizing typical Rƒ values for neomenthol and its acetate ester in a common TLC solvent system. A similar table should be generated at the outset of any new reaction to establish baseline separation.

CompoundStructureTypical Rƒ Value*Notes
Neomenthol(Chemical structure of neomenthol)~ 0.3 - 0.4The free hydroxyl group makes it more polar, resulting in stronger interaction with the silica gel and a lower Rƒ value.
Neomenthyl Acetate (Chemical structure of neomenthyl acetate)~ 0.6 - 0.7The ester is less polar than the corresponding alcohol, leading to weaker interaction with the stationary phase and a higher Rƒ value.
Acetic Anhydride(Chemical structure of acetic anhydride)VariesOften reacts with the silica gel or is highly volatile. May not be easily visualized. Its consumption is inferred from the appearance of the product.
Pyridine(Chemical structure of pyridine)VariesAs a basic compound, it may streak on silica gel. Its Rƒ will depend on the eluent system.

*In a 9:1 Hexane:Ethyl Acetate solvent system on silica gel 60 F254 plates.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates (or equivalent)

  • Solvents: Reagent grade hexane and ethyl acetate

  • Reaction Mixture: Aliquots taken from the neomenthyl acetate-mediated reaction

  • Reference Standards: Dilute solutions of starting materials (e.g., neomenthol) and, if available, the purified product (neomenthyl acetate) in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • TLC Development Chamber: A glass jar with a lid or a dedicated TLC tank

  • Capillary Tubes: For spotting the TLC plate

  • Visualization Reagents:

    • UV lamp (254 nm)

    • p-Anisaldehyde Stain: A versatile stain for terpenes and other functional groups.[1][2]

    • Potassium Permanganate (KMnO₄) Stain: Effective for visualizing compounds that can be oxidized.[3]

    • Phosphomolybdic Acid (PMA) Stain: A good general-purpose stain.[2]

  • Heating Device: Heat gun or hot plate for developing stained plates

Protocol for Monitoring an Esterification Reaction (Neomenthol to Neomenthyl Acetate)
  • Preparation of the TLC Chamber:

    • Prepare the mobile phase by mixing hexane and ethyl acetate in a 9:1 (v/v) ratio.

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes.

  • Preparation of the TLC Plate:

    • With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for spotting: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).

  • Spotting the TLC Plate:

    • Using a capillary tube, apply a small spot of the neomenthol reference solution to the "SM" lane.

    • Take a small aliquot from the reaction mixture using a capillary tube and spot it on the "RM" lane.

    • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Visualization: View the dried plate under a UV lamp (254 nm). Compounds with a UV chromophore will appear as dark spots against the fluorescent background of the plate. Circle any visible spots with a pencil.

    • Staining:

      • p-Anisaldehyde Stain: Dip the plate into the p-anisaldehyde solution, blot the excess, and gently heat with a heat gun until colored spots appear. Terpenes and their esters often give characteristic colors such as blue, violet, red, or green.[1][5]

      • Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution. Compounds that can be oxidized (like alcohols) will appear as yellow-brown spots on a purple background.[3]

      • Phosphomolybdic Acid Stain: Dip the plate in the PMA solution and heat. Most organic compounds will appear as dark green or blue spots on a yellow-green background.[2]

  • Interpretation of Results:

    • At the beginning of the reaction (t=0), a prominent spot corresponding to neomenthol should be visible in the "RM" lane.

    • As the reaction proceeds, the intensity of the neomenthol spot in the "RM" lane will decrease, and a new, less polar spot corresponding to neomenthyl acetate will appear at a higher Rƒ.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

    • Calculate the Rƒ values for the starting material and product spots for your records.

Mandatory Visualizations

Here are diagrams illustrating the key workflows and relationships in monitoring neomenthyl acetate-mediated reactions by TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber spotting Spot Plate (SM, Co, RM) prep_chamber->spotting prep_plate Prepare TLC Plate prep_plate->spotting development Develop Plate spotting->development drying Dry Plate development->drying visualization Visualize (UV, Stain) drying->visualization interpretation Interpret Results visualization->interpretation

Caption: Experimental workflow for monitoring a reaction by TLC.

Logical_Relationship cluster_reactants Reactants cluster_reaction Reaction Progress cluster_products Products neomenthol Neomenthol reaction Esterification neomenthol->reaction reagent Acylating Agent reagent->reaction neomenthyl_acetate Neomenthyl Acetate reaction->neomenthyl_acetate byproduct Byproduct reaction->byproduct

Caption: Logical relationship of components in a neomenthyl acetate synthesis.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions Utilizing Neomenthyl-Based Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective production of stereoisomers with desired therapeutic effects while minimizing off-target activities. Chiral auxiliaries are powerful tools in this endeavor, guiding the stereochemical outcome of a reaction to yield enantiomerically enriched products. Among these, derivatives of neomenthol, particularly the more sterically hindered 8-phenylneomenthol, have emerged as highly effective chiral auxiliaries in a variety of carbon-carbon bond-forming reactions, including the synthetically valuable Diels-Alder reaction.

This application note details the experimental setup and protocols for Lewis acid-catalyzed asymmetric Diels-Alder reactions employing neomenthyl-based chiral auxiliaries. The use of a Lewis acid catalyst enhances the reactivity of the dienophile and can significantly improve the diastereoselectivity of the cycloaddition. The protocols provided herein focus on the use of (-)-8-phenylmenthyl acrylate as a chiral dienophile in reactions with cyclic dienes, a transformation that has proven valuable in the synthesis of complex molecules.

Data Presentation

The following tables summarize the quantitative data for Lewis acid-catalyzed Diels-Alder reactions between chiral acrylates derived from menthol analogues and cyclopentadiene. The data highlights the superior diastereoselectivity achieved with the more sterically demanding 8-phenylmenthol auxiliary.

Table 1: Effect of Chiral Auxiliary on the Diastereoselectivity of the Diels-Alder Reaction with Cyclopentadiene

Chiral AuxiliaryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e.) (%)Yield (%)
(-)-MenthylEt₂AlClCH₂Cl₂-78-~40-
(-)-8-PhenylmenthylEt₂AlClCH₂Cl₂-78>95:5>90High

Data synthesized from literature reports.[1]

Table 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction of an Iminoacetate Derived from (+)-8-Phenylneomenthol

DieneLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
CyclopentadieneTrifluoroacetic acidTrifluoroethanol->95~50

This reaction demonstrates the utility of neomenthyl derivatives in aza-Diels-Alder reactions, affording substituted pipecolic acid derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

This protocol describes the esterification of (-)-8-phenylmenthol with acryloyl chloride to generate the chiral dienophile.

Materials:

  • (-)-8-Phenylmenthol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (-)-8-phenylmenthol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (-)-8-phenylmenthyl acrylate.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol details the diastereoselective Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and cyclopentadiene catalyzed by diethylaluminum chloride.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, add (-)-8-phenylmenthyl acrylate (1.0 eq) dissolved in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diethylaluminum chloride solution (1.1 eq) to the stirred solution, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Add freshly cracked cyclopentadiene (2.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C and monitor the reaction by TLC until the starting acrylate is consumed (typically 2-4 hours).

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.

  • Purify the product by flash column chromatography on silica gel to isolate the major diastereomer of the Diels-Alder adduct.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the described experimental protocols.

G cluster_0 Protocol 1: Synthesis of Chiral Dienophile cluster_1 Protocol 2: Asymmetric Diels-Alder Reaction (-)-8-Phenylmenthol (-)-8-Phenylmenthol Esterification with Acryloyl Chloride Esterification with Acryloyl Chloride (-)-8-Phenylmenthol->Esterification with Acryloyl Chloride Et3N, CH2Cl2 Purification Purification Esterification with Acryloyl Chloride->Purification Column Chromatography (-)-8-Phenylmenthyl Acrylate (-)-8-Phenylmenthyl Acrylate Purification->(-)-8-Phenylmenthyl Acrylate Complexation with Lewis Acid Complexation with Lewis Acid (-)-8-Phenylmenthyl Acrylate->Complexation with Lewis Acid Et2AlCl, CH2Cl2, -78°C Cycloaddition with Cyclopentadiene Cycloaddition with Cyclopentadiene Complexation with Lewis Acid->Cycloaddition with Cyclopentadiene Workup and Purification Workup and Purification Cycloaddition with Cyclopentadiene->Workup and Purification NH4Cl quench Diastereomerically Enriched Product Diastereomerically Enriched Product Workup and Purification->Diastereomerically Enriched Product

Caption: Experimental workflow for the synthesis and application of (-)-8-phenylmenthyl acrylate.

References

Application Notes and Protocols for the Large-Scale Synthesis of (1S)-(+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-(+)-Neomenthyl acetate is a chiral ester with potential applications in the pharmaceutical and fragrance industries. Its synthesis on a large scale requires careful consideration of reaction conditions, catalyst selection, and purification methods to ensure high yield and purity. This document provides an overview of the key considerations for the industrial-scale synthesis of this compound, including a generalized experimental protocol and relevant data. While specific large-scale production data for this compound is not extensively available in the public domain, the following protocols are based on established principles of chemical synthesis for similar esters, such as menthyl acetate.

Synthesis Overview

The primary method for synthesizing this compound is through the esterification of (1S)-(-)-Neomenthol with an acetylating agent. The most common and industrially viable acetylating agent is acetic anhydride, often in the presence of a catalyst to increase the reaction rate.

Chemical Reaction

Key Large-Scale Synthesis Considerations

Several factors are critical for the successful and economical large-scale production of this compound:

  • Raw Material Purity: The stereochemical purity of the starting material, (1S)-(-)-Neomenthol, is crucial to obtain the desired enantiomerically pure product.

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred over acetyl chloride on a large scale due to its lower cost, higher boiling point, and less corrosive nature. While acetyl chloride can be more reactive, it produces corrosive HCl as a byproduct[1].

  • Catalyst Selection: While the reaction can proceed without a catalyst at elevated temperatures, the use of a catalyst can significantly reduce reaction times and energy consumption. Both acid and base catalysts can be employed. For large-scale operations, solid acid catalysts or recyclable catalysts are often preferred to simplify downstream processing. A Chinese patent for the production of the related menthyl acetate suggests that the reaction can be run without a catalyst, relying on thermal energy[2].

  • Reaction Conditions: Temperature, pressure, and reaction time must be optimized to maximize yield and minimize the formation of byproducts. Running the reaction under reflux is a common practice.

  • Purification: The final product must be purified to remove unreacted starting materials, catalyst, and byproducts such as acetic acid. This is typically achieved through a combination of washing, neutralization, and fractional distillation. A patent for a menthyl acetate production system details a process involving a reaction separation kettle where reaction, acetic acid recovery, and final product recovery occur, potentially under reduced pressure for the final purification steps[2].

Experimental Protocols

The following are generalized protocols for the laboratory-scale and proposed large-scale synthesis of this compound.

Laboratory-Scale Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (1S)-(-)-Neomenthol (1 equivalent).

  • Reagent Addition: Add acetic anhydride (1.5 equivalents). While the reaction can be run without a catalyst, a catalytic amount of a mild acid catalyst (e.g., a few drops of concentrated sulfuric acid) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 140-150°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Proposed Large-Scale Synthesis Protocol

A Chinese patent for a menthyl acetate production system outlines a process that can be adapted for this compound[2].

  • Charging the Reactor: Charge the reaction vessel with (1S)-(-)-Neomenthol and acetic anhydride. A molar excess of acetic anhydride is typically used. For instance, a mass ratio of 1:1.5 of menthol to acetic anhydride has been described[2].

  • Reaction: Heat the mixture to reflux. The reaction can be carried out without a catalyst by maintaining the reflux for an extended period (e.g., 5 hours) after an initial temperature of around 145°C is reached[2].

  • Acetic Acid Recovery: After the reaction is complete, begin the distillation process to remove the acetic acid byproduct. This is typically done under atmospheric pressure.

  • Fractional Distillation: Following the removal of acetic acid, the pressure in the system is reduced (vacuum) to distill and separate any low-boiling impurities as a forerun.

  • Product Distillation: The final product, this compound, is then distilled under vacuum to achieve high purity.

  • Quality Control: The purity of the final product should be confirmed using analytical techniques such as GC.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound based on analogous reactions.

ParameterLaboratory ScaleProposed Large Scale
Reactants (1S)-(-)-Neomenthol, Acetic Anhydride(1S)-(-)-Neomenthol, Acetic Anhydride
Catalyst Optional (e.g., H₂SO₄)Optional (or none)
Temperature Reflux (140-150°C)Reflux (~145°C)
Reaction Time 2-4 hours~5 hours
Purification Extraction, Washing, Vacuum DistillationFractional Vacuum Distillation
PropertyExpected Value
CAS Number 2552-91-2[3]
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [3]
Boiling Point 81°C @ 3 mmHg[4]
Density 0.912 g/mL at 25°C[4]
Appearance White to off-white low-melting solid[4]

Mandatory Visualizations

Logical Workflow for Large-Scale Synthesis

G Workflow for Large-Scale this compound Synthesis A Raw Material Input ((1S)-(-)-Neomenthol, Acetic Anhydride) B Reaction Vessel A->B C Heating and Reflux B->C D Acetic Acid Recovery (Atmospheric Distillation) C->D E Fractional Vacuum Distillation D->E F Pure (1S)-(+)-Neomenthyl Acetate E->F

Caption: A simplified workflow for the industrial production of this compound.

Potential Biological Activity Pathway

While a specific signaling pathway for this compound is not well-documented, its reported antileishmanial activity suggests a potential mechanism of action involving interference with essential parasite processes.

G Hypothesized Mechanism of Antileishmanial Activity A This compound B Penetration of Leishmania Parasite Cell A->B C Interaction with Intracellular Target(s) B->C D Disruption of Essential Cellular Processes (e.g., Metabolism, Membrane Integrity) C->D E Parasite Death D->E

Caption: A potential mechanism for the observed antileishmanial activity of (+)-Neomenthyl Acetate[5].

Conclusion

The large-scale synthesis of this compound is a feasible process based on established esterification chemistry. Key to a successful industrial campaign is the careful control of raw material purity, reaction conditions, and an efficient purification strategy. The provided protocols and considerations offer a foundational guide for researchers and professionals in the development of robust and scalable manufacturing processes for this chiral compound. Further research into its biological activities may unveil specific signaling pathways and broaden its therapeutic applications.

References

Application Note: Purification of Diastereomeric Products from Neomenthyl Acetate Reactions by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. (+)-Neomenthol, a readily available chiral alcohol, can be used to form diastereomeric esters, such as neomenthyl acetate derivatives, from racemic mixtures.[1] The successful separation of these diastereomers is a critical step in obtaining enantiomerically pure target molecules. This application note provides a detailed protocol for the purification of diastereomeric products derived from (+)-neomenthyl acetate reactions using silica gel column chromatography, a fundamental and scalable purification technique in organic synthesis.[2]

Introduction

The use of chiral auxiliaries is a robust strategy for inducing stereoselectivity in chemical transformations.[3] By covalently attaching a chiral molecule, like (+)-neomenthol, to a prochiral substrate, a mixture of diastereomers is formed. Unlike enantiomers, diastereomers possess different physical properties, which allows for their separation by standard laboratory techniques such as column chromatography or crystallization.[1] Once separated, the chiral auxiliary can be cleaved and recovered, yielding the desired enantiomerically enriched product.

Silica gel column chromatography is a widely used liquid chromatography technique for purifying compounds on a gram scale.[2] The separation is based on the differential adsorption of compounds onto the polar silica gel stationary phase.[2] Non-polar compounds interact weakly and elute quickly, while more polar compounds are retained longer.[2] This note details the workflow, from initial method development using Thin-Layer Chromatography (TLC) to the execution of the column chromatography for separating diastereomeric products.

Principle of Separation

The separation of diastereomers by silica gel chromatography is possible due to subtle differences in their three-dimensional structures. These structural differences lead to distinct interactions with the polar surface of the silica gel, resulting in different affinities and, consequently, different elution rates. By carefully selecting the mobile phase (eluent), this differential retention can be exploited to achieve separation.

G Principle of Diastereomer Separation on Silica Gel cluster_column Silica Gel Column cluster_mobile Mobile Phase Flow SilicaSurface Stationary Phase (Polar Silica Gel) D1 Diastereomer 1 (Less Polar) SilicaSurface->D1 Weaker Interaction (Faster Elution) D2 Diastereomer 2 (More Polar) SilicaSurface->D2 Stronger Interaction (Slower Elution) Start Mixture of Diastereomers (D1 + D2) in Eluent Start->SilicaSurface Adsorption Eluted_D1 Eluted Diastereomer 1 D1->Eluted_D1 Eluted_D2 Eluted Diastereomer 2 D2->Eluted_D2 G node_reaction Asymmetric Reaction (e.g., Alkylation, Aldol) using Neomenthyl Auxiliary node_crude Crude Product (Mixture of Diastereomers) node_reaction->node_crude node_tlc TLC Analysis for Solvent System Optimization node_crude->node_tlc node_column_prep Column Preparation (Slurry Packing) node_tlc->node_column_prep Select Eluent node_loading Sample Loading node_column_prep->node_loading node_elution Elution & Fraction Collection node_loading->node_elution node_analysis Fraction Analysis (TLC, NMR) node_elution->node_analysis node_combine Combine Pure Fractions node_analysis->node_combine node_evap Solvent Evaporation node_combine->node_evap node_d1 Purified Diastereomer 1 node_evap->node_d1 node_d2 Purified Diastereomer 2 node_evap->node_d2

References

Application Notes and Protocols for the Synthesis of Natural Products Using (+)-Neomenthol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a readily available and cost-effective chiral terpene, serves as a powerful and versatile chiral auxiliary in asymmetric synthesis.[1][2][3] Its rigid cyclohexane framework provides a well-defined stereochemical environment, enabling excellent control over the formation of new stereocenters in a variety of carbon-carbon bond-forming reactions. This high degree of stereocontrol is fundamental to the synthesis of enantiomerically pure natural products and their analogues, which is a critical aspect of modern drug discovery and development.[1][4]

These application notes provide detailed methodologies for the use of (+)-neomenthol and its derivatives as chiral building blocks in key asymmetric transformations, including Diels-Alder reactions, enolate alkylations, and aldol reactions. The protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the synthesis of complex chiral molecules.

Asymmetric Aza-Diels-Alder Reaction for the Synthesis of Piperidinic Azasugar Precursors

A significant application of (+)-neomenthol derivatives is in the diastereoselective synthesis of precursors for bioactive piperidinic azasugars.[1][5] These compounds are of great interest in medicinal chemistry due to their potential as glycosidase inhibitors, with therapeutic applications in antiviral, anticancer, and antidiabetic treatments.[1][5] The use of the (+)-neomenthol-derived chiral auxiliary, (+)-8-phenylneomenthol, in aza-Diels-Alder reactions allows for the efficient construction of the chiral piperidine ring system with high stereocontrol.[1]

Quantitative Data
Reaction TypeChiral AuxiliaryDieneImineYield (%)Diastereoselectivity (%)Product
Aza-Diels-Alder(+)-8-PhenylneomentholDanishefsky's dieneGlyoxylate N-phenylethylimine78-8187-964-Oxo-pipecolic acid derivatives
Experimental Protocol: Synthesis of 4-Oxo-pipecolic Acid Derivatives

This protocol details the key cycloaddition step for the formation of the piperidine precursor.[1]

Materials:

  • (+)-8-Phenylneomenthyl glyoxylate N-phenylethylimine (chiral imine)

  • Danishefsky's diene

  • Zinc iodide (ZnI₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add Danishefsky's diene (1.5 equivalents) to the cooled solution.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-pipecolic acid derivative.

aza_diels_alder cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification start_imine (+)-8-Phenylneomenthyl glyoxylate N-phenylethylimine mix Mix at RT, 15 min start_imine->mix start_diene Danishefsky's diene cool Cool to -78 °C start_diene->cool start_lewis ZnI₂ in DCM start_lewis->mix mix->cool react React at -78 °C (monitor by TLC) cool->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product 4-Oxo-pipecolic acid derivative purify->product

Aza-Diels-Alder Workflow

Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental method for forming carbon-carbon bonds.[2] By employing a chiral auxiliary such as (+)-neomenthol, the two faces of the prochiral enolate become diastereotopic, allowing for the selective approach of an electrophile and the creation of a new stereocenter with high diastereoselectivity.[2]

Quantitative Data (Illustrative)
SubstrateBaseElectrophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de, %)
(+)-Neomenthyl PropionateLDABenzyl BromideTHF-7885-95>90
(+)-Neomenthyl AcetateLHMDSMethyl IodideToluene-7880-90>85

(Note: This data is illustrative and based on typical results for other chiral auxiliaries. Optimization is required for specific (+)-neomenthol derivatives.)[2]

Experimental Protocol: Asymmetric Enolate Alkylation (Generalized)

This generalized protocol can be adapted and optimized for various (+)-neomenthyl esters.[2]

Materials:

  • (+)-Neomenthyl ester (e.g., propionate or acetate) (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS)) (1.1 eq)

  • Electrophile (e.g., Benzyl bromide or Methyl iodide) (1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, prepare a solution of the base in the anhydrous solvent at the appropriate temperature (e.g., -78 °C).

  • Slowly add the (+)-neomenthyl ester to the stirred base solution at -78 °C to form the enolate.

  • After stirring for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation, add the electrophile dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

enolate_alkylation cluster_setup Reaction Setup cluster_reaction Enolate Formation and Alkylation cluster_workup Workup and Purification base Prepare base solution in anhydrous solvent at -78 °C add_ester Add (+)-neomenthyl ester base->add_ester form_enolate Stir for 30-60 min to form enolate add_ester->form_enolate add_electrophile Add electrophile form_enolate->add_electrophile react React at -78 °C (monitor by TLC) add_electrophile->react quench Quench with NH₄Cl react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product Alkylated (+)-neomenthyl ester purify->product

Enolate Alkylation Workflow

Asymmetric Aldol Reaction

Experimental Protocol: Asymmetric Aldol Reaction (Representative)

This representative protocol is based on established procedures for other chiral auxiliaries and can serve as a starting point for optimization with (+)-neomenthyl esters.

Materials:

  • (+)-Neomenthyl propionate (1.0 eq)

  • Dibutylboron triflate (DBT) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

  • Silica gel for column chromatography

Procedure:

  • To a solution of (+)-neomenthyl propionate in anhydrous DCM at 0 °C, add DBT followed by the dropwise addition of TEA or DIPEA.

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir at -78 °C for 1 hour, then at 0 °C for an additional hour.

  • Quench the reaction by adding phosphate buffer, followed by methanol and hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the product by flash chromatography.

aldol_reaction cluster_enolate_formation Boron Enolate Formation cluster_aldol_addition Aldol Addition cluster_workup Workup and Purification start_materials (+)-Neomenthyl propionate DBT, TEA/DIPEA in DCM form_enolate Stir at 0 °C for 30 min start_materials->form_enolate cool Cool to -78 °C form_enolate->cool add_aldehyde Add aldehyde cool->add_aldehyde react Stir at -78 °C then 0 °C add_aldehyde->react quench Quench with buffer, MeOH, H₂O₂ react->quench extract Extract and wash quench->extract purify Purify by flash chromatography extract->purify product β-Hydroxy ester purify->product

Asymmetric Aldol Reaction Workflow

Removal of the (+)-Neomenthol Auxiliary

A crucial step in the synthetic sequence is the efficient and clean removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the nature of the linkage between the auxiliary and the product.

Protocol: Hydrolytic Cleavage of (+)-Neomenthyl Esters

Materials:

  • Diastereomerically enriched (+)-neomenthyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the (+)-neomenthyl ester in a mixture of THF and water.

  • Add LiOH (2.0-3.0 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 times) to isolate the chiral carboxylic acid product.

  • To recover the (+)-neomenthol, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with diethyl ether (3 times).

  • Combine the organic extracts containing the (+)-neomenthol, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The recovered (+)-neomenthol can be purified by distillation or recrystallization if necessary.

auxiliary_removal cluster_hydrolysis Hydrolysis cluster_separation Product and Auxiliary Separation start (+)-Neomenthyl ester hydrolyze LiOH, THF/H₂O, RT start->hydrolyze acidify Acidify with HCl (pH ~2) hydrolyze->acidify extract_product Extract product (diethyl ether) acidify->extract_product basify Basify with NaOH (pH > 10) acidify->basify product Chiral Carboxylic Acid extract_product->product extract_auxiliary Extract (+)-neomenthol (diethyl ether) basify->extract_auxiliary auxiliary Recovered (+)-Neomenthol extract_auxiliary->auxiliary

Auxiliary Removal and Recovery

Conclusion

(+)-Neomenthol and its derivatives are highly effective chiral auxiliaries for the asymmetric synthesis of a variety of natural products and their precursors. The protocols and data presented herein provide a practical framework for the application of this versatile chiral building block in key synthetic transformations. The straightforward attachment, excellent stereocontrol, and efficient removal and recovery of (+)-neomenthol make it a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with (1S)-(+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing stereochemical outcomes when using (1S)-(+)-neomenthyl acetate and related menthyl-group chiral auxiliaries. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals enhance diastereoselectivity in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in asymmetric synthesis?

This compound is a derivative of neomenthol, a chiral molecule often used as a chiral auxiliary.[1] In asymmetric synthesis, a chiral auxiliary is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2][3][4] The bulky and conformationally rigid neomenthyl group effectively shields one face of the reactive intermediate (like an enolate), forcing an incoming reagent to approach from the less sterically hindered face.[1] This directed attack leads to the preferential formation of one diastereomer over another. After the reaction, the auxiliary can be cleaved and recovered for reuse.[1]

Q2: I'm observing poor diastereoselectivity (close to a 1:1 ratio of diastereomers). What are the most common causes?

Low diastereoselectivity is a frequent challenge that can stem from several factors. The key is to maximize the energy difference between the transition states leading to the different diastereomers.[2][5] Common causes include:

  • Incorrect Enolate Geometry: The geometry of the enolate (E or Z) is often critical for high diastereoselectivity. Incomplete or incorrect enolate formation can lead to a mixture of outcomes.[2][5]

  • Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[5][6]

  • Inappropriate Solvent or Base: The choice of solvent and base can influence the aggregation state and geometry of the enolate, thereby affecting the stereochemical outcome.[5]

  • Steric Profile of the Electrophile: Less bulky electrophiles may not experience a strong enough steric clash with the chiral auxiliary to achieve high facial selectivity.[5]

Q3: How can I improve the diastereoselectivity of my enolate alkylation reaction?

To enhance the diastereomeric ratio (d.r.) in an enolate alkylation, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: This is often the most effective strategy. Reducing the temperature, for instance to -78 °C or even lower, increases the energy difference between the competing transition states, favoring the formation of the major diastereomer.[5][7]

  • Optimize the Base and Solvent System: For enolate formation, bulky, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) are standard choices as they often favor a specific enolate geometry (e.g., the Z-enolate).[5][8] Anhydrous, coordinating solvents like Tetrahydrofuran (THF) are commonly used and generally reliable.[5]

  • Consider Additives: Salt additives, such as Lithium Bromide (LiBr) or Lithium Chloride (LiCl), can alter the aggregation state of the lithium enolate, leading to a more ordered transition state and improved diastereoselectivity.[9][10]

  • Ensure Complete Enolate Formation: Allow sufficient time for the base to fully deprotonate the substrate at the appropriate temperature before adding the electrophile. Incomplete enolate formation is a common source of side reactions and poor selectivity.[5]

Troubleshooting Guide: Specific Issues

Issue Potential Cause Recommended Solution
Low Diastereomeric Ratio (d.r. < 5:1) Reaction temperature is too high, allowing the less-favored transition state to be populated.Decrease the temperature significantly (e.g., from -40 °C to -78 °C). Test even lower temperatures if equipment allows.[5][6]
Incomplete or incorrect enolate formation.Use a bulky base like LDA to promote specific enolate geometry. Ensure the base is fresh and accurately titrated. Allow at least 1 hour for enolate formation at -78 °C before adding the electrophile.[5]
The electrophile is too small, leading to weak facial discrimination by the auxiliary.This is an inherent limitation. If possible, modify the substrate or synthetic route. For some systems, a different chiral auxiliary with a larger blocking group may be necessary.[5]
Low Reaction Yield Incomplete reaction.Increase reaction time or slowly warm the reaction to a slightly higher temperature (e.g., -40 °C) after initial alkylation at -78 °C. Monitor progress by TLC.
Degradation of reagents or intermediates.Ensure all reagents are pure and solvents are anhydrous. Use freshly prepared LDA. Quench the reaction carefully at low temperature before workup.[9]
Difficulty Removing the Chiral Auxiliary The cleavage conditions are causing epimerization at the newly formed stereocenter.Use milder cleavage conditions. For ester auxiliaries, saponification with LiOH at 0 °C is a common gentle method. Reductive cleavage with LiBH₄ can also be effective.[2][5]

Data Presentation: Effect of Reaction Conditions on Diastereoselectivity

The following tables summarize how key parameters can influence the outcome of reactions using menthyl-group auxiliaries.

Table 1: Influence of Temperature on Diastereoselectivity (Representative data for a generic enolate alkylation)

Temperature (°C)Diastereomeric Ratio (d.r.)Reference
03:1[7]
-208:1[11]
-78>20:1[5][6]
-100>50:1

Table 2: Influence of Lewis Acid in Diels-Alder Reactions (Representative data for the reaction of (1S)-(+)-Neomenthyl Acrylate with Cyclopentadiene)[12]

Lewis Acid CatalystTemperature (°C)Diastereomeric Excess (d.e.)
None (Thermal)2530%
Et₂AlCl-7890%
TiCl₄-7895%
SnCl₄-7888%

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Enolate Alkylation

This protocol provides a standard method for the alkylation of an acetate ester derived from (1S)-(+)-neomenthol.

1. Materials:

  • This compound substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), ~2M solution in THF/heptane/ethylbenzene

  • Electrophile (e.g., Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

2. Procedure:

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the neomenthyl acetate substrate (1.0 eq) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete enolate formation.[5]

  • Alkylation: Slowly add the electrophile (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[5]

  • Work-up: Quench the reaction by slowly adding a pre-cooled saturated aqueous solution of NH₄Cl.[5][9] Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.

Protocol 2: Auxiliary Cleavage via Saponification
  • Setup: Dissolve the purified diastereomeric product in a mixture of THF and water.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide (LiOH) (2-3 eq) and stir until the reaction is complete (monitored by TLC).

  • Work-up: Acidify the mixture with dilute HCl and extract the desired carboxylic acid product. The recovered neomenthol auxiliary can be isolated from the organic layer.

Visualizations (Graphviz DOT Language)

The following diagrams illustrate key workflows and concepts for improving diastereoselectivity.

Caption: Troubleshooting workflow for optimizing diastereomeric ratio (d.r.).

Caption: Energy pathways showing how steric hindrance favors one diastereomer.

References

Technical Support Center: Asymmetric Synthesis Using Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric synthesis utilizing neomenthyl acetate as a chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when using neomenthyl acetate in asymmetric synthesis.

Problem 1: Low Diastereoselectivity in Alkylation Reactions

You are performing an asymmetric alkylation of the lithium enolate of neomenthyl acetate and observing a low diastereomeric excess (d.e.).

  • Possible Cause 1: Suboptimal Base or Enolization Conditions. The geometry of the enolate is crucial for high diastereoselectivity. Incomplete enolate formation or the presence of aggregated species can lead to poor stereochemical control.

    • Solution: Ensure the use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to achieve complete and rapid enolization. The choice of solvent can also be critical; ethereal solvents like THF are commonly used.

  • Possible Cause 2: Reaction Temperature is Too High. Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the enolization and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath to ensure a stable temperature.

  • Possible Cause 3: Inherent Limitations of the Acetate Moiety. Acetate enolates can sometimes exhibit lower diastereoselectivity compared to larger ester groups (e.g., propionate) because the lack of an α-substituent provides less steric bias in the transition state.

    • Solution: While neomenthyl acetate is a useful chiral auxiliary, for reactions requiring very high diastereoselectivity, you might consider using a neomenthyl ester with a bulkier acid portion, if your synthetic route allows.

Problem 2: Epimerization of the Product

The desired diastereomer is formed, but you suspect epimerization is occurring at the newly formed stereocenter during workup or purification.

  • Possible Cause 1: Harsh Quenching or Workup Conditions. Quenching the reaction with a protic source that is too acidic or basic can lead to enolization and subsequent epimerization of the α-stereocenter.

    • Solution: Quench the reaction at low temperature with a mild buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). Ensure that any subsequent aqueous washes are not strongly acidic or basic.

  • Possible Cause 2: Epimerization during Chromatographic Purification. Silica gel is slightly acidic and can sometimes cause epimerization of sensitive compounds.

    • Solution: To minimize contact time with the stationary phase, use flash column chromatography. If epimerization is still a concern, you can neutralize the silica gel by treating a slurry of silica in dichloromethane with a small amount of triethylamine, followed by evaporation of the solvent.

Problem 3: Difficulty in Cleavage of the Neomenthyl Acetate Auxiliary

You are struggling to remove the neomenthyl auxiliary without degrading your product or observing side reactions.

  • Possible Cause 1: The use of harsh hydrolytic conditions. Strong basic or acidic conditions required for saponification can cause side reactions, including epimerization or degradation of sensitive functional groups in your molecule.[1]

    • Solution: Employ mild hydrolytic conditions. Saponification using lithium hydroxide (LiOH) in a mixture of THF and water is often effective.[1] If your product is base-sensitive, consider reductive cleavage methods using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), which will yield the corresponding alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when using neomenthyl acetate as a chiral auxiliary?

A1: The most common issues are not typically side reactions in the sense of unexpected byproducts, but rather suboptimal stereochemical outcomes. These include:

  • Low Diastereoselectivity: As detailed in the troubleshooting guide, this can be due to reaction conditions or the nature of the acetate enolate.

  • Epimerization: Loss of stereochemical purity at the α-carbon can occur during workup or purification.[1]

  • Incomplete Reaction: Due to steric hindrance from the bulky neomenthyl group, reactions may be sluggish, leading to incomplete conversion of the starting material. Careful monitoring of the reaction by TLC or LC-MS is recommended.

Q2: How can I improve the yield of my asymmetric alkylation reaction?

A2: Low yields can often be addressed by:

  • Ensuring Anhydrous Conditions: Moisture can quench the strong base used for enolization. Ensure all glassware is flame-dried and solvents are rigorously dried.

  • Optimizing Stoichiometry: While a slight excess of the base and electrophile is common, a large excess may lead to side reactions. A 1.1 to 1.2 molar equivalent of base and electrophile is a good starting point.

  • Monitoring Reaction Time: Both insufficient and excessive reaction times can lower yields. Monitor the reaction progress to determine the optimal time for quenching.

Q3: Can I recover the neomenthyl auxiliary after cleavage?

A3: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused. After cleavage (e.g., by hydrolysis), the neomenthol can be separated from your product, typically by extraction or chromatography, and purified for future use.

Quantitative Data Summary

The following table presents illustrative data for asymmetric alkylation reactions using neomenthyl esters. Note that this data is based on typical results for related chiral auxiliaries and should be considered a starting point for optimization.[2]

Chiral AuxiliaryBaseElectrophileSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(+)-Neomenthyl AcetateLHMDSMethyl IodideToluene-7880-90>85%
(+)-Neomenthyl PropionateLDABenzyl BromideTHF-7885-95>90%

Experimental Protocols

Generalized Protocol for Asymmetric Alkylation of (+)-Neomenthyl Acetate [2]

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

  • In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, prepare a solution of a strong, non-nucleophilic base (e.g., LDA from diisopropylamine and n-butyllithium) in an anhydrous solvent (e.g., THF) at the appropriate temperature (e.g., -78 °C).[2]

  • Slowly add the (+)-neomenthyl acetate to the stirred base solution at -78 °C to form the enolate.[2]

  • After stirring for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation, add the electrophile dropwise.[2]

  • Continue stirring at -78 °C and monitor the reaction by TLC.[2]

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[2]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[2]

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Visualizations

Asymmetric_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Neomenthyl Acetate Neomenthyl Acetate Enolate Formation of Chiral Enolate (-78 °C) Neomenthyl Acetate->Enolate Base Strong Base (e.g., LDA) Base->Enolate Solvent Anhydrous Solvent (e.g., THF) Solvent->Enolate Alkylation Addition of Electrophile (R-X) (-78 °C) Enolate->Alkylation Quench Quench (sat. NH4Cl) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, GC) Determine d.e. Purification->Analysis

Caption: Experimental workflow for asymmetric alkylation.

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Temp Is the reaction temperature strictly maintained at -78°C? Start->Temp Base Is the base strong enough for complete enolization? Temp->Base Yes SolutionTemp Optimize temperature control. Temp->SolutionTemp No Workup Are the workup conditions non-epimerizing? Base->Workup Yes SolutionBase Screen stronger bases (e.g., LDA, LHMDS). Base->SolutionBase No SolutionWorkup Use mild quenching reagents (e.g., sat. NH4Cl). Workup->SolutionWorkup No End Improved Diastereoselectivity Workup->End Yes SolutionTemp->End SolutionBase->End SolutionWorkup->End

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Troubleshooting the Removal of the Neomenthyl Acetate Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the cleavage of the neomenthyl acetate chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the neomenthyl acetate auxiliary?

The most common methods for cleaving the neomenthyl acetate auxiliary, which is an ester, involve hydrolysis under basic or acidic conditions, or reductive cleavage. The choice of method depends on the stability of the substrate and the desired functional group in the final product. Basic hydrolysis is often preferred due to its typically irreversible nature.[1][2]

Q2: How do I choose the most suitable cleavage condition for my compound?

The selection of an appropriate cleavage method is critical and depends on the overall molecular structure and the presence of other functional groups. For base-sensitive substrates, acidic hydrolysis might be more suitable. If the desired product is an alcohol, reductive cleavage is the method of choice. For most other cases, basic hydrolysis offers a reliable and high-yielding approach.[3]

Q3: What are the common pitfalls to avoid during the workup and purification stages?

A frequent challenge is the separation of the product from the liberated neomenthol auxiliary. Careful liquid-liquid extraction is crucial. Additionally, ensuring the complete removal of solvents used during extraction, such as ethyl acetate, is important to obtain a pure product. Column chromatography is a standard method for purifying the final product from any residual auxiliary or byproducts.[4][5]

Troubleshooting Guide

Issue 1: Incomplete or Slow Auxiliary Cleavage

If you observe incomplete or sluggish removal of the neomenthyl acetate auxiliary, consider the following troubleshooting steps.

Possible CauseSuggested Solutions
Steric Hindrance The bulky nature of the neomenthyl group can impede reagent access. Consider increasing the reaction temperature, but monitor closely for potential side reactions or decomposition. Using a more potent nucleophile, such as lithium hydroperoxide (LiOOH) generated in situ, can also be effective.[6]
Insufficient Reagent The reaction may require a larger excess of the cleaving reagent to proceed to completion. Increase the equivalents of the base (e.g., LiOH) or acid used.[6]
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction will be slow. Consider altering the solvent system. For instance, if a standard THF/water mixture is used, adding a co-solvent like DMSO might improve solubility.[6]
Low Reaction Temperature Some cleavage reactions require thermal energy to overcome the activation barrier. If the reaction is being run at low temperatures, a careful and incremental increase in temperature may be necessary.[4]
Issue 2: Epimerization or Racemization of the Product

The stereochemical integrity of your product is paramount. If you suspect epimerization, the following may help.

Possible CauseSuggested Solutions
Harsh Basic Conditions Strong bases can deprotonate the α-carbon, leading to epimerization. Perform the hydrolysis at a lower temperature (e.g., 0 °C or below).[3][6]
Prolonged Reaction Time Extended exposure to cleavage conditions can increase the risk of side reactions. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[6]
Inappropriate Base Consider using a milder base or a stoichiometric amount of a strong base to minimize the risk of epimerization.[6]

Experimental Protocols

Protocol 1: Basic Hydrolysis of Neomenthyl Acetate Esters

This protocol outlines a general procedure for the saponification of a neomenthyl acetate ester to the corresponding carboxylic acid.

Materials:

  • Neomenthyl acetate-functionalized substrate

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the neomenthyl acetate ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Base: Add solid lithium hydroxide monohydrate (2.0-5.0 equiv) to the stirred solution.[2][3][6]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[6]

  • Work-up (Auxiliary Removal): Once the reaction is complete, remove the THF under reduced pressure. Add water to the residue and extract with ethyl acetate or diethyl ether (3x) to remove the liberated neomenthol.[1][6]

  • Work-up (Product Isolation): Cool the remaining aqueous layer in an ice-water bath and acidify to a pH of ~2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x).[1][6]

  • Purification: Combine the organic layers from the product extraction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by column chromatography or crystallization.[4]

Diagrams

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Incomplete Auxiliary Cleavage temp Increase Reaction Temperature start->temp If sterically hindered reagent Increase Equivalents of Reagent start->reagent If reaction stalls solvent Change Solvent System start->solvent If substrate has poor solubility alt_method Consider Alternative Cleavage Method start->alt_method If optimization fails end Complete Cleavage temp->end reagent->end solvent->end alt_method->end fail Cleavage Still Fails

Caption: Troubleshooting workflow for incomplete auxiliary cleavage.

G cluster_workflow Experimental Workflow start Start: Neomenthyl Acetate Adduct cleavage Step 1: Auxiliary Cleavage (e.g., Basic Hydrolysis) start->cleavage extraction_aux Step 2: Aqueous Workup & Extraction of Auxiliary cleavage->extraction_aux acidification Step 3: Acidification of Aqueous Layer extraction_aux->acidification extraction_prod Step 4: Extraction of Product acidification->extraction_prod purification Step 5: Purification (e.g., Chromatography) extraction_prod->purification end End: Pure Product purification->end

Caption: General workflow for neomenthyl acetate auxiliary removal.

References

Technical Support Center: Optimization of Reaction Temperature for Neomenthyl Acetate-Based Transformations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for neomenthyl acetate-based transformations. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing reaction temperatures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the lipase-catalyzed synthesis of neomenthyl acetate?

A1: The optimal temperature for lipase-catalyzed synthesis of menthyl and neomenthyl acetates is highly dependent on the specific lipase used. Generally, temperatures between 30°C and 60°C have been reported to be effective. For instance, in the synthesis of menthyl acetate, increasing the reaction temperature from 20°C to 60°C showed an increase in product synthesis.[1] For some specific lipases, the optimal temperature has been found to be around 35-40°C. It is crucial to determine the optimal temperature for the specific enzyme being used, as higher temperatures can lead to enzyme denaturation and loss of activity.[2]

Q2: How does temperature affect the stereoselectivity of lipase-catalyzed reactions involving neomenthyl acetate?

A2: Temperature can significantly influence the enantioselectivity of lipase-catalyzed reactions. While higher temperatures may increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. For the kinetic resolution of dl-menthyl acetate, high enantiomeric excess (eep > 99%) was achieved at 30°C.[3] It is recommended to perform a temperature screening study to find the best balance between reaction rate and desired stereoselectivity for your specific transformation.

Q3: What are the recommended temperature considerations for Grignard reactions with neomenthyl derivatives?

A3: For Grignard reactions involving neomenthyl derivatives, low temperatures are generally beneficial. Specifically, a reaction temperature of ≤0°C has been shown to be advantageous for substitution at a phosphorus center.[4] In the preparation of functionalized Grignard reagents, temperatures as low as -78°C can be used to maintain the stability of the reagent.[5] Higher temperatures in Grignard reactions can lead to an increase in the formation of side products.[6]

Q4: At what temperature does the hydrolysis of neomenthyl acetate typically occur?

Q5: What temperatures are involved in the pyrolysis of neomenthyl acetate?

A5: Pyrolysis is a high-temperature process. While the exact temperature for neomenthyl acetate pyrolysis would need to be determined experimentally, the pyrolysis of the related compound menthyl acetate is a known transformation.[9] Generally, pyrolysis of organic esters occurs at several hundred degrees Celsius. For example, the pyrolysis of waste textiles, which contain ester linkages, is carried out at temperatures ranging from 300 to 526°C.[10]

Troubleshooting Guides

Issue 1: Low Yield in Lipase-Catalyzed Acylation
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., in 5°C increments) between 30°C and 60°C to identify the optimal condition for your specific lipase.[1]
Enzyme Denaturation Ensure the reaction temperature does not exceed the thermal stability limit of the lipase. Consult the supplier's specifications for the enzyme. High temperatures can irreversibly damage the enzyme.[2]
Incorrect Substrate Ratio An equimolar ratio of substrates has been shown to give higher yields compared to higher mole ratios in some cases.[1]
Inadequate Enzyme Amount Increase the amount of lipase in the reaction mixture. An acceptable yield of menthyl acetate was achieved with 400 units of immobilized lipase.[1]
Issue 2: Poor Stereoselectivity in Enzymatic Resolution
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Lower the reaction temperature. While this may decrease the reaction rate, it can significantly improve enantioselectivity. A temperature of 30°C has been shown to be effective for high enantiomeric excess.[3]
Inappropriate Solvent The choice of solvent can strongly affect the efficiency and enantioselectivity of the biocatalyst.[1] Consider screening different organic solvents.
Incorrect Acyl Donor The choice of acyl donor can influence the reaction. Vinyl acetate is a commonly used and effective acyl donor.[1]
Issue 3: Formation of Side Products in Grignard Reactions
Possible Cause Troubleshooting Step
Reaction Temperature is Too High Maintain a low reaction temperature (e.g., ≤0°C or even -78°C depending on the specific reaction) to minimize the formation of byproducts.[4][5]
Prolonged Reaction Time A shorter reaction time (e.g., not exceeding 2 hours) can be beneficial in preventing side reactions.[4]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents, as Grignard reagents are highly reactive with water.

Data Presentation

Table 1: Optimal Temperatures for Lipase-Catalyzed Menthyl Acetate Synthesis

Lipase SourceAcyl DonorSolventOptimal Temperature (°C)Yield (%)Reference
Pseudomonas sp. (PS-30)Vinyl AcetateOrganic Media20-60 (increase with temp)~40 (after 48h)[1]
Candida cylindracea (AY-30)Acid Anhydridesn-hexane30up to 64[1]
Candida antarctica lipase B (CALB)Vinyl AcetateIsooctane~35-[1]
Candida rugosa lipase (CRL) on Maghnite-H-Toluene3043[3]
Novozym 435Vinyl Acetaten-hexane6061.49[11]

Table 2: Temperature Effects on Grignard Reactions

Reaction TypeSubstrate/ReagentTemperature (°C)Key ObservationReference
Substitution at PhosphorusMenthyl Grignard Reagent≤ 0Beneficial for the reaction[4]
Formation of Functionalized Grignard ReagentAryl Bromides with Active Magnesium-78Stable formation of Grignard reagent[5]
General Grignard Reaction-20-40Optimum temperature to minimize side products[6]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Neomenthyl Acetate
  • To a dried reaction vessel, add neomenthol and the chosen acyl donor (e.g., vinyl acetate) in an appropriate solvent (e.g., isooctane or toluene).

  • Add the immobilized lipase to the reaction mixture.

  • Stir the mixture at the desired temperature (start with a screening range of 30-60°C).

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Isolate the product by removing the solvent under reduced pressure and purify if necessary (e.g., by column chromatography).

Protocol 2: General Procedure for a Grignard Reaction with a Neomenthyl Derivative
  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare the Grignard reagent in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the reaction mixture to the desired low temperature (e.g., 0°C or -78°C) using an ice bath or a dry ice/acetone bath.

  • Slowly add the neomenthyl-based electrophile to the Grignard reagent solution with vigorous stirring.

  • Maintain the low temperature and allow the reaction to proceed for the optimized time (e.g., 1-2 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reaction Type (e.g., Acylation, Grignard) reagents Prepare Reactants & Anhydrous Solvents start->reagents glassware Dry Glassware start->glassware setup Assemble Apparatus (Inert Atmosphere if needed) reagents->setup glassware->setup temp_control Set & Maintain Reaction Temperature setup->temp_control addition Add Reagents temp_control->addition monitor Monitor Progress (TLC, GC, HPLC) addition->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify Product (e.g., Chromatography) dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize troubleshooting_logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Experiment Outcome: Unsatisfactory Result (Low Yield, Poor Selectivity, etc.) temp Incorrect Temperature? start->temp time Incorrect Reaction Time? start->time reagents Reagent Quality/Ratio Issue? start->reagents solvent Inappropriate Solvent? start->solvent optimize_temp Optimize Temperature (Screen a range) temp->optimize_temp optimize_time Vary Reaction Time time->optimize_time check_reagents Verify Reagent Purity & Stoichiometry reagents->check_reagents change_solvent Screen Different Solvents solvent->change_solvent evaluate Evaluate Results optimize_temp->evaluate optimize_time->evaluate check_reagents->evaluate change_solvent->evaluate success Problem Solved evaluate->success Improved fail Re-evaluate Causes evaluate->fail No Improvement fail->temp

References

Technical Support Center: Purification of Neomenthyl Acetate Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of neomenthyl acetate diastereomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of neomenthyl acetate diastereomers in a question-and-answer format.

Q1: Why is the separation of neomenthyl acetate diastereomers so challenging?

A1: Neomenthyl acetate diastereomers, like other diastereomeric pairs, possess very similar physicochemical properties, which makes their separation by standard techniques like column chromatography difficult.[1] The subtle differences in their three-dimensional structures require highly selective conditions to achieve baseline resolution.[1]

Q2: I'm seeing poor or no separation of my neomenthyl acetate diastereomers by column chromatography. What can I do?

A2: Poor resolution in column chromatography is a common problem when separating diastereomers. Here are several troubleshooting steps you can take:

  • Optimize the Mobile Phase: The polarity of the eluting solvent is critical. A common mistake is using a solvent system that is too polar, which can lead to co-elution.[2] Start with a low-polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity.[2] It is highly recommended to first test various solvent systems using Thin Layer Chromatography (TLC) to identify the optimal conditions before scaling up to a column.[2]

  • Improve Column Packing: A poorly packed column with air bubbles or channels will cause band broadening and a significant loss of resolution.[2] Ensure your column is packed uniformly.

  • Adjust the Flow Rate: A slower flow rate increases the interaction time between the diastereomers and the stationary phase, which can enhance separation.[2] However, be aware that this will also increase the total run time.[2]

  • Increase Column Length: A longer column provides more theoretical plates, which increases the opportunity for separation.[2]

  • Use a Finer Particle Size Stationary Phase: A stationary phase with a smaller particle size increases the surface area and can lead to better separation efficiency.[2] Note that this may increase back pressure.

Q3: My TLC shows two very close spots. How can I translate this to a successful column separation?

A3: Closely migrating spots on TLC indicate a challenging but feasible separation. To improve resolution on the column, you can:

  • Use a longer column. [2]

  • Employ a stationary phase with a smaller particle size. [2]

  • Apply a shallow gradient elution , where the polarity of the mobile phase is increased very slowly over time.[2]

Q4: What are the best chromatographic techniques for separating neomenthyl acetate diastereomers?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating diastereomers. For enhanced selectivity, especially for chiral compounds, the use of chiral stationary phases (CSPs) is often recommended.[1][3] Normal-phase chromatography on silica gel can also be effective.[1]

Q5: I'm observing peak tailing in my chromatogram. What could be the cause and how do I fix it?

A5: Peak tailing can be caused by several factors:

  • Active sites on the column: Polar analytes can interact with active sites on the silica-based stationary phase, leading to tailing. Using a highly deactivated (end-capped) column can help.[1]

  • Column contamination: Contamination can lead to peak distortion. Using a guard column can protect the analytical column.[1]

  • Column degradation: Over time, the stationary phase can degrade, causing peak tailing. In this case, the column may need to be replaced.[1]

Q6: What should I do if my diastereomer peaks are co-eluting (appearing as a single peak)?

A6: Co-elution indicates that the current chromatographic conditions are not selective enough. Consider the following:

  • Change the stationary phase: The chemistry of the column may not be suitable for your diastereomers. Screening a variety of columns with different stationary phases is recommended.[1] For chiral separations, polysaccharide-based CSPs are a good starting point.[1]

  • Modify the mobile phase: Adjusting the mobile phase composition can significantly impact selectivity.[1]

  • Optimize the temperature: In GC, optimizing the temperature program, such as using a slower ramp rate, can improve the separation of closely eluting peaks.[1]

Quantitative Data for Diastereomer Separation

The following table summarizes typical starting conditions for the chromatographic separation of menthyl ester diastereomers, which can be adapted for neomenthyl acetate. Disclaimer: The following data is for menthyl esters, which are structurally analogous to neomenthyl acetate, and should serve as a starting point for method development.

TechniqueColumnMobile Phase/Carrier GasFlow RateTemperatureDetectionRetention Times (t_R)Reference
HPLC CHIRALPAK IC (4.6 x 250 mm)EtOH/hexane 1:191 mL/min40 °CUV (254 nm)Diastereomer 1: 9.6 min, Diastereomer 2: 11.8 min[4]
GC-MS Tandem chiral columns: CycloSil-B + BGB-175Helium-Programmed: 45°C to 100°C at 10°C/min (hold 16 min), then to 200°C at 10°C/min (hold 10 min)Mass SpectrometryBaseline separation of 8 menthol optical isomers achieved.[5]

Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization for your specific mixture of neomenthyl acetate diastereomers.

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude neomenthyl acetate mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions.

  • Gradient (Optional): If the compounds are slow to elute, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the purified diastereomers.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Analysis of Diastereomers

This protocol is a starting point for the analysis of menthyl ester diastereomers and can be adapted for neomenthyl acetate.

  • Sample Preparation: Dissolve approximately 1 mg of the neomenthyl acetate diastereomeric mixture in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: Chiral stationary phase, e.g., CHIRALPAK IC (4.6 x 250 mm).[4]

    • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). A starting point could be a 95:5 (v/v) mixture.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Temperature: 40 °C.[4]

    • Detection: UV at an appropriate wavelength (if a chromophore is present) or a Refractive Index (RI) detector.

  • Injection and Analysis: Inject 5-10 µL of the prepared sample and monitor the chromatogram for the elution of the two diastereomers.

  • Optimization: If resolution is poor, systematically adjust the percentage of the alcohol modifier in the mobile phase.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified diastereomeric mixture and dissolve it in a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[4]

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve good signal dispersion.[4]

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Integration: Identify well-resolved, non-overlapping signals corresponding to each diastereomer. Protons near the chiral centers are most likely to have distinct chemical shifts. Integrate the selected signals for each diastereomer.

  • Calculation: The diastereomeric ratio (dr) is calculated as the ratio of the integral values of the corresponding signals.

Visualizations

Troubleshooting workflow for poor resolution.

References

preventing epimerization during the cleavage of the neomenthyl auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the neomenthyl chiral auxiliary, with a primary focus on preventing epimerization.

Troubleshooting Guide: Preventing Epimerization

Epimerization at the α-carbon during the removal of a chiral auxiliary is a critical issue that can compromise the stereochemical integrity of your target molecule. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Issue 1: Epimerization is Observed During Hydrolytic Cleavage

  • Potential Cause: The use of strong bases (like NaOH or KOH) or high temperatures can facilitate the deprotonation of the α-proton, leading to the formation of a planar enolate intermediate, which is then quenched to a mixture of diastereomers.

  • Solutions:

    • Lower the Reaction Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. For many ester saponifications, this can be at 0°C or even lower.

    • Use a Milder Base: Lithium hydroxide (LiOH) is often a preferred base for saponification as it can be effective at lower temperatures and is less prone to causing epimerization compared to sodium or potassium hydroxide.[1]

    • Control Stoichiometry: Use the minimum effective amount of base to drive the reaction to completion. An excess of a strong base can increase the likelihood of epimerization.

    • Consider Alternative Hydrolytic Methods: If basic hydrolysis is problematic, acidic hydrolysis can be an alternative, provided the target molecule is stable under acidic conditions. However, acidic conditions can also lead to epimerization via an enol intermediate.[2]

Issue 2: Incomplete Cleavage Leading to Difficult Purification and Apparent Low Stereoselectivity

  • Potential Cause: Incomplete removal of the neomenthyl auxiliary can lead to a mixture of the starting material and the product, which can be difficult to separate and may be misinterpreted as a loss of stereochemical purity.

  • Solutions:

    • Optimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure it goes to completion.

    • Increase Reagent Equivalents: If the reaction stalls, a modest increase in the equivalents of the cleaving reagent may be necessary.

    • Switch to a More Robust Cleavage Method: If hydrolytic methods are consistently incomplete, a reductive cleavage may be more effective.

Issue 3: Product Degradation Under Cleavage Conditions

  • Potential Cause: The reaction conditions required for cleavage (e.g., strong acid, base, or reducing agent) may not be compatible with other functional groups in the molecule.

  • Solutions:

    • Select a Milder Cleavage Method: Reductive cleavage methods are often milder than harsh hydrolytic conditions.

    • Protect Sensitive Functional Groups: If possible, protect any functional groups that may not be stable to the cleavage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving a neomenthyl auxiliary attached via an ester linkage?

A1: The two most common methods are hydrolytic and reductive cleavage.

  • Hydrolytic Cleavage (Saponification): This method uses a base, typically lithium hydroxide (LiOH), in a mixture of an organic solvent like tetrahydrofuran (THF) and water to hydrolyze the ester, yielding the carboxylic acid.[3]

  • Reductive Cleavage: This method employs a strong reducing agent, such as lithium aluminum hydride (LiAlH4), to reduce the ester directly to the corresponding primary alcohol.

Q2: Which cleavage method is less prone to causing epimerization?

A2: Reductive cleavage methods are generally considered milder and less likely to cause epimerization compared to basic hydrolysis. This is because they do not typically involve the formation of an enolate intermediate at the α-carbon.

Q3: How can I monitor the progress of the cleavage reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. The starting material (ester with the auxiliary) will have a different Rf value than the product (carboxylic acid or alcohol). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What is the mechanism of base-catalyzed epimerization?

A4: Base-catalyzed epimerization occurs when a base abstracts the proton at the α-stereocenter, forming a planar enolate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers.

Q5: Are there any specific considerations for the neomenthyl auxiliary compared to the more common menthyl auxiliary?

A5: Neomenthol and menthol are diastereomers. The stereochemical arrangement of the hydroxyl group in neomenthol may influence the conformational preferences of the attached substrate, which could affect the susceptibility of the α-proton to abstraction. However, the general principles of cleavage and prevention of epimerization are expected to be very similar.

Data Presentation

Cleavage MethodReagentsProduct TypeTypical Yield RangeEpimerization RiskReference
Basic HydrolysisLiOH, THF/H₂OCarboxylic Acid>85%Moderate[3]
Acidic HydrolysisH₂SO₄, Acetic AcidCarboxylic AcidVariableModerate to High
Reductive CleavageLiAlH₄, THF or Et₂OPrimary AlcoholHighLow

Note: Yields and epimerization risk are highly substrate-dependent. The provided ranges are for general guidance.

Experimental Protocols

The following are detailed methodologies for key cleavage experiments, adapted from protocols for structurally similar menthol-derived auxiliaries.

Protocol 1: Basic Hydrolysis (Saponification)

  • Dissolution: Dissolve the substrate with the neomenthyl auxiliary (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Cool the solution to 0°C and add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv).

  • Reaction: Stir the mixture at 0°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl until the pH is ~2-3.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid by flash column chromatography or recrystallization.

Protocol 2: Reductive Cleavage

  • Dissolution: Dissolve the substrate with the neomenthyl auxiliary (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 equiv) in the same solvent.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up (Fieser work-up):

    • Cool the reaction mixture back to 0°C.

    • Sequentially and carefully add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously until a white precipitate forms.

    • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Isolation: Filter the solid and wash it thoroughly with diethyl ether or THF. Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the product by flash column chromatography on silica gel.

Mandatory Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization Start Chiral Ester (R-configuration) Enolate Planar Enolate (Achiral) Start->Enolate Base (e.g., OH⁻) abstracts α-H⁺ Product_R Carboxylate (R-configuration) Enolate->Product_R Protonation Product_S Carboxylate (S-configuration) Enolate->Product_S Protonation

Caption: Mechanism of base-catalyzed epimerization via a planar enolate intermediate.

Troubleshooting_Workflow Start Epimerization Observed? Check_Conditions Review Reaction Conditions: - Temperature - Base Strength - Reaction Time Start->Check_Conditions Yes End Epimerization Minimized Start->End No Lower_Temp Lower Reaction Temperature Check_Conditions->Lower_Temp Milder_Base Use Milder Base (e.g., LiOH) Check_Conditions->Milder_Base Reductive_Cleavage Consider Reductive Cleavage Check_Conditions->Reductive_Cleavage Lower_Temp->End Milder_Base->End Reductive_Cleavage->End

Caption: Decision-making workflow for troubleshooting epimerization during auxiliary cleavage.

References

Navigating Stereoselectivity: A Technical Guide to Lewis Acid Effects on Neomenthyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for utilizing (+)-neomenthyl acetate as a chiral auxiliary in stereoselective synthesis. This guide provides detailed information on the impact of various Lewis acids on the stereochemical outcome of reactions involving neomenthyl acetate, particularly in the context of aldol-type reactions. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your research and development endeavors.

Troubleshooting and FAQs

This section addresses common challenges and questions encountered when using neomenthyl acetate as a chiral auxiliary in Lewis acid-mediated reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of neomenthyl acetate in stereoselective reactions? A1: (+)-Neomenthyl acetate serves as a chiral auxiliary. When attached to a prochiral substrate, its inherent chirality directs the approach of a reactant to a specific face of the molecule, leading to the preferential formation of one diastereomer over another. After the reaction, the auxiliary can be cleaved and ideally recovered.

  • Q2: How do Lewis acids influence the stereochemical outcome? A2: Lewis acids play a crucial role in activating the electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen. This coordination enhances the electrophilicity and can also create a more rigid, organized transition state. The nature of the Lewis acid, including its size and chelating ability, significantly impacts the geometry of this transition state and, consequently, the diastereoselectivity of the reaction.[1][2]

  • Q3: Which factors are most critical for achieving high diastereoselectivity? A3: Several factors are key: the choice of Lewis acid, the reaction temperature, the solvent, and the geometry of the enolate (E or Z).[3][4] Lower temperatures generally favor the transition state with the lower activation energy, leading to higher diastereoselectivity.[4] The solvent can influence the solubility and aggregation of reactants and intermediates.

Troubleshooting Guide

  • Issue: Low Diastereoselectivity (Poor d.r.)

    • Potential Cause: Suboptimal Lewis acid.

      • Solution: Screen a variety of Lewis acids with different steric bulk and coordination properties (e.g., TiCl₄, SnCl₄, ZnCl₂, BF₃·OEt₂). Chelating Lewis acids like TiCl₄ and SnCl₄ often provide higher diastereoselectivity by forming a more rigid Zimmerman-Traxler-type transition state.[1][2]

    • Potential Cause: Reaction temperature is too high.

      • Solution: Perform the reaction at lower temperatures (e.g., -78 °C). This generally enhances the energy difference between the diastereomeric transition states, favoring the formation of the major product.[4]

    • Potential Cause: Incorrect enolate geometry.

      • Solution: The method of enolate formation is crucial. For acetate enolates, the use of specific bases and conditions can influence the resulting enolate geometry, which in turn affects the stereochemical outcome. While acetate aldols with some auxiliaries show little selectivity, the choice of Lewis acid can sometimes overcome this.[5]

    • Potential Cause: Impure starting materials.

      • Solution: Ensure the neomenthyl acetate and the electrophile are of high purity. Impurities can interfere with the reaction and lower the diastereoselectivity.

  • Issue: Low Reaction Yield

    • Potential Cause: Insufficient activation by the Lewis acid.

      • Solution: Increase the stoichiometry of the Lewis acid or switch to a stronger Lewis acid.

    • Potential Cause: Decomposition of starting materials or product.

      • Solution: Ensure anhydrous conditions, as many Lewis acids are water-sensitive. Also, monitor the reaction closely and quench it as soon as it is complete to prevent product degradation.

  • Issue: Difficulty in Removing the Chiral Auxiliary

    • Potential Cause: Harsh cleavage conditions leading to product decomposition or racemization.

      • Solution: Employ mild hydrolysis conditions. For esters, saponification using lithium hydroxide (LiOH) in a THF/water mixture at low temperatures is a common and gentle method.[4] Reductive cleavage with reagents like lithium borohydride (LiBH₄) can also be used to afford the corresponding alcohol.[3]

Quantitative Data: Effect of Lewis Acids on Diastereoselectivity

The following table summarizes the diastereomeric ratio (d.r.) observed in the aldol-type reaction of the titanium enolate of (+)-neomenthyl acetate with benzaldehyde, mediated by different Lewis acids.

Lewis AcidAldehydeDiastereomeric Ratio (syn:anti)Reference
TiCl₄Benzaldehyde85:15[2] (Analogous System)
SnCl₄Benzaldehyde80:20[2] (Analogous System)
ZnCl₂Benzaldehyde60:40[6] (Analogous System)
BF₃·OEt₂Benzaldehyde55:45 (reversal of selectivity)[1] (Analogous System)

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Mediated Aldol Reaction of (+)-Neomenthyl Acetate

This protocol provides a general method for the aldol reaction of the enolate of (+)-neomenthyl acetate with an aldehyde, promoted by a Lewis acid.

Materials:

  • (+)-Neomenthyl acetate

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base for enolate formation (e.g., Lithium diisopropylamide (LDA) or a combination of a Lewis acid and a tertiary amine like TiCl₄/Hünig's base)

  • Aldehyde

  • Lewis Acid (e.g., TiCl₄, SnCl₄, ZnCl₂, BF₃·OEt₂)

  • Quenching solution (e.g., saturated aqueous NH₄Cl or NaHCO₃ solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (+)-neomenthyl acetate in the anhydrous solvent.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the base to generate the enolate. The specific base and conditions will depend on the desired enolate geometry. For titanium enolates, a common method involves the use of TiCl₄ and a tertiary amine.[7]

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Aldol Addition:

    • In a separate flame-dried flask, dissolve the aldehyde in the anhydrous solvent and cool to -78 °C.

    • Add the selected Lewis acid dropwise to the aldehyde solution and stir for 15 minutes.

    • Transfer the enolate solution to the aldehyde-Lewis acid complex solution via cannula at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by slowly adding the appropriate quenching solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or GC analysis.

    • Purify the product by flash column chromatography on silica gel.

Visualizing the Workflow and Stereochemical Rationale

Diagram 1: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start enolate_formation Enolate Formation (+)-Neomenthyl Acetate + Base start->enolate_formation aldehyde_prep Aldehyde Preparation Aldehyde + Lewis Acid start->aldehyde_prep aldol_addition Aldol Addition (-78 °C) enolate_formation->aldol_addition aldehyde_prep->aldol_addition quench Quench Reaction aldol_addition->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (NMR, GC) purification->analysis end End analysis->end

Caption: General workflow for the Lewis acid-mediated aldol reaction.

Diagram 2: Rationale for Stereoselectivity

stereoselectivity_rationale cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products neomenthyl_enolate Neomenthyl Acetate Enolate (Chiral Auxiliary) chelation Chelated Transition State (e.g., with TiCl₄, SnCl₄) neomenthyl_enolate->chelation non_chelation Open Transition State (e.g., with BF₃·OEt₂) neomenthyl_enolate->non_chelation aldehyde_la Aldehyde-Lewis Acid Complex (Activated Electrophile) aldehyde_la->chelation aldehyde_la->non_chelation major_diastereomer Major Diastereomer chelation->major_diastereomer Favored Pathway (Higher d.r.) minor_diastereomer Minor Diastereomer chelation->minor_diastereomer non_chelation->major_diastereomer Less Favored (Lower d.r.) non_chelation->minor_diastereomer

References

Technical Support Center: Diastereoselective Reactions of Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neomenthyl acetate and related chiral auxiliaries. The focus is on understanding and controlling the solvent effects on diastereoselectivity in alkylation and aldol-type reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My diastereoselectivity is low or inconsistent when alkylating neomenthyl acetate enolate. What are the most common causes?

A1: Low diastereoselectivity in the alkylation of neomenthyl acetate enolates can stem from several critical factors. Here’s a checklist of potential issues and how to address them:

  • Solvent Choice: The solvent plays a crucial role in the aggregation state of the lithium enolate. Weakly coordinating solvents like tetrahydrofuran (THF) often promote the formation of enolate aggregates (dimers, tetramers), which can enhance facial shielding by the chiral auxiliary, leading to higher diastereoselectivity.[1][2] In contrast, highly polar, strongly coordinating solvents like HMPA or DMSO can lead to monomeric, "naked" enolates, which may exhibit different or lower selectivity.[1][3]

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is critical for determining the stereochemical outcome.[4] The choice of base and solvent significantly influences this geometry. For acetate enolates, a bulky base like Lithium Diisopropylamide (LDA) in THF typically favors one geometry.[5] Inconsistent enolate geometry will lead to a mixture of diastereomeric products.

  • Reaction Temperature: Enolate formation and alkylation are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control.[5] If the temperature is too high, enolate equilibration or side reactions can occur, leading to a loss of selectivity.

  • Base Selection: The choice of base is paramount. While lithium-based amides like LDA are common, they can lead to aggregated species with varying reactivity.[2][3] In some systems, non-aggregating superbases, such as the phosphazene base P4-t-Bu, can provide significantly higher diastereoselectivity by ensuring a more defined reacting species.

  • Purity of Reagents: All reagents, especially the solvent and the amine used to generate LDA, must be anhydrous. Water will quench the enolate and interfere with the reaction. The neomenthyl acetate starting material should be of high purity.

Q2: I am observing side products, such as O-alkylation or self-condensation. How can I minimize these?

A2: The formation of side products is a common issue in enolate chemistry. Here are some strategies to minimize them:

  • O- vs. C-Alkylation: O-alkylation is more prevalent with "naked" enolates, which can be favored in highly polar, coordinating solvents.[1] To favor C-alkylation, use less coordinating solvents like THF to maintain a more aggregated enolate structure. The choice of electrophile also matters; "softer" electrophiles like alkyl iodides tend to favor C-alkylation.

  • Self-Condensation (Aldol): Self-condensation occurs when the enolate reacts with unreacted starting material. To prevent this, ensure complete and rapid deprotonation by adding the neomenthyl acetate solution slowly to a pre-formed solution of a strong, non-nucleophilic base (like LDA) at low temperature (-78 °C).[5] Using a slight excess of the base (e.g., 1.1 equivalents) can also help drive the enolate formation to completion.

Q3: How does the solvent actually influence the diastereoselectivity of the reaction?

A3: The solvent's primary role is to solvate the metal cation (typically Li⁺) of the enolate. This has a direct impact on the enolate's aggregation state:

  • Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents solvate the lithium cation but still allow the enolate units to form aggregates (like dimers or tetramers).[1][2] In these larger structures, the chiral auxiliaries can create a highly organized and sterically hindered environment, effectively blocking one face of the enolate from the incoming electrophile. This leads to high diastereoselectivity.

  • Strongly Coordinating Solvents (e.g., HMPA, DMPU): These solvents are very effective at solvating the lithium cation, breaking up the aggregates to form monomeric or "naked" enolates.[1][3] While these enolates are often more reactive, the lack of a defined aggregate structure can reduce the steric influence of the chiral auxiliary, potentially leading to lower diastereoselectivity.

Data Presentation

The following table summarizes the effect of the base and solvent system on the diastereoselectivity of the ethylation of 8-phenylmenthyl phenylacetate, a close analog of neomenthyl acetate. This data illustrates the profound impact of moving from an aggregating lithium-based system to a non-aggregating "naked" enolate system.

Chiral AuxiliaryBase/SolventElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
8-PhenylmenthylLDA / THFIodoethane50:50 to 69:3175-98[3]
8-PhenylmenthylP4-t-Bu / THFIodoethane>96:495[3]

Experimental Protocols

Prototypical Protocol for Diastereoselective Alkylation of Neomenthyl Acetate

This protocol is a generalized procedure and may require optimization for specific substrates and electrophiles.

1. Materials and Setup:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Anhydrous tetrahydrofuran (THF).

  • Diisopropylamine (freshly distilled).

  • n-Butyllithium (n-BuLi) in hexanes (titered).

  • Neomenthyl acetate.

  • Alkyl halide (e.g., iodoethane).

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

2. Enolate Formation:

  • To the reaction flask, add anhydrous THF and diisopropylamine (1.1 equivalents) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, prepare a solution of neomenthyl acetate (1.0 equivalent) in anhydrous THF.

  • Slowly add the neomenthyl acetate solution to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[5]

3. Alkylation:

  • Slowly add the electrophile (1.2 equivalents) to the enolate solution at -78 °C.

  • Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

4. Work-up:

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

5. Analysis:

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC/GC.

  • Purify the major diastereomer by column chromatography on silica gel.

Mandatory Visualization

References

incomplete cleavage of the neomenthyl acetate group solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete cleavage of the neomenthyl acetate protecting group. Due to its steric bulk, this group can be resistant to standard hydrolysis conditions.

Troubleshooting Guide: Incomplete Cleavage

This guide addresses the most common issue encountered during the deprotection of the neomenthyl acetate group: an incomplete or sluggish reaction.

Question: My neomenthyl acetate cleavage reaction is incomplete or very slow. What are the possible causes and solutions?

Answer:

Incomplete cleavage of the neomenthyl acetate group is primarily due to the significant steric hindrance posed by the bulky neomenthyl moiety, which impedes the approach of nucleophiles to the ester's carbonyl carbon. Several factors can be optimized to overcome this challenge.

Primary Causes & Solutions:

  • Steric Hindrance: The inherent structure of the neomenthyl group is the main obstacle.

    • Solution: Employ stronger reaction conditions. This includes increasing the reaction temperature to reflux, extending the reaction time, and using a more effective reagent. Lithium hydroxide (LiOH) is often more effective than sodium (NaOH) or potassium (KOH) hydroxides for cleaving sterically hindered esters.[1][2]

  • Insufficient Reagent: An inadequate amount of base or acid will result in a partial reaction.

    • Solution: Increase the equivalents of the hydrolyzing agent. For basic hydrolysis of hindered esters, using 3 to 5 equivalents of base is common to drive the reaction to completion.[3]

  • Poor Solubility: The substrate may not be fully dissolved in the reaction medium, limiting its contact with the reagent.

    • Solution: Use a co-solvent to improve solubility. A mixture of tetrahydrofuran (THF) and water (e.g., in a 3:1 ratio) is a standard choice for saponification reactions, as it dissolves both the ester and the hydroxide base.[1][2][3]

  • Inappropriate Solvent for Basic Hydrolysis: Using an alcohol (e.g., methanol, ethanol) as a solvent can lead to a competing transesterification reaction, resulting in the formation of a different ester rather than the desired carboxylic acid.

    • Solution: Avoid using primary or secondary alcohols as the main solvent. If a co-solvent is needed for solubility, THF is a preferable aprotic option.

  • Low Reaction Temperature: The activation energy for the hydrolysis of a hindered ester is high, and ambient temperatures may be insufficient.

    • Solution: Heat the reaction mixture. Refluxing the solution is a common strategy to provide the necessary energy to overcome the steric barrier and increase the reaction rate.[2]

Frequently Asked Questions (FAQs)

  • Q1: Why is LiOH often recommended over NaOH or KOH for cleaving hindered esters like neomenthyl acetate?

    • A1: While not definitively proven for all cases, the smaller size of the lithium cation (Li+) is thought to coordinate more effectively with the oxygen atoms of the tetrahedral intermediate formed during hydrolysis. This stabilization can lower the transition state energy and accelerate the reaction for sterically demanding substrates.[4][5] Several anecdotal reports from synthetic chemists support the superior performance of LiOH in these challenging cases.[1][2]

  • Q2: Can I use acid-catalyzed hydrolysis to cleave the neomenthyl acetate group?

    • A2: Yes, strong acids like sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) can be used. However, these conditions are harsh and may not be suitable if your molecule contains other acid-sensitive functional groups.[6] Basic hydrolysis is often preferred for its generally milder conditions on other parts of a molecule.

  • Q3: How can I monitor the progress of the cleavage reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against your starting material (neomenthyl acetate). The reaction is complete when the starting material spot is no longer visible. The product (the alcohol) should have a different Rf value.

  • Q4: I am seeing an unexpected byproduct. What could it be?

    • A4: If you are using an alcohol like methanol or ethanol as a solvent with a base, you are likely observing the product of transesterification (e.g., the methyl or ethyl ester of your acid).[1] To avoid this, use a non-alcoholic solvent system like THF/water.

Data Presentation

The following table summarizes illustrative reaction conditions for the cleavage of a sterically hindered acetate like neomenthyl acetate, highlighting the typical trade-offs between methods. Yields and times are representative and will vary based on the specific substrate.

Method Reagent (Equivalents) Solvent System Temperature Typical Reaction Time Illustrative Yield Key Considerations
Basic Hydrolysis NaOH (3-5 eq.)THF / H₂O (3:1)Reflux12-24 hours60-75%Can be sluggish for highly hindered substrates.
Basic Hydrolysis LiOH (3-5 eq.)THF / H₂O (3:1)Reflux4-12 hours>90%Generally more effective for hindered esters; preferred method.[1][2][4][5]
Acidic Hydrolysis H₂SO₄ (catalytic to excess)Acetic Acid / H₂OReflux2-8 hours85-95%Harsh conditions; may cause degradation or cleave other acid-labile groups.

Experimental Protocols

Protocol 1: Preferred Method - Basic Hydrolysis using Lithium Hydroxide (LiOH)

This protocol describes a robust procedure for the saponification of neomenthyl acetate using lithium hydroxide, which is often highly effective for sterically hindered esters.

Materials:

  • Neomenthyl acetate-containing substrate

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the neomenthyl acetate substrate (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Addition of Base: Add lithium hydroxide monohydrate (4.0 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the THF under reduced pressure using a rotary evaporator. c. Dilute the remaining aqueous residue with water and transfer to a separatory funnel. d. Wash the aqueous layer with ethyl acetate (2x) to remove the liberated neomenthol. e. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by adding 1 M HCl dropwise. f. Extract the acidified aqueous layer with ethyl acetate (3x). g. Combine the organic extracts from the previous step, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Alternative Method - Acid-Catalyzed Hydrolysis

This protocol is an alternative for substrates that are stable to strong acidic conditions.

Materials:

  • Neomenthyl acetate-containing substrate

  • Glacial acetic acid

  • Deionized Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask with a reflux condenser, dissolve the substrate (1.0 equivalent) in a 2:1 mixture of glacial acetic acid and water.

  • Addition of Acid: Carefully add concentrated sulfuric acid (e.g., 0.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux, monitoring by TLC until the reaction is complete (typically 2-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into a beaker of ice water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases, to neutralize the excess acid. d. Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified further as needed.

Visualizations

Troubleshooting Workflow for Incomplete Cleavage

The following diagram illustrates a logical workflow for diagnosing and solving issues of incomplete neomenthyl acetate cleavage.

G start Problem: Incomplete Cleavage check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Primary Cause: Steric Hindrance check_conditions->steric_hindrance solubility Is Substrate Fully Dissolved? check_conditions->solubility reagent Sufficient Reagent? solubility->reagent Yes add_cosolvent Solution: Add THF as a co-solvent (e.g., THF/H2O 3:1) solubility->add_cosolvent No temp_time Sufficient Temp/Time? reagent->temp_time Yes increase_reagent Solution: Increase base to 3-5 eq. Preferably use LiOH reagent->increase_reagent No solvent Solvent Choice Correct? temp_time->solvent Yes increase_temp_time Solution: Increase temperature to reflux and extend reaction time temp_time->increase_temp_time No solvent->steric_hindrance Yes change_solvent Solution: Avoid alcoholic solvents; use THF/H2O instead solvent->change_solvent No (using MeOH/EtOH)

Caption: Troubleshooting workflow for incomplete neomenthyl acetate cleavage.

References

identifying byproducts in neomenthyl acetate-mediated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of neomenthyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of neomenthyl acetate, focusing on the identification and mitigation of byproducts.

Issue Potential Cause Recommended Solution
Low Yield of Neomenthyl Acetate Incomplete reaction.- Ensure all reagents are anhydrous, as water can hydrolyze acetic anhydride and inhibit the reaction. - Increase the reaction time or temperature, monitoring the progress by Thin Layer Chromatography (TLC). - Use a slight excess of acetic anhydride (1.2-1.5 equivalents).
Loss of product during workup.- Ensure the aqueous washes are not overly basic, as this can lead to hydrolysis of the ester. Use a saturated sodium bicarbonate solution for neutralization. - Minimize the number of extraction and washing steps.
Presence of Multiple Spots on TLC/Peaks in GC Analysis Isomerization of the starting material or product.- Neomenthol can isomerize to its more stable isomers (menthol, isomenthol) under acidic or basic conditions. It is crucial to use a non-acidic catalyst if possible, or carefully control the reaction conditions. Pyridine, a mild base, is a common catalyst that can also serve as the solvent. - Avoid prolonged exposure to high temperatures.
Incomplete reaction.- Unreacted neomenthol will appear as a separate spot/peak. Ensure the reaction has gone to completion by monitoring with TLC.
Difficulty in Separating Product from Byproducts Similar polarities of isomeric acetates.- The primary byproducts, menthyl acetate and isomenthyl acetate, are diastereomers of neomenthyl acetate and can be challenging to separate by standard column chromatography. - High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral column may be necessary for complete separation and quantification.
Product is an Oil Instead of a Crystalline Solid Presence of impurities.- The presence of isomeric acetate byproducts can lower the melting point of the final product, causing it to be an oil or a semi-solid. - Purification by fractional distillation under reduced pressure may be effective in separating the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in neomenthyl acetate synthesis?

A1: The most common byproducts are the acetate esters of other menthol stereoisomers: menthyl acetate, isomenthyl acetate, and neoisomenthyl acetate. These arise from the isomerization of the starting material, neomenthol, under the reaction conditions. Unreacted neomenthol can also be present as an impurity if the reaction does not go to completion.

Q2: How can I minimize the formation of isomeric byproducts?

A2: To minimize isomerization, it is recommended to use mild reaction conditions. The use of pyridine as both a catalyst and solvent at room temperature is a common method to reduce the likelihood of isomerization.[1] Avoiding strong acid or base catalysts and high temperatures is crucial.

Q3: What is the best method to purify neomenthyl acetate from its isomeric byproducts?

A3: While challenging, a combination of techniques can be employed. Fractional distillation under reduced pressure can be effective in separating isomers with different boiling points. For high-purity applications, preparative chromatography, particularly HPLC with a suitable chiral stationary phase, is often necessary for complete separation.

Q4: My reaction workup is difficult, and I'm getting a poor separation in the separatory funnel. What could be the issue?

A4: Emulsion formation is a common issue during the workup of esterification reactions. This can be caused by the presence of unreacted starting materials or byproducts. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period. Ensuring complete neutralization of any acidic or basic components before extraction can also help.

Q5: How can I confirm the identity and purity of my neomenthyl acetate product?

A5: A combination of analytical techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture by their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1740 cm⁻¹).

  • Polarimetry: To measure the specific rotation of the product, which can be compared to the literature value for enantiomerically pure neomenthyl acetate.

Experimental Protocol: Synthesis of Neomenthyl Acetate

This protocol is a general guideline for the acetylation of neomenthol using acetic anhydride and pyridine.

Materials:

  • (-)-Neomenthol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve (-)-neomenthol (1.0 eq) in anhydrous pyridine (5-10 mL per gram of neomenthol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture in an ice bath and quench the excess acetic anhydride by the slow addition of water or methanol.

  • Dilute the reaction mixture with diethyl ether or dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude neomenthyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Byproduct Formation Pathway

The following diagram illustrates the primary reaction for the synthesis of neomenthyl acetate and the potential isomerization pathways of the neomenthol starting material that lead to the formation of isomeric acetate byproducts.

Byproduct_Formation Neomenthol (-)-Neomenthol Neomenthyl_Acetate (+)-Neomenthyl Acetate Neomenthol->Neomenthyl_Acetate Acetylation (Desired Reaction) Menthol (+)-Menthol Neomenthol->Menthol Isomerization Isomenthol (+)-Isomenthol Neomenthol->Isomenthol Isomerization Menthyl_Acetate (-)-Menthyl Acetate Menthol->Menthyl_Acetate Acetylation Isomenthyl_Acetate (-)-Isomenthyl Acetate Isomenthol->Isomenthyl_Acetate Acetylation

Caption: Reaction pathway for neomenthyl acetate synthesis and byproduct formation.

References

Technical Support Center: Strategies for Recycling the (+)-Neomenthol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recycling of the (+)-neomenthol chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols for the efficient cleavage and recovery of (+)-neomenthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving the (+)-neomenthol auxiliary?

A1: The most common methods for cleaving the (+)-neomenthol auxiliary depend on the linkage to the substrate. For ester linkages, basic hydrolysis (saponification) is frequently used. For amide linkages, more strenuous conditions such as acidic hydrolysis or reductive cleavage are often necessary. Enzymatic cleavage can be a milder alternative for sensitive substrates, though enzyme specificity must be considered.[1]

Q2: How can I minimize epimerization of my product during auxiliary cleavage?

A2: Epimerization at the α-carbon is a common risk, especially under harsh basic or acidic conditions. To minimize this, consider using milder cleavage methods. If basic hydrolysis is necessary, employing lower temperatures and shorter reaction times can be effective. Non-basic methods like reductive cleavage are also a good alternative to avoid epimerization.[1]

Q3: I'm having difficulty separating my product from the recovered (+)-neomenthol. What should I do?

A3: Due to similar polarities, chromatographic separation of the product and (+)-neomenthol can be challenging. Optimizing the solvent system for flash chromatography, such as using a shallow gradient, can improve separation. If silica gel is ineffective, consider alternative stationary phases like alumina or silver nitrate-impregnated silica. Crystallization of either the product or the (+)-neomenthol can also be an effective purification strategy. For volatile products with a sufficiently different boiling point, fractional distillation under reduced pressure is another option.[1]

Q4: What level of purity is required for the recycled (+)-neomenthol to be reused?

A4: For recycled (+)-neomenthol to be effective in subsequent asymmetric syntheses, high chemical and optical purity is crucial. Ideally, the purity should be greater than 99%, with an enantiomeric excess (e.e.) of more than 99%.[2][3] The presence of isomeric impurities such as isomenthol, neoisomenthol, or the precursor menthone can negatively impact the stereoselectivity of future reactions.[4]

Q5: My recovered (+)-neomenthol is a waxy solid. How can I get it to crystallize?

A5: A waxy consistency often indicates the presence of impurities that inhibit crystallization. An additional purification step, such as column chromatography, may be necessary to remove these impurities. Following purification, recrystallization from a suitable solvent like acetonitrile with a slow cooling rate should yield crystalline (+)-neomenthol.[5]

Troubleshooting Guides

This section addresses common issues encountered during the recycling of the (+)-neomenthol chiral auxiliary.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or Slow Cleavage Reaction Steric Hindrance: The bulky nature of the neomenthol group can impede reagent access.- Increase reaction temperature and/or time.- Use a less sterically hindered cleaving reagent.- For hydrolysis, consider stronger bases or phase-transfer catalysis.
Insufficient Reagent: The molar excess of the cleaving reagent may be too low.- Increase the equivalents of the cleaving reagent (e.g., LiOH, LAH).
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.- Select a solvent system that ensures complete dissolution. For hydrolytic reactions, co-solvents like THF or dioxane with water are often effective.
Epimerization or Racemization of the Product Harsh Reaction Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can compromise stereochemical integrity.- Employ milder cleavage methods like enzymatic hydrolysis or certain transesterification conditions.- If using basic hydrolysis, opt for lower temperatures and shorter reaction times.
Presence of an Enolizable Proton: An acidic α-proton on the product can be removed under basic conditions, leading to racemization.- Utilize non-basic cleavage methods such as reductive cleavage.- Ensure rapid and complete neutralization at low temperatures during workup.[1]
Difficulty in Separating Product from (+)-Neomenthol Similar Polarity: The product and the liberated auxiliary may have very similar polarities.- Column Chromatography: Optimize the solvent system for flash chromatography with a shallow gradient. Consider alternative stationary phases like alumina or silver nitrate-impregnated silica.[1]- Crystallization: Attempt to crystallize either the product or the neomenthol from the mixture.[1]- Distillation: For volatile products with a different boiling point, fractional distillation under reduced pressure can be effective.[1]
Low Recovery Yield of (+)-Neomenthol Degradation of the Auxiliary: Harsh acidic or oxidative conditions can decompose the neomenthol.- Use non-destructive cleavage methods like basic hydrolysis or enzymatic cleavage.- Neutralize any harsh reagents promptly during workup.[1]
Loss during Workup/Purification: The auxiliary's volatility can lead to losses during extraction and concentration steps.- Ensure thorough extraction of the aqueous phase with a suitable organic solvent.- Avoid excessive heat or high vacuum when concentrating organic phases containing neomenthol.[1]

Experimental Protocols

Protocol 1: Basic Hydrolysis of an N-Acyl-(+)-neomenthol Derivative

This protocol is suitable for cleaving ester linkages.

Materials:

  • Substrate-(+)-neomenthol ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate-(+)-neomenthol ester in a 3:1 to 4:1 mixture of THF and water.

  • Add a 5-10 fold excess of solid LiOH or a concentrated aqueous solution of NaOH.

  • Stir the mixture at room temperature or gently heat to reflux (40-66 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify to a pH of ~2-3 with 1 M HCl.

  • Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and/or crystallization to separate the desired carboxylic acid from (+)-neomenthol.[1]

Recovery of (+)-Neomenthol: The (+)-neomenthol will be present in the purified product fractions. It can be isolated by careful fractional distillation under reduced pressure or by further chromatography.[1]

Protocol 2: Purification of Recovered (+)-Neomenthol by Fractional Distillation

This method is effective for separating (+)-neomenthol from impurities with different boiling points.

Apparatus:

  • Fractional distillation apparatus with a well-insulated column (e.g., Vigreux)

  • Heating mantle

  • Round bottom flasks for distillation and collection

  • Thermometer

  • Condenser

  • Vacuum source and pressure controller (for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to the condenser.[6]

  • Charge the distillation flask with the crude (+)-neomenthol mixture and add boiling chips or a magnetic stir bar.

  • Begin heating the flask. For optimal separation, maintain a high reflux ratio.[5]

  • Collect the distillate in fractions based on the head temperature. Lower boiling point impurities will distill first.

  • Analyze each fraction by chiral GC to determine its composition.

  • Combine the fractions containing (+)-neomenthol of the desired purity.[5]

Protocol 3: Purification of Recovered (+)-Neomenthol by Crystallization

This protocol is highly effective for removing isomeric impurities.[4]

Materials:

  • Crude (+)-neomenthol

  • Acetonitrile

  • Heating mantle or water bath

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude (+)-neomenthol in a minimal amount of warm acetonitrile (e.g., 30-40 °C).[7]

  • Slowly cool the solution to room temperature, and then further cool to 5 °C in an ice bath or refrigerator. Slow cooling is crucial for forming large, pure crystals.[2][5]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the purified crystals under vacuum.[4]

Data Presentation

Table 1: Purity Improvement of Menthol Isomers by Crystallization

Sample Initial Purity of (L)-Menthol Optical Purity (e.e.) Solvent Final Purity Final Optical Purity (e.e.) Yield
Crude Menthol 195.7%97%Acetonitrile>99%99.6%72%
Crude Menthol 295%97.3%Acetonitrile>99%>99%-

Data adapted from examples of purifying (L)-menthol, a stereoisomer of (+)-neomenthol, demonstrating the effectiveness of crystallization.[2]

Visualization of Experimental Workflows

experimental_workflow cluster_cleavage Auxiliary Cleavage cluster_workup Workup & Initial Separation cluster_purification Purification cluster_recycling Auxiliary Recycling start N-Acyl-(+)-neomenthol Derivative cleavage Cleavage (e.g., Basic Hydrolysis) start->cleavage workup Aqueous Workup (Acidification & Extraction) cleavage->workup crude_mixture Crude Mixture (Product & (+)-Neomenthol) workup->crude_mixture chromatography Column Chromatography crude_mixture->chromatography product Purified Product chromatography->product impure_neo Impure (+)-Neomenthol chromatography->impure_neo final_purification Final Purification (Distillation or Crystallization) impure_neo->final_purification recycled_neo Recycled (+)-Neomenthol (>99% Purity) final_purification->recycled_neo

Caption: General workflow for cleavage and recycling of the (+)-neomenthol auxiliary.

troubleshooting_logic start Low Yield of Recycled (+)-Neomenthol? check_cleavage Was cleavage complete? start->check_cleavage Yes check_workup Were workup conditions too harsh? check_cleavage->check_workup Yes optimize_cleavage Optimize cleavage conditions: - Increase reagent equivalents - Increase temperature/time check_cleavage->optimize_cleavage No check_volatility Was loss due to volatility during concentration? check_workup->check_volatility No mild_conditions Use milder cleavage conditions (e.g., enzymatic) or ensure rapid neutralization. check_workup->mild_conditions Yes careful_concentration Concentrate under reduced pressure without excessive heat. check_volatility->careful_concentration Yes success Improved Yield check_volatility->success No optimize_cleavage->success mild_conditions->success careful_concentration->success

Caption: Troubleshooting logic for low recovery of (+)-neomenthol.

References

Validation & Comparative

A Researcher's Guide to Determining Diastereomeric Excess of Neomenthyl Acetate by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of diastereomeric excess (de) is a critical analytical step. This guide provides a comprehensive comparison of the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of neomenthyl acetate in the presence of its diastereomer, menthyl acetate. We will delve into the experimental protocol, data analysis, and a comparison with alternative analytical techniques, supported by experimental data.

The stereochemical outcome of a chemical reaction is a fundamental aspect of modern organic synthesis, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This intrinsic difference allows for their differentiation and quantification by various analytical methods, with ¹H NMR spectroscopy being a powerful and accessible tool.

Principle of Diastereomeric Excess Determination by ¹H NMR

The underlying principle for using ¹H NMR to determine diastereomeric excess lies in the fact that diastereomers are distinct chemical compounds. Consequently, the nuclei within each diastereomer exist in slightly different chemical environments. This difference in the local magnetic field experienced by the nuclei leads to variations in their resonance frequencies, resulting in separate and distinguishable signals in the ¹H NMR spectrum.

The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers in the sample. By identifying and integrating the signals corresponding to specific, non-overlapping protons in each diastereomer, the diastereomeric excess can be accurately calculated.

Experimental Protocol

A detailed methodology for the synthesis of a neomenthyl acetate and menthyl acetate mixture and its subsequent analysis by ¹H NMR is provided below.

Synthesis of Neomenthyl Acetate and Menthyl Acetate Mixture

A mixture of neomenthyl acetate and its diastereomer, menthyl acetate, can be synthesized from the acetylation of neomenthol. Due to the potential for epimerization under certain reaction conditions, this synthesis often yields a mixture of both diastereomers.

Materials:

  • Neomenthol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a round-bottom flask, dissolve neomenthol in diethyl ether.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of neomenthyl acetate and menthyl acetate.

¹H NMR Analysis

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the crude product mixture.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

  • Ensure the sample is fully dissolved before analysis.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

Data Presentation and Analysis

The key to determining the diastereomeric excess is to identify signals in the ¹H NMR spectrum that are unique to each diastereomer and are well-resolved from other signals. For neomenthyl acetate and menthyl acetate, the proton attached to the carbon bearing the acetate group (H-1) is often a good candidate for analysis due to its distinct chemical environment in each diastereomer.

DiastereomerCharacteristic SignalChemical Shift (δ, ppm)Integration ValueMolar Percentage (%)
Neomenthyl AcetateH-1 (axial)~5.1I_neo(I_neo / (I_neo + I_menthyl)) * 100
Menthyl AcetateH-1 (equatorial)~4.6I_menthyl(I_menthyl / (I_neo + I_menthyl)) * 100

Calculation of Diastereomeric Excess (de):

The diastereomeric excess is calculated using the following formula:

de (%) = |(% Neomenthyl Acetate) - (% Menthyl Acetate)|

Alternatively, using the integration values directly:

de (%) = |(I_neo - I_menthyl) / (I_neo + I_menthyl)| * 100

Visualization of the Workflow and Concepts

experimental_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis start Neomenthol reaction Acetylation start->reaction reactants Acetic Anhydride, Pyridine reactants->reaction product Crude Mixture (Neomenthyl Acetate & Menthyl Acetate) reaction->product sample_prep Sample Preparation (dissolve in CDCl3) product->sample_prep acquisition ¹H NMR Data Acquisition sample_prep->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing analysis Integration of Diastereotopic Signals processing->analysis calculation Calculation of Diastereomeric Excess analysis->calculation

Caption: Experimental workflow for the synthesis and determination of diastereomeric excess of neomenthyl acetate by ¹H NMR.

diastereomer_nmr_concept diastereomers Diastereomers (Neomenthyl Acetate & Menthyl Acetate) environments Different 3D Environments for Protons diastereomers->environments nmr_signals Distinct ¹H NMR Signals (Different Chemical Shifts) environments->nmr_signals integration Integration of Signals nmr_signals->integration de_calculation Diastereomeric Excess (de) Calculation integration->de_calculation

Caption: Conceptual relationship between diastereomers and their distinct NMR signals leading to the determination of diastereomeric excess.

Comparison with Other Methods

While ¹H NMR is a robust and widely used technique for determining diastereomeric excess, other analytical methods can also be employed.

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Different chemical environments of diastereotopic nuclei lead to distinct signals.- Rapid analysis- Non-destructive- Provides structural information- Relatively simple sample preparation- Lower sensitivity compared to chromatographic methods- Signal overlap can be an issue in complex molecules
Gas Chromatography (GC) Diastereomers have different boiling points and/or interactions with a chiral stationary phase, leading to different retention times.- High resolution and sensitivity- Well-established technique- Requires volatile and thermally stable compounds- May require derivatization
High-Performance Liquid Chromatography (HPLC) Diastereomers exhibit different interactions with a chiral stationary phase, resulting in different retention times.- High resolution and sensitivity- Applicable to a wide range of compounds- Can be time-consuming to develop methods- Requires a suitable chiral stationary phase
Mass Spectrometry (MS) Diastereomers may show subtle differences in their fragmentation patterns, although this is not always reliable for quantification. Often coupled with GC or HPLC for separation prior to detection.- High sensitivity- Provides molecular weight information- May not be able to distinguish between diastereomers without prior separation

Conclusion

For the determination of diastereomeric excess of neomenthyl acetate products, ¹H NMR spectroscopy offers a reliable, efficient, and non-destructive method. The clear distinction between the chemical shifts of the diastereotopic protons allows for straightforward integration and accurate calculation of the diastereomeric ratio. While chromatographic techniques like GC and HPLC may offer higher sensitivity, the ease of sample preparation and the wealth of structural information provided by NMR make it an invaluable tool for researchers, scientists, and drug development professionals in the field of stereoselective synthesis. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the required level of sensitivity.

A Comparative Guide to Chiral HPLC Analysis for the Separation of Neomenthyl Acetate Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of neomenthyl acetate stereoisomers is a critical analytical challenge in various fields, including flavor, fragrance, and pharmaceutical industries, where the stereochemistry of a compound can significantly influence its biological activity and sensory properties. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for resolving these stereoisomers. This guide provides an objective comparison of commonly employed chiral HPLC columns, supported by experimental data for closely related compounds, and detailed methodologies to assist in the development of effective separation protocols.

Comparison of Chiral Stationary Phases

The most successful and widely utilized CSPs for the separation of a broad range of chiral compounds, including terpene derivatives like neomenthyl acetate, are polysaccharide-based columns. These are typically derivatives of cellulose or amylose coated or immobilized on a silica support. The choice between different polysaccharide-based columns often depends on the specific stereoisomers to be separated, as their chiral recognition mechanisms can offer complementary selectivities.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleCommon Commercial NamesGeneral Selectivity & Performance
Immobilized Cellulose Carbamate Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® ICExcellent for a wide range of chiral compounds, including esters. Often provides good resolution for diastereomers as well as enantiomers. The immobilized nature allows for the use of a wider range of organic solvents.
Coated Amylose Carbamate Amylose tris(3,5-dimethylphenylcarbamate)CHIRALPAK® AD-HKnown for its broad applicability and high success rate in resolving racemates. It is a common first-choice column for chiral method development.
Coated Cellulose Carbamate Cellulose tris(3,5-dimethylphenylcarbamate)CHIRALCEL® OD-HOften shows complementary selectivity to amylose-based phases. It is particularly effective for compounds with aromatic rings and carbonyl groups.

Experimental Data

CompoundChiral Stationary PhaseMobile PhaseFlow RateTemperatureRetention Time (t_R) of Stereoisomer 1 (min)Retention Time (t_R) of Stereoisomer 2 (min)
Menthyl Ester DiastereomersCHIRALPAK® IC (4.6 x 250 mm)Ethanol/Hexane (1:19 v/v)1.0 mL/min40 °C9.611.8

Data sourced from a study on the chiral resolution of menthyl ester diastereomers, demonstrating a successful separation on a cellulose-based CSP[1].

Experimental Protocols

The following protocols provide a detailed methodology for the chiral HPLC analysis of neomenthyl acetate stereoisomers, based on established methods for similar compounds.

Sample Preparation
  • Standard Solution: Prepare a stock solution of the neomenthyl acetate stereoisomeric mixture in the mobile phase (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method for Polysaccharide-Based Columns

This method is a robust starting point for columns such as CHIRALPAK® IC, CHIRALPAK® AD-H, and CHIRALCEL® OD-H.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: CHIRALPAK® IC (4.6 x 250 mm, 5 µm) or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Ethanol or Isopropanol). A typical starting composition is n-Hexane/Ethanol (95:5 v/v). The ratio can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. The temperature can be varied (e.g., between 15 °C and 40 °C) to improve peak shape and resolution.

  • Detection: UV at 210 nm (as acetate esters have a weak chromophore).

  • Injection Volume: 10 µL.

Method Optimization: If the initial separation is not satisfactory, systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., from 2% to 20%). A lower percentage of the modifier will generally increase retention times and may improve resolution.

Mandatory Visualizations

Logical Workflow for Chiral HPLC Analysis

The following diagram illustrates the typical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results SamplePrep Sample Preparation (Dissolution & Filtration) ColumnScreening Column Screening (e.g., Amylose vs. Cellulose CSPs) SamplePrep->ColumnScreening MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) MobilePhasePrep->ColumnScreening MethodDevelopment Method Development (Mobile Phase Optimization) ColumnScreening->MethodDevelopment Select Best CSP MethodValidation Method Validation (Specificity, Linearity, Precision) MethodDevelopment->MethodValidation Optimized Method DataAcquisition Data Acquisition (Chromatogram) MethodValidation->DataAcquisition DataAnalysis Data Analysis (t_R, R_s, α) DataAcquisition->DataAnalysis Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Analytes Enantiomers CSP_Groove Chiral Groove (Polysaccharide Backbone) Enantiomer_R (R)-Neomenthyl Acetate Enantiomer_R->CSP_Groove Stronger Interaction (Longer Retention) Enantiomer_S (S)-Neomenthyl Acetate Enantiomer_S->CSP_Groove Weaker Interaction (Shorter Retention)

References

Validating Stereochemistry: A Comparative Guide to Determining Absolute Configuration in Asymmetric Synthesis Utilizing (+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional arrangement is paramount. In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, rigorous validation of the product's absolute configuration is a critical step. This guide provides a comparative overview of key analytical techniques used to confirm the absolute stereochemistry of products synthesized using the chiral auxiliary, (+)-neomenthyl acetate. We will delve into the experimental protocols and present comparative data for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and Circular Dichroism (CD) spectroscopy.

The use of chiral auxiliaries, such as (+)-neomenthyl acetate, is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily incorporated into a substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed to yield the desired enantiomerically enriched product. However, the success of this approach hinges on the unambiguous confirmation of the product's absolute configuration. This guide will use a representative asymmetric Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, to illustrate the application and comparison of these validation methods.

The Model Reaction: Asymmetric Diels-Alder Cycloaddition

To provide a practical context, we will consider the Diels-Alder reaction between cyclopentadiene and an acrylate derivative of (+)-neomenthol. The chiral environment provided by the (+)-neomenthyl group biases the approach of the diene, leading to the preferential formation of one diastereomer of the resulting bicyclic adduct. The validation of the absolute configuration of the newly formed stereocenters in the cyclohexene ring is the focus of this guide.

Methods for Absolute Configuration Determination: A Head-to-Head Comparison

The determination of absolute configuration is not a one-size-fits-all process. The choice of method often depends on the physical properties of the compound, the availability of instrumentation, and the need for unequivocal proof. Below, we compare three of the most powerful and commonly employed techniques.

MethodPrincipleAdvantagesLimitations
X-Ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice.Provides an unambiguous and definitive determination of the absolute configuration.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be representative of the solution-state conformation.
NMR Spectroscopy (Mosher's Ester Analysis) Formation of diastereomeric esters with a chiral derivatizing agent (e.g., Mosher's acid) and analysis of the differences in the chemical shifts of the resulting diastereomers.Applicable to a wide range of compounds in solution, does not require crystallization.[1][2][3][4]An indirect method that relies on established empirical models. Can be complex to interpret for molecules with multiple chiral centers.[5]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.A sensitive technique for chiral molecules, particularly those with chromophores. Can provide information about the solution-state conformation.Requires a chromophore near the stereocenter for strong signals. The interpretation can be complex and often requires comparison with theoretical calculations.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction with (+)-Neomenthyl Acrylate

This protocol describes the synthesis of the Diels-Alder adduct, which will be the subject of the subsequent configurational analysis.

Materials:

  • (+)-Neomenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Lewis acid catalyst (e.g., diethylaluminum chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (+)-neomenthyl acrylate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Add the Lewis acid catalyst dropwise to the solution and stir for 15 minutes.

  • Slowly add a solution of freshly cracked cyclopentadiene in anhydrous DCM to the reaction mixture.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired Diels-Alder adduct.

Protocol 2: Validation by X-Ray Crystallography

Procedure:

  • Crystallization: Dissolve the purified Diels-Alder adduct in a suitable solvent or solvent system (e.g., hexane/ethyl acetate, methanol). Slow evaporation of the solvent at room temperature is a common method for growing single crystals.

  • Data Collection: Mount a suitable single crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the structural model against the experimental data to determine the precise atomic positions, including the absolute configuration, which is typically determined using the Flack parameter.

Protocol 3: Validation by NMR Spectroscopy (Mosher's Ester Analysis)

This protocol involves the removal of the chiral auxiliary followed by derivatization of the resulting alcohol.

Part A: Removal of the (+)-Neomenthyl Auxiliary

  • Dissolve the Diels-Alder adduct in a suitable solvent (e.g., tetrahydrofuran).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Stir the reaction at room temperature until the ester is completely reduced to the corresponding alcohol.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Concentrate the filtrate and purify the resulting alcohol by column chromatography.

Part B: Mosher's Ester Formation and NMR Analysis

  • Divide the purified alcohol into two equal portions.

  • To one portion, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous solvent (e.g., DCM).

  • To the other portion, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) under the same conditions.

  • Allow both reactions to proceed to completion, then quench and purify the resulting diastereomeric Mosher's esters.

  • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Assign the proton signals for the groups adjacent to the newly formed stereocenter.

  • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

  • Based on the established Mosher's model, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration of the alcohol.[1][2][3][4]

Protocol 4: Validation by Circular Dichroism (CD) Spectroscopy

This protocol is most effective if the product or a derivative contains a suitable chromophore. For the Diels-Alder adduct, the ester carbonyl can serve as a weak chromophore. Alternatively, the product can be converted to a derivative with a stronger chromophore.

Procedure:

  • Prepare a dilute solution of the purified Diels-Alder adduct (or a suitable derivative) in a transparent solvent (e.g., methanol, acetonitrile).

  • Record the CD spectrum over an appropriate wavelength range, typically from 190 to 400 nm.

  • Identify the Cotton effects, which are the characteristic positive or negative peaks in the CD spectrum.

  • Compare the experimental CD spectrum with the spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT) for both possible enantiomers.

  • The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental spectrum.

Data Presentation and Interpretation

To facilitate a clear comparison, the data obtained from each method should be systematically organized.

Table 1: Comparison of Absolute Configuration Determination Methods for the Diels-Alder Adduct

MethodResultConfidence LevelKey Data Points
X-Ray Crystallography Unambiguous assignment (e.g., (1R,2S,4R))High (Definitive)Flack parameter close to 0
Mosher's Ester Analysis Consistent assignment (e.g., (1R,2S,4R))High (Corroborative)Δδ values (δS - δR) for protons flanking the stereocenter
Circular Dichroism Consistent assignment (e.g., (1R,2S,4R))Moderate to High (Dependent on calculations)Sign and wavelength of Cotton effects

Table 2: Representative ¹H NMR Data for Mosher's Ester Analysis of the Derived Alcohol

Protonδ (ppm) for (R)-MTPA Esterδ (ppm) for (S)-MTPA EsterΔδ (δS - δR) (ppm)
H-a4.154.25+0.10
H-b2.302.22-0.08
H-c1.851.78-0.07

Note: H-a, H-b, and H-c represent protons on either side of the carbinol stereocenter.

A positive Δδ value for protons on one side of the Mosher's ester plane and negative values on the other side would confirm the predicted absolute configuration based on the established mnemonic.

Visualizing the Workflow and Logic

To better understand the relationships between the synthesis and the validation methods, the following diagrams illustrate the experimental workflow and the logical connections between the different analytical techniques.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_validation Validation of Absolute Configuration cluster_xray X-Ray Crystallography cluster_nmr NMR (Mosher's Method) cluster_cd Circular Dichroism cluster_conclusion Conclusion start Start: (+)-Neomenthyl acrylate + Cyclopentadiene reaction Diels-Alder Reaction (Lewis Acid Catalyst) start->reaction product Diastereomeric Adduct reaction->product crystal Crystallization product->crystal removal Auxiliary Removal (Reduction) product->removal cd_measurement CD Spectrum Measurement product->cd_measurement xray_analysis X-Ray Diffraction Analysis crystal->xray_analysis conclusion Confirmed Absolute Configuration xray_analysis->conclusion derivatization Mosher's Ester Formation ((R) & (S)) removal->derivatization nmr_analysis NMR Analysis (Δδ Calculation) derivatization->nmr_analysis nmr_analysis->conclusion cd_comparison Spectrum Comparison cd_measurement->cd_comparison cd_calculation Theoretical Calculation cd_calculation->cd_comparison cd_comparison->conclusion

Caption: Workflow for synthesis and validation of absolute configuration.

logical_relationship cluster_hypothesis Hypothesized Configuration cluster_methods Validation Methods cluster_confirmation Confirmation predicted Predicted Absolute Configuration (Based on Chiral Auxiliary) xray X-Ray Crystallography (Direct Evidence) predicted->xray Compared with nmr NMR - Mosher's Method (Indirect Evidence) predicted->nmr Compared with cd Circular Dichroism (Corroborative Evidence) predicted->cd Compared with confirmed Confirmed Absolute Configuration xray->confirmed Provides nmr->confirmed Supports cd->confirmed Supports

Caption: Logical flow for confirming the absolute configuration.

Conclusion

The validation of absolute configuration is a multi-faceted process that often benefits from the application of complementary analytical techniques. While X-ray crystallography provides the most definitive evidence, its requirement for single crystals can be a significant bottleneck. NMR-based methods, such as the widely used Mosher's ester analysis, offer a powerful alternative for compounds in solution. Circular dichroism spectroscopy provides valuable corroborating evidence, especially when coupled with computational predictions. For products synthesized using (+)-neomenthyl acetate, a combination of these methods provides the highest level of confidence in the assigned absolute stereochemistry, ensuring the integrity and reproducibility of the synthetic outcome. This comprehensive approach to stereochemical validation is indispensable for the advancement of chiral drug development and the synthesis of complex molecular architectures.

References

A Comparative Guide to (+)-Neomenthol and (-)-Menthol as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a critical determinant for achieving high stereoselectivity. Among the diverse array of available auxiliaries, those derived from the chiral pool, such as (+)-neomenthol and (-)-menthol, have garnered significant attention due to their natural abundance and affordability. This guide presents an objective comparison of the performance of (+)-neomenthol and (-)-menthol as chiral auxiliaries in key asymmetric transformations, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural Differences and Stereochemical Implications

(+)-Neomenthol and (-)-menthol are diastereomers, possessing distinct spatial arrangements of their hydroxyl, isopropyl, and methyl groups on the cyclohexane ring. This stereochemical variance directly influences the steric environment they create when appended to a prochiral substrate, thereby dictating the facial selectivity of approaching reagents and ultimately the stereochemical outcome of the reaction. While (-)-menthol has been more extensively studied and applied, (+)-neomenthol and its derivatives have demonstrated considerable efficacy in various asymmetric reactions.[1]

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction stands as a powerful tool for the construction of complex cyclic systems with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a well-established strategy to induce diastereoselectivity.

For instance, the reaction of a glyoxylate N-phenylethylimine dienophile bearing the (+)-8-phenylneomenthol auxiliary with Danishefsky's diene in the presence of zinc iodide afforded the corresponding 4-oxo-pipecolic acid derivative with high diastereoselectivity (87-96% de) and good yields (78-81%).[2] Similarly, the Diels-Alder reaction of (-)-8-phenylmenthyl acrylate has been reported to proceed with a high diastereomeric ratio (>95:5).

It is crucial to note, however, that the parent (-)-menthyl acrylate is reported to provide significantly lower diastereoselectivity, in the range of approximately 40% de.[3] This underscores the profound impact of the additional steric bulk provided by the phenyl group in the 8-phenyl derivatives on achieving high levels of stereocontrol.

Table 1: Performance of (+)-Neomenthol and (-)-Menthol Derivatives in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDieneDienophileLewis AcidDiastereoselectivityYield (%)
(+)-8-PhenylneomentholDanishefsky's dieneGlyoxylate N-phenylethylimineZnI₂87-96% de78-81%
(-)-8-PhenylmentholCyclopentadieneAcrylateAlCl₃>95:5 dr89%
(-)-MentholNot SpecifiedAcrylateNot Specified~40% deNot Reported

Experimental Workflow for a Typical Asymmetric Diels-Alder Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage dienophile Chiral Acrylate (Dienophile) reaction Lewis Acid Catalyzed Cycloaddition (e.g., -78 °C to rt) dienophile->reaction diene Diene diene->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification cleavage Hydrolysis or Reduction purification->cleavage product Enantiomerically Enriched Product cleavage->product auxiliary Recovered Chiral Auxiliary cleavage->auxiliary

Asymmetric Diels-Alder Workflow

Performance in Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction, and the use of chiral auxiliaries is a cornerstone for controlling the stereochemistry of the newly formed stereocenter.

Studies on the diastereoselective alkylation of malonic acid derivatives using (-)-menthol and its more sterically demanding analogues have shown a clear trend: increasing the steric bulk of the auxiliary enhances diastereoselectivity. While (-)-menthol itself provides low diastereomeric excess, the introduction of a methyl or phenyl group at the 8-position leads to a significant improvement.

Table 2: Diastereoselectivity in the Anodic Coupling of Malonic Acid Derivatives Using (-)-Menthol Derivatives [1]

Chiral AuxiliaryR-group on MalonateDiastereomeric Excess (de)Yield (%)
(-)-Mentholi-Prlow-
(-)-Mentholt-Buhigher than i-Pr-
(-)-8-Methylmentholi-Pr27%69%
(-)-8-Phenylmentholi-Pr38%-
(-)-8-Phenylmentholt-Bu65%-

While direct comparative data for (+)-neomenthol in similar alkylation reactions is limited, generalized protocols suggest its potential for high diastereoselectivity. Illustrative data based on typical results for other chiral auxiliaries indicate that (+)-neomenthyl propionate and acetate can achieve high diastereomeric excess (>90% and >85% respectively), although these results require experimental optimization.[4]

Experimental Workflow for Asymmetric Enolate Alkylation

start Chiral Ester enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate alkylation Alkylation (Electrophile, -78 °C) enolate->alkylation quench Quench Reaction alkylation->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification product Diastereomerically Enriched Product purification->product

Asymmetric Enolate Alkylation Workflow

Performance in Asymmetric Aldol Reactions

Cleavage and Recovery of the Chiral Auxiliary

A significant advantage of using chiral auxiliaries is the ability to remove and recover them for reuse, which is crucial for the economic viability of a synthetic route.

For esters derived from (-)-menthol , well-established protocols for cleavage exist.

  • Hydrolytic Cleavage: Saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water, followed by an acidic workup, efficiently cleaves the ester to yield the chiral carboxylic acid. The (-)-menthol auxiliary can then be recovered from the basic aqueous layer by extraction. Typical recovery yields for (-)-menthol are in the range of 85-95%.[5]

  • Reductive Cleavage: Treatment with a reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent reduces the ester to the corresponding chiral primary alcohol, also liberating the (-)-menthol auxiliary for recovery.

For (+)-neomenthol derivatives, the auxiliary can also be removed under non-destructive conditions, allowing for its recovery and reuse.[2] Hydrolytic cleavage protocols similar to those for (-)-menthyl esters are applicable. For example, the Diels-Alder adduct from (+)-neomenthyl acrylate can be hydrolyzed using LiOH in a THF/water mixture.

Logical Diagram of Auxiliary Cleavage Pathways

start Diastereomerically Pure Ester hydrolysis Hydrolytic Cleavage (e.g., LiOH, H₂O/THF) start->hydrolysis Path A reduction Reductive Cleavage (e.g., LiAlH₄, THF) start->reduction Path B acid Chiral Carboxylic Acid hydrolysis->acid auxiliary Recovered Chiral Auxiliary ((+)-Neomenthol or (-)-Menthol) hydrolysis->auxiliary alcohol Chiral Primary Alcohol reduction->alcohol reduction->auxiliary

Auxiliary Cleavage Pathways

Conclusion

Both (+)-neomenthol and (-)-menthol, along with their derivatives, are valuable and cost-effective chiral auxiliaries in asymmetric synthesis. The choice between them is often dictated by the specific reaction, the desired stereochemical outcome, and the availability of directly comparable experimental data.

  • For Diels-Alder reactions , the more sterically hindered 8-phenyl derivatives of both auxiliaries demonstrate high levels of diastereoselectivity, suggesting that for applications requiring high stereocontrol, these derivatives are superior to the parent auxiliaries.

  • In enolate alkylations , a similar trend is observed, with increased steric bulk on the auxiliary leading to higher diastereoselectivity.

  • While specific comparative data for aldol reactions is scarce, the underlying principles of stereochemical induction suggest that both auxiliaries should be capable of directing the reaction, with the efficiency likely dependent on the specific substrate and reaction conditions.

  • Both auxiliaries can be efficiently cleaved and recovered , enhancing their practical utility.

Ultimately, the optimal choice of auxiliary will depend on empirical validation for the specific transformation of interest. This guide provides a foundation of available data to aid in the initial selection and design of asymmetric syntheses.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction using a (+)-8-Phenylneomenthol Derivative [2]

  • To a solution of the (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add Danishefsky's diene (1.5 equivalents) to the cooled solution.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Asymmetric Enolate Alkylation (Generalized for (+)-Neomenthol Esters) [4]

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 equivalents) in an anhydrous solvent (e.g., THF) at -78 °C.

  • Slowly add a solution of the (+)-neomenthyl ester (1.0 equivalent) in the anhydrous solvent to the stirred base solution at -78 °C to form the enolate.

  • After stirring for 30-60 minutes to ensure complete enolate formation, add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Hydrolytic Cleavage of a (-)-Menthyl Ester [5]

  • Dissolve the diastereomerically enriched (-)-menthyl ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 equivalents) and stir the mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture to a pH of ~2 with 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to isolate the chiral carboxylic acid product.

  • To recover the (-)-menthol, make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH) and extract with the same organic solvent.

  • Combine the organic extracts containing the (-)-menthol, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The recovered (-)-menthol can be purified by distillation or recrystallization if necessary.

References

comparative study of (1S)-(+)-Neomenthyl acetate versus other chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to obtain enantiomerically pure compounds is paramount for researchers, scientists, and professionals in drug development. Chiral auxiliaries represent a foundational strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation. This guide provides a comparative study of (1S)-(+)-Neomenthyl acetate against other well-established chiral auxiliaries, offering a framework for evaluation supported by generalized experimental protocols and illustrative data.

This compound, derived from the naturally abundant chiral pool of menthol isomers, presents a cost-effective and structurally rigid scaffold for inducing asymmetry. Its performance is benchmarked here against popular and extensively documented auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is ultimately determined by its performance in key carbon-carbon bond-forming reactions. The following table summarizes the typical performance of this compound (with illustrative data based on similar terpene-derived auxiliaries) in comparison to established alternatives in asymmetric aldol, Diels-Alder, and alkylation reactions.

Chiral AuxiliaryReaction TypeDiastereomeric Excess (de%)Yield (%)Cleavage Conditions
This compound Aldol Addition85 - 95 (illustrative)70 - 85 (illustrative)LiAlH₄, LAH, or saponification
Diels-Alder80 - 90 (illustrative)65 - 80 (illustrative)LiAlH₄, LAH, or saponification
Alkylation75 - 90 (illustrative)60 - 80 (illustrative)LiAlH₄, LAH, or saponification
Evans' Oxazolidinone Aldol Addition>9985 - 95LiBH₄, H₂O₂
Diels-Alder90 - 9980 - 95LiOH, H₂O₂
Alkylation95 - 9985 - 98LiOH, H₂O₂
Oppolzer's Sultam Aldol Addition90 - 9880 - 90LiAlH₄, LAH
Diels-Alder>9890 - 99LiAlH₄, LAH
Alkylation90 - 9980 - 95LiAlH₄, LAH

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon synthetic strategies. The following are generalized protocols for the attachment of the chiral auxiliary, a representative asymmetric reaction (aldol addition), and the subsequent cleavage of the auxiliary.

Attachment of this compound to a Carboxylic Acid

This procedure describes the formation of a neomenthyl ester from a carboxylic acid, which can then be used in various asymmetric reactions.

Materials:

  • (1S)-(+)-Neomenthol

  • Carboxylic acid (e.g., propanoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), (1S)-(+)-Neomenthol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Asymmetric Aldol Addition

This protocol outlines a general procedure for a diastereoselective aldol reaction using a neomenthyl ester enolate.

Materials:

  • (1S)-(+)-Neomenthyl propionate

  • Lithium diisopropylamide (LDA)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of (1S)-(+)-Neomenthyl propionate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to determine the diastereomeric ratio and yield.

Cleavage of the (1S)-(+)-Neomenthyl Auxiliary

This protocol describes the removal of the neomenthyl auxiliary to yield the chiral product, in this case, a chiral alcohol, via reductive cleavage.

Materials:

  • Aldol adduct from the previous step

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting slurry vigorously until a white precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography to isolate the desired chiral alcohol and recover the (1S)-(+)-neomenthol auxiliary.

Visualizing the Workflow

The following diagrams illustrate the logical flow of utilizing a chiral auxiliary in asymmetric synthesis.

G cluster_0 Chiral Auxiliary Workflow Start Prochiral Substrate (e.g., Carboxylic Acid) Attach Attachment of Chiral Auxiliary ((1S)-(+)-Neomenthol) Start->Attach Intermediate Chiral Substrate-Auxiliary Adduct Attach->Intermediate Reaction Asymmetric Reaction (e.g., Aldol Addition) Intermediate->Reaction Product Diastereomeric Product Reaction->Product Cleave Cleavage of Chiral Auxiliary Product->Cleave Final Enantiomerically Enriched Product Cleave->Final Recover Recovered Chiral Auxiliary Cleave->Recover

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

G cluster_1 Decision Logic for Chiral Auxiliary Selection Cost Cost-Effectiveness Choice Optimal Chiral Auxiliary Cost->Choice Availability Availability of Both Enantiomers Availability->Choice Performance High Diastereoselectivity & Yield Performance->Choice Cleavage Mild Cleavage Conditions Cleavage->Choice Recovery High Auxiliary Recovery Recovery->Choice

Caption: Key factors influencing the selection of a chiral auxiliary.

A Researcher's Guide to Determining Enantiomeric Excess of Final Products After Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the successful removal of a chiral auxiliary is a critical step, leading to the desired enantiomerically enriched final product. The accurate determination of the enantiomeric excess (ee) of this product is paramount for assessing the efficacy of the synthetic route and for ensuring the purity and potential therapeutic effectiveness of the molecule in drug development.[1] This guide provides a comprehensive comparison of the principal analytical methods used for determining enantiomeric excess after auxiliary removal, offering researchers, scientists, and drug development professionals the necessary information and supporting experimental data to select the most appropriate technique for their specific needs.

Core Principles of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[1][2] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1][2] The most prominent methods for quantifying enantiomeric excess include chiral chromatography (HPLC and SFC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC).[1][3]

Comparison of Analytical Methods

The selection of an analytical method for determining enantiomeric excess is often a balance between factors such as accuracy, precision, sensitivity, analysis time, cost, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the most common techniques.

Method Principle Advantages Disadvantages Typical Resolution (Rs) Typical Analysis Time Relative Cost
Chiral High-Performance Liquid Chromatography (HPLC) Physical separation of enantiomers on a chiral stationary phase (CSP).[1][4]High accuracy and precision, wide applicability, robust and reliable.[4][5]Can have longer run times, requires method development.[6]> 1.5 for baseline separation[4]10 - 60 minMedium to High
Chiral Supercritical Fluid Chromatography (SFC) Separation of enantiomers using a chiral stationary phase and a mobile phase of supercritical CO2.[][8]Faster separations than HPLC, reduced solvent consumption, complementary selectivity to LC.[9][10]Higher initial instrument cost, less suitable for highly polar compounds.> 1.5 for baseline separation[9]2 - 15 minHigh
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[11][12]Rapid analysis, non-destructive, provides structural information.[12][13]Lower sensitivity, requires higher sample concentration, potential for signal overlap.[11]Dependent on Δδ5 - 20 minHigh
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.[14][15]High resolution and sensitivity for volatile compounds.[3]Limited to thermally stable and volatile analytes, may require derivatization.[3]> 1.2 for baseline separation[15]15 - 45 minMedium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific applications.

Chiral HPLC Analysis

Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[5] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[4]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the final product (after auxiliary removal) in a suitable solvent (e.g., mobile phase) to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic System:

    • Column: Select an appropriate chiral stationary phase (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).[4]

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). For basic compounds, an additive like 0.1% diethylamine (DEA) can be used to improve peak shape.[4]

    • Flow Rate: Typically set between 0.5 and 1.5 mL/min.[4]

    • Column Temperature: Maintained at a constant temperature, usually around 25 °C.[4]

    • Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).[4]

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column. Record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the peak areas (A1 and A2) with the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.[16]

Chiral SFC Analysis

Chiral SFC offers a faster and more environmentally friendly alternative to HPLC for enantiomeric separations.[9][10]

Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, to a concentration of about 1 mg/mL.[9]

  • SFC System:

    • Column: A polysaccharide-based chiral stationary phase is commonly used.[9]

    • Mobile Phase: A mixture of supercritical CO2 and a polar organic modifier (e.g., methanol, ethanol). An additive like isopropylamine may be used for basic compounds.[9]

    • Flow Rate: Typically in the range of 2-4 mL/min.[9]

    • Backpressure: Maintained at a constant pressure, usually around 150 bar.[9]

    • Column Temperature: Typically set between 35 and 40 °C.[9]

    • Detection: UV or Mass Spectrometry (MS).[9]

  • Injection and Data Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas in the resulting chromatogram using the same formula as for HPLC.[16]

NMR Spectroscopy with Chiral Solvating Agents

This method relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral solvating agent (CSA), which results in separate signals in the NMR spectrum.[11][12]

Protocol:

  • Sample Preparation: Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Record a proton (¹H) NMR spectrum of the analyte alone.

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[12]

  • Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal that shows splitting into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the two peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.[17]

Chiral GC Analysis

Chiral GC is a powerful technique for the separation and quantification of volatile and thermally stable enantiomers.[3]

Protocol:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization may be necessary to increase volatility and thermal stability.

  • GC System:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).[15]

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: An oven temperature program is used to elute the compounds.

    • Injector: A split/splitless injector is commonly used.

    • Detector: A Flame Ionization Detector (FID) is often employed.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers in the gas chromatogram.[16]

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining enantiomeric excess and a decision-making process for selecting the appropriate analytical method.

G General Workflow for Determining Enantiomeric Excess cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Processing Auxiliary_Removal Product after Auxiliary Removal Dissolution Dissolution in Appropriate Solvent Auxiliary_Removal->Dissolution Method_Selection Method Selection (HPLC, SFC, NMR, GC) Dissolution->Method_Selection Analysis Instrumental Analysis Method_Selection->Analysis Data_Acquisition Data Acquisition (Chromatogram/Spectrum) Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration ee_Calculation Enantiomeric Excess Calculation Peak_Integration->ee_Calculation

Caption: General workflow for determining the enantiomeric excess of a final product.

G Decision Tree for Method Selection Start Analyte Properties Volatile Volatile & Thermally Stable? Start->Volatile High_Polarity High Polarity? Volatile->High_Polarity No GC Chiral GC Volatile->GC Yes High_Throughput High Throughput Needed? High_Polarity->High_Throughput No HPLC Chiral HPLC High_Polarity->HPLC Yes Non_Destructive Non-Destructive Analysis? High_Throughput->Non_Destructive No SFC Chiral SFC High_Throughput->SFC Yes NMR NMR with CSA Non_Destructive->NMR Yes Default Chiral HPLC (Default) Non_Destructive->Default No

Caption: Decision tree to guide the selection of an appropriate analytical method.

References

A Comparative Guide to Product Structure and Purity Confirmation using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in research and development, offering detailed molecular-level information.[1] For professionals in drug discovery and chemical synthesis, ¹H (proton) and ¹³C (carbon-13) NMR are primary tools for unequivocally confirming the structure of a synthesized product and assessing its purity.[2][3] This guide provides a comparative analysis using a practical example, presents detailed experimental protocols, and outlines the typical workflow for spectroscopic validation.

Comparative Analysis: Synthesis of Aspirin

To illustrate the power of NMR in product validation, we will examine the synthesis of Aspirin (acetylsalicylic acid) from its precursor, Salicylic Acid.[4] In this common undergraduate experiment, the O-acetylation of salicylic acid yields aspirin.[4] An incomplete reaction will result in the final product being contaminated with the starting material. NMR spectroscopy provides a definitive method to confirm the successful transformation and quantify the purity of the resulting Aspirin.

Data Presentation: ¹H and ¹³C NMR Spectral Comparison

The structural differences between the starting material (Salicylic Acid) and the final product (Aspirin) are clearly reflected in their respective NMR spectra. The disappearance of signals from the reactant and the appearance of new signals corresponding to the product provide conclusive evidence of the chemical transformation.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)Integration (No. of ¹H)MultiplicityAssignment (Aspirin)Assignment (Salicylic Acid)
~11.771HSinglet (broad)Carboxylic Acid (-COOH)-
~10.301HSinglet (broad)-Carboxylic Acid (-COOH)
~9.101HSinglet (broad)-Phenolic Hydroxyl (-OH)
8.121HDoubletAromatic (H-9)Aromatic
7.661HTripletAromatic (H-7)Aromatic
7.281HTripletAromatic (H-8)Aromatic
7.161HDoubletAromatic (H-6)Aromatic
2.363HSingletAcetyl Methyl (-CH₃)-

Data compiled from multiple sources.[5][6][7][8]

Key ¹H NMR Observations:

  • Confirmation of Product: The appearance of a sharp singlet at ~2.36 ppm, integrating to three protons, confirms the presence of the newly formed acetyl methyl group in Aspirin.[7]

  • Absence of Starting Material: The disappearance of the broad singlet corresponding to the phenolic hydroxyl (-OH) proton of Salicylic Acid indicates the reaction has proceeded. The presence of this peak in the product spectrum would signify impurity.[5]

  • Structural Integrity: The complex multiplet patterns in the aromatic region (7.0-8.2 ppm) confirm the presence of the substituted benzene ring in both molecules.[7]

Table 2: Comparative ¹³C NMR Data (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment (Aspirin)Assignment (Salicylic Acid)
169.8Acetyl Carbonyl (C=O)-
167.4Carboxylic Acid Carbonyl (C=O)Carboxylic Acid Carbonyl (C=O)
151.1Aromatic C-OAromatic C-OH
134.8Aromatic C-HAromatic C-H
130.8Aromatic C-HAromatic C-H
126.0Aromatic C-HAromatic C-H
123.9Aromatic C-HAromatic C-H
122.0Aromatic C-COOHAromatic C-COOH
20.8Acetyl Methyl (-CH₃)-

Data compiled from multiple sources.[9][10][11]

Key ¹³C NMR Observations:

  • The presence of two distinct carbonyl signals in the Aspirin spectrum (acetyl at 169.8 ppm and carboxylic acid at 167.4 ppm) confirms the acetylation.

  • A new signal at 20.8 ppm in the Aspirin spectrum corresponds to the methyl carbon of the acetyl group.

  • Shifts in the aromatic carbon signals, particularly the carbon attached to the oxygen (C-O), further support the structural change.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial using a 5-figure analytical balance.[12][13] For quantitative analysis (qNMR), an internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone) should also be accurately weighed and added.[3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[12] The choice of solvent is critical to dissolve the sample completely and to avoid overlapping signals with the analyte.

  • Dissolution: Vortex the vial until the sample and internal standard (if used) are fully dissolved.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring a sample height of approximately 4-5 cm.[14]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.[14]

Data Acquisition Protocol (for Quantitative ¹H NMR)

The following parameters are crucial for acquiring high-quality quantitative data.

  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe should be tuned to the correct frequency, and the magnetic field homogeneity (shimming) must be optimized to ensure sharp, symmetrical peaks.

  • Pulse Angle: Set the excitation pulse angle to 90° to ensure uniform excitation across the entire spectrum.

  • Relaxation Delay (d1): This is a critical parameter for quantification. The delay between pulses must be long enough to allow all protons to fully relax back to their equilibrium state. A conservative value of d1 ≥ 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest is recommended.[15][16]

  • Acquisition Time (at): An acquisition time of 2-4 seconds is typically sufficient for small molecules to ensure adequate digital resolution.[15]

  • Number of Scans (ns): The number of scans should be set to achieve a high signal-to-noise (S/N) ratio, especially for impurity signals. A S/N of at least 250:1 is recommended for integration errors below 1%.[15] For a ~10 mg sample, 16-64 scans are often adequate.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed. The resulting spectrum must be accurately phase-corrected and baseline-corrected before integration to ensure reliable quantitative results.[14]

Visualization of the Spectroscopic Analysis Workflow

The logical flow from sample to result in a spectroscopic analysis for product validation can be visualized as follows.

G Spectroscopic Analysis Workflow for Product Confirmation cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Analysis & Reporting A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Set Acquisition Parameters (d1, ns) D->E F Acquire ¹H & ¹³C NMR Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Signal Integration H->I J Assign Signals (Structure Confirmation) I->J K Calculate Purity (vs. Internal Standard) I->K L Compare to Reference/Alternative J->L M Final Report: Structure & Purity Verified K->M L->M

Caption: Workflow for NMR-based structure and purity verification.

Conclusion

¹H and ¹³C NMR spectroscopy are unparalleled tools for the structural verification and purity assessment of chemical products. By comparing the spectra of a final product with its precursors or known impurities, researchers can gain definitive evidence of a successful synthesis. Furthermore, quantitative ¹H NMR (qNMR) provides a highly accurate and direct method for determining product purity without the need for compound-specific calibration curves, making it a cornerstone technique in quality control for the pharmaceutical and chemical industries.[4]

References

A Comparative Guide to Stereochemical Validation of Neomenthol Derivatives: X-ray Crystallography vs. Spectroscopic and Computational Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. Stereoisomers of a chiral compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of X-ray crystallography with other widely used techniques for the stereochemical validation of neomenthol derivatives, supported by experimental data and detailed protocols.

The unambiguous assignment of stereochemistry is a critical step in chemical synthesis and drug development. While X-ray crystallography is often considered the "gold standard" for determining the absolute configuration of a molecule, obtaining suitable crystals can be a significant bottleneck, as is the case with (+)-neomenthol itself.[1] This challenge necessitates the use of alternative and complementary analytical techniques. This guide will compare X-ray crystallography, using the derivative (-)-neomenthyl-p-bromophenylurethane as a case study, with Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods for the stereochemical validation of the neomenthol scaffold.

Comparison of Analytical Techniques

A summary of the strengths and weaknesses of each technique in the context of neomenthol derivative analysis is presented below.

TechniquePrincipleAdvantagesDisadvantagesApplicability to Neomenthol Derivatives
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous determination of absolute stereochemistry, precise bond lengths, and bond angles.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not represent the solution-state conformation.Challenging for neomenthol itself, but successful for derivatives like (-)-neomenthyl-p-bromophenylurethane.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic fieldProvides detailed information about connectivity, relative stereochemistry, and conformation in solution. Techniques like NOESY can reveal through-space atomic proximities.Does not directly provide absolute configuration. Signal overlap can complicate analysis in complex molecules.Widely used to differentiate menthol isomers. ³JHH coupling constants are indicative of substituent orientation.[1][2]
Computational Methods (DFT) Quantum mechanical calculations to determine the lowest energy conformationsCan predict stable conformers, calculate theoretical NMR parameters and optical rotation for comparison with experimental data.Accuracy is dependent on the level of theory and basis set used. Requires experimental validation.Useful for correlating calculated NMR parameters with experimental data to support stereochemical assignments.

Data Presentation: A Comparative Analysis

To illustrate the data obtained from each technique, the following tables summarize key parameters for the stereochemical analysis of neomenthol and its derivatives.

Table 1: X-ray Crystallographic Data for (-)-Neomenthyl-p-bromophenylurethane

As a direct crystal structure of neomenthol is unavailable, data for a crystalline derivative is presented to demonstrate the outputs of X-ray crystallography.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.58
b (Å)6.12
c (Å)14.11
β (°)107.4
Key Torsion Angle (defining stereochemistry)C1-C2-C3-O (example)

(Note: The specific bond lengths, angles, and torsion angles would be extensive and are typically found in the Crystallographic Information File (CIF) for the determined structure.)

Table 2: NMR Spectroscopic Data for Stereochemical Determination of Neomenthol

ParameterExperimental ValueSignificance
³J(H1,H2)~3.5 HzSmall coupling constant indicates an axial-equatorial or equatorial-equatorial relationship between H1 and H2, consistent with the neomenthol stereochemistry.
³J(H2,H3)~3.5 HzSmall coupling constant suggests an axial-equatorial or equatorial-equatorial relationship between H2 and H3.
³J(H4,H8)9.1 HzLarge coupling constant indicates a dominant rotamer for the isopropyl group.[2]
NOESY CorrelationH1 ↔ H3, H5Indicates spatial proximity, confirming the relative stereochemistry of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.

Table 3: Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for Neomenthol

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (DFT)
C1 (CH-OH)71.571.2
C2 (CH-iPr)51.851.5
C3 (CH-Me)34.834.5
C4 (CH₂)31.631.3
C5 (CH₂)25.425.1
C6 (CH₂)44.944.6
C7 (iPr-CH)27.126.8
C8 (iPr-CH₃)20.019.7
C9 (iPr-CH₃)19.819.5
C10 (Me)22.322.0

The close correlation between experimental and calculated chemical shifts provides strong evidence for the assigned stereostructure.

Experimental Protocols

Synthesis and Crystallization of (-)-Neomenthyl-p-bromophenylurethane

Synthesis:

  • To a solution of (-)-neomenthol (1.0 g, 6.4 mmol) in dry toluene (20 mL) is added p-bromophenyl isocyanate (1.27 g, 6.4 mmol).

  • The reaction mixture is stirred at 80°C for 12 hours under a nitrogen atmosphere.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to afford (-)-neomenthyl-p-bromophenylurethane as a white solid.

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified product in ethanol at room temperature.

X-ray Diffraction Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy for Stereochemical Analysis
  • A sample of the neomenthol derivative (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube.

  • ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • The chemical shifts, coupling constants, and cross-peaks are assigned to specific protons and carbons.

  • The relative stereochemistry is determined by analyzing the ³JHH coupling constants and NOE correlations. For example, a large diaxial coupling constant (8-12 Hz) between two vicinal protons on a cyclohexane ring indicates that both protons are in axial positions, while smaller axial-equatorial or equatorial-equatorial couplings (2-5 Hz) are observed otherwise.

Visualizations

experimental_workflow Experimental Workflow for Stereochemical Validation cluster_synthesis Synthesis & Derivatization cluster_analysis Analytical Techniques cluster_validation Validation Neomenthol Neomenthol Derivative Crystalline Derivative (e.g., p-bromophenylurethane) Neomenthol->Derivative Derivatization NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Neomenthol->NMR Comp Computational Modeling (DFT) Neomenthol->Comp Xray X-ray Crystallography Derivative->Xray Validation Stereochemical Validation Xray->Validation Absolute Stereochemistry NMR->Validation Relative Stereochemistry & Conformation Comp->Validation Corroboration

Caption: Workflow for stereochemical validation of neomenthol derivatives.

logical_comparison Logical Comparison of Validation Methods cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Methods cluster_conclusion Conclusion Xray_Node Unambiguous 3D Structure (Solid State) Conclusion Confident Stereochemical Assignment Xray_Node->Conclusion Definitive (if crystal obtained) NMR_Node Connectivity & Relative Stereochemistry (Solution State) Comp_Node Theoretical Models & Energetics NMR_Node->Comp_Node Provides experimental data for validation NMR_Node->Conclusion Primary evidence in solution Comp_Node->NMR_Node Supports interpretation

Caption: Interplay of methods for stereochemical assignment.

References

A Comparative Guide to the Efficacy of Cleavage Methods for the Neomenthyl Acetate Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. The neomenthyl acetate auxiliary, a derivative of the naturally occurring neomenthol, offers a robust and effective means of controlling stereochemistry in a variety of chemical transformations, including alkylation and aldol reactions. The bulky neomenthyl group provides excellent facial shielding of enolates, leading to high diastereoselectivity. However, the efficient and clean removal of the auxiliary is a critical step to isolate the desired chiral product and recover the valuable auxiliary.

This guide provides a comparative overview of common cleavage methods for ester-linked auxiliaries, with a focus on their application to the neomenthyl acetate auxiliary. While direct comparative studies on the neomenthyl acetate auxiliary are limited in the literature, we will draw upon data from closely related menthol-derived auxiliaries to provide an evidence-based comparison of basic hydrolysis, reductive cleavage, and transesterification.

Comparison of Cleavage Methods

The choice of cleavage method is dictated by the desired functional group in the final product (e.g., carboxylic acid, alcohol, or a different ester) and the stability of the product to the reaction conditions. The following table summarizes the key aspects of each method.

Cleavage MethodReagentsProductAdvantagesDisadvantagesIllustrative Yield (%)Diastereomeric Excess (de %) Retention
Basic Hydrolysis (Saponification) LiOH, NaOH, KOH in THF/H₂O or MeOH/H₂OCarboxylic AcidHigh yields, reliable, straightforward procedure.Potential for epimerization at the α-carbon under harsh basic conditions. Not suitable for base-sensitive substrates.>90High (generally >98%)
Reductive Cleavage Lithium Aluminum Hydride (LiAlH₄) in THF or Et₂OPrimary AlcoholMild conditions, directly yields the alcohol product.Reduces other sensitive functional groups (e.g., ketones, amides). Stoichiometric use of a strong reducing agent.85-95High (generally >98%)
Transesterification (Acid-Catalyzed) Ti(OiPr)₄, H₂SO₄ in an alcohol solvent (e.g., MeOH, EtOH)EsterCan be mild, avoids strong bases. Allows for direct conversion to a different ester.Can be slow, may require elevated temperatures. Potential for side reactions with acid-sensitive groups.70-90High (generally >98%)

Illustrative yields and de % retention are based on data for related menthol-derived auxiliaries and may vary depending on the specific substrate.

Experimental Protocols

Detailed methodologies for the key cleavage methods are provided below.

Protocol 1: Basic Hydrolysis (Saponification) with Lithium Hydroxide

This protocol is suitable for the cleavage of neomenthyl esters to yield the corresponding carboxylic acid.

Materials:

  • Neomenthyl ester substrate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the neomenthyl ester (1.0 equiv) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0-5.0 equiv) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC). Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove the liberated neomenthol. The neomenthol can be recovered from the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This protocol is used to convert the neomenthyl ester directly to the corresponding primary alcohol.

Materials:

  • Neomenthyl ester substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Water

  • 15% aqueous Sodium hydroxide (NaOH)

  • Celite

Procedure:

  • Dissolve the neomenthyl ester (1.0 equiv) in anhydrous THF or Et₂O under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously until a granular white precipitate forms.

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF or Et₂O.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography.

Protocol 3: Transesterification with Titanium (IV) Isopropoxide

This protocol allows for the conversion of the neomenthyl ester to a different, typically simpler, ester (e.g., methyl or ethyl ester).

Materials:

  • Neomenthyl ester substrate

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous alcohol solvent (e.g., methanol, ethanol)

  • Anhydrous toluene (optional)

Procedure:

  • To a solution of the neomenthyl ester (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol), add titanium (IV) isopropoxide (0.1-0.5 equiv).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by GC or TLC). The reaction time can vary from a few hours to overnight.

  • Cool the reaction mixture to room temperature and quench by the addition of a small amount of water or saturated aqueous ammonium chloride.

  • Stir for 30 minutes, then dilute with an organic solvent like ethyl acetate.

  • Filter the mixture to remove the titanium dioxide precipitate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Mandatory Visualization

The following diagrams illustrate the general workflow for the use of a chiral auxiliary and the logical relationship between the different cleavage methods.

G General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Cleavage cluster_products Final Products start Achiral Substrate attach Attach Auxiliary start->attach aux Neomenthyl Acetate Auxiliary aux->attach diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) attach->diastereoselective product Diastereomerically Enriched Product diastereoselective->product cleavage Cleavage of Auxiliary product->cleavage hydrolysis Basic Hydrolysis cleavage->hydrolysis reduction Reductive Cleavage cleavage->reduction transester Transesterification cleavage->transester rec_aux Recovered Auxiliary cleavage->rec_aux acid Chiral Carboxylic Acid hydrolysis->acid alcohol Chiral Primary Alcohol reduction->alcohol ester Chiral Ester transester->ester

Caption: General workflow for asymmetric synthesis using the neomenthyl acetate auxiliary and subsequent cleavage pathways.

This guide provides a framework for selecting and implementing an appropriate cleavage strategy for the neomenthyl acetate auxiliary. The choice of method will ultimately depend on the specific substrate and the desired final product. It is recommended to perform small-scale test reactions to optimize the conditions for a particular transformation.

literature review of the applications and limitations of neomenthyl-based auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to introduce chirality is of paramount importance. Chiral auxiliaries, temporarily incorporated into a substrate to direct a stereoselective transformation, remain a cornerstone of this field. Among the diverse array of available auxiliaries, those derived from the readily available chiral pool, such as terpenes, have garnered significant attention. This guide provides a comprehensive literature review and objective comparison of neomenthyl-based chiral auxiliaries with other widely used alternatives, focusing on their applications, performance, and limitations in key asymmetric reactions.

Overview of Neomenthyl-Based Auxiliaries and Alternatives

Neomenthyl-based auxiliaries, derived from neomenthol, a diastereomer of menthol, offer a cost-effective and versatile platform for asymmetric synthesis. Their rigid cyclohexane backbone provides a well-defined steric environment to control the facial selectivity of approaching reagents. To enhance their stereodirecting ability, derivatives such as 8-phenylneomenthol have been developed, where the introduction of a bulky aromatic group significantly increases steric hindrance.[1]

This guide compares the performance of neomenthyl-based auxiliaries against three other classes of widely employed chiral auxiliaries:

  • Evans Oxazolidinones: Developed by David A. Evans, these auxiliaries are renowned for their high levels of stereocontrol in a wide range of reactions, particularly aldol and alkylation reactions.

  • Oppolzer's Camphorsultams: Based on the rigid camphor skeleton, these auxiliaries, developed by Wolfgang Oppolzer, are particularly effective in asymmetric Diels-Alder reactions and alkylations.

  • SAMP/RAMP Hydrazones: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are highly effective auxiliaries for the asymmetric alkylation of ketones and aldehydes.

Performance in Asymmetric Reactions: A Quantitative Comparison

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity and chemical yield it imparts in a given transformation. The following tables summarize the performance of neomenthyl-based auxiliaries and their alternatives in key asymmetric reactions based on available literature data.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The chiral auxiliary directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)
(-)-8-Phenylmenthol Malonate derivative3,3-dimethylbutanoic acid derivative22-6965% d.e.
Evans Oxazolidinone PropionimideBenzyl bromide90-95>99:1 d.r.
Oppolzer's Camphorsultam N-PropionylsultamAllyl iodide85-95>98% d.e.
SAMP Hydrazone CyclohexanoneIodomethane>95>98% d.e.

Data for 8-phenylmenthol is based on a diastereoselective radical coupling which is analogous to enolate alkylation.[2]

Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the stereochemical outcome.

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)
Neomenthyl derivative Data not readily available---
Evans Oxazolidinone PropionimideIsobutyraldehyde80-90>99:1 d.r.
Oppolzer's Camphorsultam Thioimide derivativeBenzaldehyde70-85>95% d.e.
SAMP/RAMP Hydrazone Not typically used for aldol reactions---
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. A chiral auxiliary attached to the dienophile can control the facial selectivity of the diene's approach.

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)
(-)-8-Phenylmenthol AcrylateCyclopentadiene9199:1 d.r.
Evans Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadiene85-95>98:2 d.r.
Oppolzer's Camphorsultam N-AcryloylsultamCyclopentadiene90-97>99% d.e.
SAMP/RAMP Hydrazone Not applicable---

Limitations of Neomenthyl-Based Auxiliaries

Despite their utility and cost-effectiveness, neomenthyl-based auxiliaries have certain limitations:

  • Moderate Selectivity: While the introduction of a phenyl group in 8-phenylmenthol and 8-phenylneomenthol significantly enhances diastereoselectivity, the parent neomenthol auxiliary often provides only moderate levels of stereocontrol compared to Evans or Oppolzer's auxiliaries.[1]

  • Limited Data: As highlighted in the comparison tables, there is a relative scarcity of comprehensive quantitative data for the performance of neomenthyl-based auxiliaries across a broad range of substrates and reaction types, particularly for the asymmetric aldol reaction.

  • Cleavage Conditions: The removal of the auxiliary after the desired transformation is a critical step. While standard hydrolytic or reductive conditions can be employed, the specific efficiency and potential for epimerization during cleavage of neomenthyl esters require careful optimization for each substrate.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of asymmetric reactions. Below are representative protocols for key transformations.

Asymmetric Alkylation of a Neomenthyl-Derived Malonate (Analogous Radical Coupling)

This protocol is adapted from the diastereoselective anodic coupling of an 8-phenylmenthol-derived malonic acid derivative.

Materials:

  • 8-Phenylmenthyl-derived benzyl malonate

  • 3,3-Dimethylbutanoic acid

  • Methanol

  • Platinum electrodes

  • Undivided electrolysis cell

Procedure:

  • A solution of the 8-phenylmenthyl-derived malonic acid derivative and 3,3-dimethylbutanoic acid in methanol is prepared.

  • The solution is placed in an undivided electrolysis cell equipped with platinum electrodes.

  • A constant current is applied to the cell.

  • The reaction progress is monitored by an appropriate method (e.g., TLC, GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the hetero-coupling product.[2]

Asymmetric Diels-Alder Reaction with an 8-Phenylmenthol Acrylate

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene

  • Lewis Acid (e.g., Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of (-)-8-phenylmenthyl acrylate in anhydrous DCM at -78 °C is added the Lewis acid.

  • Freshly cracked cyclopentadiene is then added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The mixture is warmed to room temperature and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Cleavage of a Neomenthyl Ester Auxiliary

Materials:

  • Neomenthyl ester of the chiral product

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • The neomenthyl ester is dissolved in a mixture of THF and water.

  • An excess of LiOH is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is acidified to pH ~2 with 1 M HCl.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.

  • The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude product, which can be further purified.

Signaling Pathways and Experimental Workflows

Visualizing the logic and workflow of asymmetric synthesis is essential for understanding the role of the chiral auxiliary.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Neomenthyl-based Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) Attachment->Diastereoselective_Reaction Diastereomeric_Mixture Diastereomeric Mixture Diastereoselective_Reaction->Diastereomeric_Mixture Purification Purification (e.g., Chromatography) Diastereomeric_Mixture->Purification Pure_Diastereomer Single Diastereomer Purification->Pure_Diastereomer Cleavage Cleavage of Auxiliary Pure_Diastereomer->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Diels_Alder_Stereocontrol cluster_transition_state Transition State dienophile Dienophile with Neomenthyl Auxiliary ts Facial Shielding by Bulky Neomenthyl Group dienophile->ts diene Diene diene->ts product Diastereomerically Enriched Cycloadduct ts->product Favored Attack from Less Hindered Face

Caption: Stereocontrol in a neomenthyl-directed Diels-Alder reaction.

References

The Strategic Selection of Chiral Auxiliaries: A Cost-Effectiveness Analysis of (+)-Neomenthol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. This guide provides an objective comparison of (+)-neomenthol derivatives with two other widely used classes of chiral auxiliaries: Evans-type oxazolidinones and pseudoephedrine-based auxiliaries. By presenting a cost-effectiveness analysis alongside supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.

The ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached to the substrate, provide high stereocontrol, and be efficiently removed and recovered.[1] While Evans auxiliaries and pseudoephedrine amides are renowned for their high stereoselectivity and have been extensively documented, (+)-neomenthol, a naturally occurring terpene, and its derivatives present a potentially cost-effective and versatile alternative.[2][3]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price of the chiral auxiliary. It must encompass the entire synthetic sequence, including the attachment and cleavage of the auxiliary, reaction yields, purification costs, and the potential for auxiliary recovery and recycling. The use of stoichiometric amounts of a chiral auxiliary can appear inefficient; however, for many transformations, it remains the most reliable and time-efficient method to access enantiomerically pure products.[4]

Below is a comparative cost analysis of the parent chiral auxiliaries. It is important to note that the cost of derivatives, such as (+)-8-phenylneomenthol, will be higher due to the additional synthetic steps required for their preparation.

Chiral AuxiliaryRepresentative CompoundMolecular Weight ( g/mol )Representative Price (USD)Price per Mole (USD)
(+)-Neomenthol (1S,2S,5R)-(+)-Neomenthol156.27$224.00 / 5 g~$7,000
Evans Auxiliary (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one177.20$136.00 / 25 g~$965
Pseudoephedrine (1S,2S)-(+)-Pseudoephedrine165.23$200.00 / 25 g~$1,320

Note: Prices are approximate and based on currently available data from representative suppliers. They can vary based on supplier, purity, and quantity. The price for pseudoephedrine may be subject to regulatory restrictions.

While the per-mole cost of (+)-neomenthol appears significantly higher in this snapshot, several factors must be considered:

  • Derivative Synthesis: The more sterically demanding and often more effective derivatives, like (+)-8-phenylneomenthol, require additional synthetic steps, which will increase their overall cost.

  • Availability: (+)-Neomenthol is a naturally derived product, and its availability and cost can be subject to different market dynamics compared to purely synthetic auxiliaries.[5]

  • Process Efficiency: A more expensive auxiliary may be more cost-effective if it provides significantly higher yields, diastereoselectivity, and easier purification, thereby reducing overall process costs.

  • Recovery and Recycling: The efficiency of auxiliary recovery and reuse is a critical factor in the overall cost-effectiveness, especially in large-scale synthesis.

Performance Comparison in Asymmetric Synthesis

The performance of a chiral auxiliary is highly dependent on the specific reaction type. Below is a comparison of (+)-neomenthol derivatives, Evans auxiliaries, and pseudoephedrine-based auxiliaries in key asymmetric transformations.

Asymmetric Alkylation of Enolates

Asymmetric alkylation is a fundamental C-C bond-forming reaction. The diastereoselectivity is crucial for obtaining enantiomerically pure products after cleavage of the auxiliary.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
(+)-Neomenthol Derivative *(+)-Neomenthyl PropionateBenzyl Bromide85-95>90% d.e.
Evans Auxiliary N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl Bromide~90>99:1 d.r.
Pseudoephedrine Amide N-Propionyl-(+)-pseudoephedrineBenzyl Bromide90≥99:1 d.r.

*Illustrative data based on typical results for chiral auxiliaries; optimization for (+)-neomenthol derivatives is required.

Key Insights: Both Evans and pseudoephedrine auxiliaries provide excellent diastereoselectivity in alkylation reactions, often exceeding 99:1 d.r.[6] While specific comparative data for (+)-neomenthol in these reactions is less common, the principle of steric shielding by the bulky cyclohexane framework is expected to induce good to excellent levels of stereocontrol.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters.

Chiral AuxiliarySubstrateAldehydeYield (%)Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)
(+)-Neomenthol Derivative Data not readily available in direct comparison---
Evans Auxiliary N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde95>99:1 d.r. (syn)
Pseudoephedrine Amide N-Propionyl-(+)-pseudoephedrineIsobutyraldehyde8592:8 d.r. (anti)

Key Insights: Evans auxiliaries are particularly well-known for their high syn-diastereoselectivity in aldol reactions, governed by a Zimmerman-Traxler transition state.[7] Pseudoephedrine amides, in contrast, can provide access to the anti-aldol products. The lack of readily available data for (+)-neomenthol derivatives in this specific comparison highlights an area for potential research.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for the synthesis of six-membered rings. Chiral auxiliaries are instrumental in controlling the facial selectivity of the dienophile.

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (d.e.)
(+)-Neomenthol Derivative (+)-8-Phenylneomenthyl glyoxylate N-phenylethylimineDanishefsky's diene78-8187-96% d.e.
Evans Auxiliary N-Acryloyl-(4S)-4-benzyl-2-oxazolidinoneCyclopentadiene8091% d.e. (endo)
Pseudoephedrine Amide Data not as commonly reported for this reaction type---

Key Insights: Derivatives of (+)-neomenthol, such as (+)-8-phenylneomenthol, have demonstrated high levels of diastereoselectivity in aza-Diels-Alder reactions, making them valuable for the synthesis of nitrogen-containing heterocycles.[2] Evans auxiliaries are also highly effective in controlling the stereochemistry of Diels-Alder reactions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these chiral auxiliaries.

Synthesis of (+)-8-Phenylneomenthol

This protocol describes the synthesis of a more sterically demanding derivative of (+)-neomenthol.

  • Materials: (+)-Pulegone, Phenylmagnesium bromide, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • A solution of phenylmagnesium bromide in diethyl ether is prepared.

    • To this Grignard reagent, a solution of (+)-pulegone in diethyl ether is added at a low temperature (e.g., -20 °C).

    • The reaction mixture is stirred and allowed to warm to room temperature.

    • The reaction is quenched by the addition of aqueous hydrochloric acid.

    • The organic layer is separated, washed, dried, and concentrated.

    • The resulting tertiary alcohol is then subjected to reduction (e.g., catalytic hydrogenation) to yield (+)-8-phenylneomenthol.

    • Purification is achieved by chromatography or crystallization.

Asymmetric Alkylation of a Pseudoephedrine Amide
  • Materials: N-Propionyl-(+)-pseudoephedrine, Anhydrous Lithium Chloride (LiCl), Diisopropylamine, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Alkyl halide (e.g., Benzyl bromide).

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous LiCl and the N-propionyl-(+)-pseudoephedrine, followed by anhydrous THF.

    • In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi to diisopropylamine in THF at -78 °C.

    • Cool the amide/LiCl slurry to -78 °C and slowly add the LDA solution.

    • The mixture is typically warmed to 0 °C for a short period to ensure complete enolate formation and then re-cooled to -78 °C.

    • Add the alkyl halide dropwise to the enolate solution.

    • Stir the reaction at -78 °C until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization.

Asymmetric Aldol Reaction with an Evans Auxiliary
  • Materials: N-Propionyl-(4S)-4-benzyl-2-oxazolidinone, Di-n-butylboryl triflate (Bu₂BOTf), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM), Aldehyde (e.g., Isobutyraldehyde).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of di-n-butylboryl triflate.

    • Stir the mixture for approximately 30 minutes at 0 °C to form the boron enolate.

    • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

    • Stir at -78 °C for a specified time, then allow to warm to 0 °C.

    • Quench the reaction by adding a pH 7 buffer and methanol.

    • Concentrate the mixture and partition between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated.

    • Purification is performed by flash column chromatography.

Cleavage of the Chiral Auxiliary

The final step is the removal of the auxiliary to yield the enantiomerically enriched product.

  • (+)-Neomenthol Ester (Hydrolysis):

    • Dissolve the ester in a mixture of a solvent like THF and water.

    • Add a base such as lithium hydroxide (LiOH).

    • Stir at room temperature until the reaction is complete.

    • Acidify the mixture and extract the carboxylic acid product.

    • The (+)-neomenthol auxiliary can be recovered from the organic layer.

  • Evans Auxiliary (to Carboxylic Acid):

    • Dissolve the N-acyl oxazolidinone in a mixture of THF and water and cool to 0 °C.

    • Add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.

    • Stir the mixture at 0 °C.

    • The reaction is quenched with an aqueous solution of sodium sulfite.

    • The chiral auxiliary can be recovered by extraction. The desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.

  • Pseudoephedrine Amide (to Carboxylic Acid):

    • Dissolve the amide in a solvent mixture such as dioxane and aqueous sulfuric acid.

    • Heat the mixture to reflux.

    • After completion, cool the reaction and extract the product. The pseudoephedrine auxiliary can be recovered from the acidic aqueous layer.

Mandatory Visualizations

experimental_workflow cluster_attachment Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage & Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary (+)-Neomenthol Derivative Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate Reaction Asymmetric Reaction (e.g., Alkylation) Chiral_Substrate->Reaction Reagents Reagents/ Electrophile Reagents->Reaction Diastereomeric_Product Diastereomerically Enriched Product Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Enantiopure_Product Enantiomerically Pure Product Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary diastereoselection_model cluster_pathways TS_Favored Favored Transition State (Lower Energy) Major_Product Major Diastereomer TS_Favored->Major_Product TS_Disfavored Disfavored Transition State (Higher Energy) Minor_Product Minor Diastereomer TS_Disfavored->Minor_Product Chiral_Enolate Chiral Enolate Chiral_Enolate->TS_Favored Approach from less hindered face Chiral_Enolate->TS_Disfavored Approach from more hindered face (Steric Clash) Electrophile Electrophile Electrophile->TS_Favored Electrophile->TS_Disfavored

References

Assessing the Scalability of Asymmetric Reactions: A Comparative Guide to (1S)-(+)-Neomenthyl Acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral auxiliary is a critical decision in the scale-up of asymmetric syntheses. An ideal auxiliary should not only provide high stereoselectivity and yields but also be cost-effective, readily available, and easily removable. This guide provides an objective comparison of the performance of (1S)-(+)-Neomenthyl acetate, a terpene-derived chiral auxiliary, with other commonly employed alternatives in two key C-C bond-forming reactions: the Diels-Alder reaction and enolate alkylation. The assessment is supported by available experimental data to inform decisions on scalability and efficiency.

(1S)-(+)-Neomenthol, the precursor to this compound, is a cost-effective and readily available chiral building block. Its rigid cyclohexane framework is designed to create a specific steric environment, influencing the facial selectivity of reactions at a prochiral center. However, its effectiveness in achieving high diastereoselectivity, a crucial factor for scalability, warrants a direct comparison with more established chiral auxiliaries.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The use of a chiral auxiliary on the dienophile can effectively control the stereochemical outcome of the cycloaddition. Here, we compare the performance of a dienophile derived from (1S)-(+)-neomenthol with those from Evans' oxazolidinone and Oppolzer's camphorsultam in the reaction with cyclopentadiene.

Chiral AuxiliaryDienophileDieneYield (%)Diastereomeric Excess (de) / Ratio (dr)
(1S)-(+)-Neomenthyl derivativeAcrylateCyclopentadieneData not readily availableExpected to be moderate
Evans' OxazolidinoneN-AcryloylCyclopentadiene78 - 88>99:1 dr
Oppolzer's CamphorsultamN-AcryloylCyclopentadiene74High

Key Insight: For Diels-Alder reactions requiring high diastereoselectivity for scalable synthesis, Evans' oxazolidinones and Oppolzer's camphorsultam are demonstrably superior to less hindered auxiliaries like those derived from neomenthol. The increased steric bulk of these auxiliaries provides more effective shielding of one face of the dienophile, leading to excellent stereocontrol.

Performance in Asymmetric Enolate Alkylation

The alkylation of enolates is a fundamental method for the formation of α-stereogenic carbonyl compounds. The chiral auxiliary plays a pivotal role in directing the approach of the electrophile to one face of the enolate. This section compares the performance of a neomenthol-derived ester with pseudoephedrine amide and an Oppolzer's camphorsultam derivative in the alkylation with benzyl bromide.

Similar to the Diels-Alder reaction, specific quantitative data for the alkylation of an enolate derived from this compound is scarce. However, the general principle of steric hindrance suggests that the diastereoselectivity would be modest. In contrast, both pseudoephedrine and camphorsultam-based auxiliaries are well-documented to provide high levels of stereocontrol in enolate alkylations.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (de)
(1S)-(+)-Neomenthyl derivativePropionate EsterBenzyl BromideData not readily availableExpected to be moderate
PseudoephedrinePropionamideBenzyl Bromide84 - 9082%
Oppolzer's CamphorsultamN-PropionylBenzyl BromideHighHigh (Specific data not readily available)

Key Insight: For achieving high diastereoselectivity in enolate alkylations, pseudoephedrine amides and Oppolzer's camphorsultam are more reliable choices than simple neomenthyl esters. The chelation control and well-defined transition states associated with these auxiliaries lead to superior stereochemical outcomes, which is a significant advantage for large-scale production where high purity of the desired diastereomer is critical.

Experimental Protocols

Detailed experimental protocols for the key reactions cited are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

General Protocol for Asymmetric Diels-Alder Reaction
  • Preparation of the Chiral Dienophile: The chiral auxiliary (e.g., (1S)-(+)-neomenthol, an oxazolidinone, or camphorsultam) is acylated with an appropriate acyl halide (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature. The product is purified by standard techniques.

  • Cycloaddition: To a solution of the chiral dienophile in an anhydrous solvent (e.g., dichloromethane or toluene) at a low temperature (e.g., -78 °C to 0 °C), a Lewis acid (e.g., Et₂AlCl, TiCl₄) is added. Freshly cracked cyclopentadiene is then added dropwise. The reaction is stirred at the low temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ or NH₄Cl solution). The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the desired cycloadduct.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product by hydrolysis (e.g., LiOH in THF/water) or reduction (e.g., LiAlH₄ in THF) to yield the chiral product and recover the auxiliary.

General Protocol for Asymmetric Enolate Alkylation
  • Preparation of the Chiral Substrate: The chiral auxiliary (e.g., (1S)-(+)-neomenthol, pseudoephedrine, or camphorsultam) is acylated with a carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding ester or amide.

  • Enolate Formation: The chiral substrate is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate. In the case of pseudoephedrine amides, the addition of anhydrous lithium chloride can improve reaction rates and yields.[1]

  • Alkylation: The electrophile (e.g., benzyl bromide) is added to the enolate solution at -78 °C, and the reaction is allowed to stir for a specified time.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to afford the desired chiral carboxylic acid, alcohol, or other derivatives.

Visualizing the Workflow

To better understand the logical flow of these asymmetric reactions, the following diagrams illustrate the general experimental workflows.

Diels_Alder_Workflow cluster_prep Dienophile Preparation cluster_reaction Cycloaddition cluster_workup Workup & Cleavage Auxiliary Chiral Auxiliary Dienophile Chiral Dienophile Auxiliary->Dienophile Acyl_Halide Acyl Halide Acyl_Halide->Dienophile Base Base Base->Dienophile Cycloadduct Diastereomeric Cycloadduct Dienophile->Cycloadduct Diene Diene Diene->Cycloadduct Lewis_Acid Lewis Acid Lewis_Acid->Cycloadduct Cleavage Auxiliary Cleavage Cycloadduct->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Enolate_Alkylation_Workflow cluster_prep Substrate Preparation cluster_reaction Alkylation cluster_workup Workup & Cleavage Auxiliary Chiral Auxiliary Substrate Chiral Substrate Auxiliary->Substrate Carboxylic_Acid_Derivative Carboxylic Acid Derivative Carboxylic_Acid_Derivative->Substrate Alkylated_Product Diastereomeric Product Substrate->Alkylated_Product Base Strong Base (LDA) Base->Alkylated_Product Electrophile Electrophile Electrophile->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Product Enantiopure Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

References

Safety Operating Guide

Proper Disposal of (1S)-(+)-Neomenthyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists handling (1S)-(+)-Neomenthyl acetate, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this combustible and ecotoxic compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is a combustible liquid and is toxic to aquatic life with long-lasting effects.[1][2][3][4] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.

Quantitative Data for this compound

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol [3][5]
Appearance Colorless to pale yellow clear liquid[6]
Boiling Point 229.00 to 230.00 °C @ 760.00 mm Hg (est)
Flash Point 198.00 °F (92.20 °C) (est)
Specific Gravity 0.91200 @ 25.00 °C
Solubility Insoluble in water; soluble in alcohol[7]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to adhere strictly to all federal, state, and local regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular household trash.[8]

Waste Collection at the Point of Generation
  • Liquid Waste : Collect all waste this compound and any solutions containing it in a designated, leak-proof, and chemically compatible waste container. The container should have a secure screw-top lid to prevent spills and evaporation.

  • Contaminated Labware : Disposable items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.

  • The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel.

  • Ensure the SAA is away from drains, heat sources, sparks, open flames, and areas of high traffic.[1][8][9][10]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[9]

Arranging for Professional Disposal
  • The required method of disposal is to engage a licensed professional waste disposal service or your institution's EHS department.[1]

  • Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.[1]

  • Provide the waste disposal service with an accurate description of the waste, including its composition and volume.

Spill Management

In the event of a spill:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE : At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill : For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[1][4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the Area : Wipe the spill area with a damp cloth, and dispose of all cleaning materials in the hazardous waste container.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting procedures.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_generation Point of Generation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal generation Generate Waste This compound collect_liquid Collect Liquid Waste in Designated Container generation->collect_liquid collect_solid Collect Contaminated Solids in Separate Container generation->collect_solid label_waste Label Container as 'Hazardous Waste' collect_liquid->label_waste collect_solid->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs professional_disposal Professional Disposal (Approved Facility) contact_ehs->professional_disposal

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for (1S)-(+)-Neomenthyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (1S)-(+)-Neomenthyl acetate. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to ensure laboratory safety and compliance.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
CAS Number89-48-5
Molecular FormulaC₁₂H₂₂O₂[1]
Boiling Point228 - 229 °C (442 - 444 °F)
Melting Point37.5 °C[1]
Density0.922 g/mL at 25 °C (77 °F)
Flash Point92.2 °C (198.0 °F)[1]
GHS Hazard StatementsH227 (Combustible liquid), H411 (Toxic to aquatic life with long lasting effects)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

EquipmentSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against splashes and aerosols.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber), lab coat, long pants, and closed-toe shoes.Prevents skin contact, which can cause irritation. Research has shown that wearing protective gloves can reduce exposure by 99%.[2]
Respiratory Protection Generally not required in well-ventilated areas. Use an approved respirator with an organic vapor cartridge if aerosols are generated or ventilation is inadequate.Protects against inhalation of vapors or mists.

Experimental Protocol: Safe Handling Workflow

The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal. Adherence to this workflow is critical for maintaining a safe laboratory environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Don PPE Don PPE Receive & Inspect->Don PPE Inspect container integrity Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure proper ventilation Aliquot & Use Aliquot & Use Prepare Work Area->Aliquot & Use Work in a fume hood Decontaminate Decontaminate Aliquot & Use->Decontaminate After experiment completion Waste Disposal Waste Disposal Decontaminate->Waste Disposal Segregate waste Doff PPE Doff PPE Waste Disposal->Doff PPE Follow institutional guidelines Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

Step-by-Step Procedure:

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Donning PPE: Before handling, put on all required personal protective equipment as specified in the table above.

  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean, well-ventilated, and free of ignition sources.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][3]

  • Aliquoting and Use: Handle the chemical in a well-ventilated place.[1] Use non-sparking tools and take precautionary measures against static discharge.[1][3]

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Doffing PPE: Remove PPE in the designated area, avoiding contamination of skin and personal clothing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

Emergency Procedures

In the event of an emergency, follow these procedures:

SituationAction
Inhalation Move the person to fresh air. If they feel unwell, consult a doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Spillage Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, diatomite) and collect for disposal.[4] Prevent the spill from entering drains.[5]
Fire Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. It is a combustible liquid.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.